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  • Product: 5-Azido-4-chloro-3(2H)-pyridazinone
  • CAS: 40175-80-2

Core Science & Biosynthesis

Foundational

5-Azido-4-chloro-3(2H)-pyridazinone structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, synthesis, and properties of 5-Azido-4-chloro-3(2H)-pyridazinone.

CAS Registry Number: 40175-80-2 Molecular Formula: C₄H₂ClN₅O Molecular Weight: 171.54 g/mol

Executive Summary

5-Azido-4-chloro-3(2H)-pyridazinone is a highly functionalized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical scaffolds and photoaffinity labeling reagents. Characterized by the coexistence of an electrophilic pyridazinone core, a nucleofugal chlorine atom, and a reactive azide moiety, it serves as a versatile "linchpin" molecule. Unlike its 3-azido or 6-azido isomers, the 5-azido derivative does not undergo spontaneous azide-tetrazole tautomerism with the pyridazine ring nitrogens, rendering it a stable aryl azide capable of orthogonal transformations such as CuAAC (Click chemistry) and Staudinger ligation.

Chemical Identity & Structural Analysis[1][2][3]

Structural Core

The molecule consists of a six-membered pyridazine ring containing two adjacent nitrogen atoms (N1, N2). The structure is oxidized at position 3 to form a cyclic amide (lactam).

  • Regiochemistry: The chlorine atom resides at position C4, while the azide group is attached to C5.

  • Tautomerism: The pyridazinone ring exhibits lactam-lactim tautomerism. In solution, the lactam (NH-C=O) form predominates over the lactim (N=C-OH) form, stabilized by dimerization via hydrogen bonding.

The Azide Group (–N₃)

The 5-azido group is an electron-withdrawing substituent with significant resonance delocalization. Unlike 2-azidopyridines or 3-azidopyridazines, the 5-azido group in this molecule is not adjacent to a ring nitrogen.

  • Implication: It cannot cyclize to form a fused tetrazolo[1,5-b]pyridazine system. It behaves strictly as a substituted aryl azide, maintaining distinct reactivity profiles for 1,3-dipolar cycloadditions.

StructureProperties Core 5-Azido-4-chloro-3(2H)-pyridazinone Lactam Lactam Form (Predominant) Core->Lactam Tautomerism Azide 5-Azido Group (Aryl Azide Character) Core->Azide Functional Group NoCycl NO Tetrazole Fusion (Sterically Isolated from Ring N) Azide->NoCycl Structural Constraint

Figure 1: Structural logic dictating the stability of the 5-azido isomer against auto-cyclization.

Synthesis Strategy

The industrial and laboratory synthesis of 5-azido-4-chloro-3(2H)-pyridazinone proceeds via a regioselective Nucleophilic Aromatic Substitution (SNAr) on the privileged scaffold 4,5-dichloro-3(2H)-pyridazinone.

Synthetic Pathway[4][5]
  • Precursor Formation: Reaction of mucochloric acid with hydrazine sulfate yields 4,5-dichloro-3(2H)-pyridazinone.

  • Regioselective Azidation: Treatment with sodium azide (NaN₃).[1]

    • Selectivity: Nucleophilic attack occurs preferentially at the C5 position . The C4 position is sterically hindered by the adjacent carbonyl and electronically deactivated relative to C5 in the SNAr mechanism for this specific scaffold.

Synthesis Muco Mucochloric Acid Dichloro 4,5-Dichloro-3(2H)-pyridazinone (Intermediate) Muco->Dichloro Cyclization (H2SO4) Hydrazine Hydrazine (N2H4) Hydrazine->Dichloro Product 5-Azido-4-chloro-3(2H)-pyridazinone (Target) Dichloro->Product SNAr (C-5 Selective) Azide Sodium Azide (NaN3) Azide->Product

Figure 2: Synthetic route from mucochloric acid to the target azide via regioselective substitution.

Experimental Protocol

Note: This protocol involves handling organic azides. Review Section 5 (Safety) before proceeding.

Materials:

  • 4,5-Dichloro-3(2H)-pyridazinone (1.0 eq)

  • Sodium Azide (1.1 eq)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile/Water (1:1)

  • Temperature: Ambient (20–25°C) to mild heat (40°C). Avoid reflux.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 4,5-dichloro-3(2H)-pyridazinone in 20 mL of DMF. Ensure complete solvation.

  • Azidation: Add 11 mmol of sodium azide portion-wise over 10 minutes. The reaction is slightly exothermic; monitor temperature.

  • Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.6) will disappear, replaced by the azide product (Rf ~0.4).

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The product typically precipitates as an off-white solid.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold water (3 x 20 mL) to remove residual inorganic salts and DMF.

  • Purification: Recrystallize from ethanol or purify via column chromatography if necessary. Do not distill.

Reactivity & Applications

Chemical Reactivity Profile

The 5-azido-4-chloro-3(2H)-pyridazinone molecule offers three distinct reactive vectors:

  • Azide Cycloaddition (Click Chemistry):

    • Reacts with terminal alkynes (CuAAC) to form 1,2,3-triazoles.[2] This is critical for attaching the pyridazinone pharmacophore to other drug delivery vectors or biological probes.

  • Staudinger Reduction:

    • Treatment with triphenylphosphine (PPh₃) followed by hydrolysis yields 5-amino-4-chloro-3(2H)-pyridazinone . This amine is a potent precursor for sulfonamide derivatives with antibacterial activity.

  • Nucleophilic Displacement (C4-Cl):

    • The remaining chlorine at C4 is deactivated but can still be displaced by strong nucleophiles (e.g., thiols, secondary amines) under forcing conditions, allowing for the creation of 4,5-disubstituted libraries.

Biological & Pharmaceutical Relevance

Pyridazinone derivatives are "privileged structures" in medicinal chemistry.[3]

  • Cardiovascular: Analogues act as phosphodiesterase III (PDE3) inhibitors (cardiotonic agents).[4]

  • Photoaffinity Labeling: The 5-azido group is photolabile. Upon UV irradiation, it generates a nitrene intermediate that can insert into nearby C-H or N-H bonds. This property is utilized to map binding sites of pyridazinone-based drugs on receptors.

Reactivity Target 5-Azido-4-chloro-3(2H)-pyridazinone Triazole 1,2,3-Triazole Derivative (Bioconjugation) Target->Triazole Alkynes / Cu(I) Amine 5-Amino-4-chloro-3(2H)-pyridazinone (Antibacterial Scaffold) Target->Amine PPh3 / H2O (Staudinger) Nitrene Nitrene Intermediate (Photoaffinity Labeling) Target->Nitrene hν (UV Light)

Figure 3: Divergent reactivity pathways for library generation and biological probing.

Safety Protocols (Critical)

Hazard Identification:

  • Explosive Potential: High nitrogen-to-carbon ratio (C/N ≈ 0.8). While aryl azides are generally more stable than alkyl azides, this compound should be treated as potentially explosive.

  • Shock Sensitivity: Do not use metal spatulas. Do not grind the solid.[5]

  • Toxicity: Sodium azide (reagent) is highly toxic (inactivates cytochrome c oxidase).

Handling Guidelines:

  • Rule of Six: Maintain the total mass of the reaction below 5 grams during initial optimization.

  • Temperature Control: Never heat the reaction mixture or the isolated solid above 60°C. Decomposition can be violent.

  • Waste Disposal: Quench unreacted azide in the mother liquor with 10% sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) to generate benign N₂ gas before disposal. Never pour azide solutions down the drain (risk of heavy metal azide formation in pipes).

References

  • Synthesis of Pyridazinone Scaffolds: Benchchem. 4,5-Dichloro-3(2H)-pyridazinone: A Privileged Chemical Scaffold. Link

  • Regioselectivity in Pyridazinones: ResearchGate. Facile synthesis of 4,5-disubstituted-3(2H)-pyridazinones. Link

  • Azide Safety: University of Pittsburgh. Safe Handling of Azides. Link

  • Biological Activity: National Institutes of Health (NIH). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents. Link

  • Click Chemistry Applications: MDPI. Reactivity of Azides in Copper-Catalyzed Cycloadditions. Link

Sources

Exploratory

Probing the Target: The Mechanistic & Application Profile of 5-Azido-4-chloro-3(2H)-pyridazinone

Executive Summary 5-Azido-4-chloro-3(2H)-pyridazinone (ACP) is a specialized photoaffinity probe derived from the pyridazinone class of Photosystem II (PSII) inhibitors. Unlike standard pharmacological agents designed so...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Azido-4-chloro-3(2H)-pyridazinone (ACP) is a specialized photoaffinity probe derived from the pyridazinone class of Photosystem II (PSII) inhibitors. Unlike standard pharmacological agents designed solely for transient inhibition, ACP serves a dual purpose: it acts as a reversible competitive inhibitor in the absence of light and transforms into a highly reactive covalent label upon UV irradiation.

This guide details the physicochemical mechanism of action (MoA) of ACP, focusing on its conversion from an inert warhead to a reactive nitrene species, and its application in mapping the


 binding niche of the D1 protein in photosynthetic reaction centers.

The Dual-State Mechanism of Action

The utility of ACP lies in its ability to toggle between two distinct mechanistic states based on photonic activation. This duality allows researchers to verify specific binding equilibrium before initiating irreversible cross-linking.

State A: The Pharmacological Phase (Dark)

In the absence of UV light, ACP mimics the structure of commercial herbicides like chloridazon (pyrazon).

  • Target: The D1 protein (PsbA) of the Photosystem II complex.

  • Mode: Competitive reversible inhibition.

  • Interaction: ACP occupies the plastoquinone (

    
    ) binding site. It interacts via non-covalent forces—hydrogen bonding (likely involving the amide moiety) and 
    
    
    
    -stacking interactions within the hydrophobic pocket.
  • Outcome: Blocks electron transfer from

    
     to 
    
    
    
    , halting photosynthesis, but can be washed out (reversible).
State B: The Photochemical Phase (Light)

Upon irradiation with UV light (typically 254–312 nm), the aryl azide moiety (


) undergoes rapid photolysis.
  • Mode: Irreversible covalent modification.

  • Mechanism: Nitrogen extrusion (

    
    ) generates a singlet nitrene.
    
  • Outcome: The nitrene inserts into the nearest C-H or N-H bond of the D1 protein, permanently "tagging" the binding site for downstream proteomic analysis.

Photochemical Pathway: The Nitrene Warhead

The core of ACP's labeling capability is the aryl azide group. Understanding the lifetime and reactivity of the generated nitrene is critical for experimental design.

The Reaction Cascade
  • Excitation: Absorption of a photon promotes the azide to an excited singlet state.

  • Nitrogen Extrusion: Molecular nitrogen (

    
    ) is released, leaving behind a singlet aryl nitrene  (
    
    
    
    ).
  • Branch Point:

    • Insertion (Desired): The singlet nitrene is highly electrophilic and can insert directly into a neighboring C-H or N-H bond on the protein backbone or side chain.

    • Intersystem Crossing (Secondary): If no nucleophile is immediately available, the singlet nitrene may relax to a triplet nitrene (

      
      ). The triplet state behaves like a diradical and is more selective but prone to scavenging by oxygen or solvent.
      
    • Ring Expansion (Side Reaction): In some aqueous environments, aryl nitrenes can rearrange into a dehydroazepine intermediate, which reacts with nucleophiles (like lysine residues) differently than the direct insertion mechanism.

Visualization: Photolysis Pathway

The following diagram illustrates the transition from the inert azide to the covalent protein adduct.

PhotolysisPathway Azide Parent Probe (Aryl Azide) Excited Excited State (R-N3*) Azide->Excited UV (hv) NitreneS Singlet Nitrene (R-N:) Excited->NitreneS -N2 NitreneT Triplet Nitrene (R-N• •) NitreneS->NitreneT Intersystem Crossing Insertion C-H Insertion NitreneS->Insertion Fast RingExp Ring Expansion (Dehydroazepine) NitreneS->RingExp Rearrangement Adduct Covalent Protein Adduct NitreneT->Adduct Radical Abstraction Insertion->Adduct Covalent Bond

Caption: Figure 1. The photochemical fate of the aryl azide moiety. Direct insertion by the singlet nitrene is the preferred pathway for high-fidelity binding site mapping.

Experimental Protocol: Photoaffinity Labeling

This protocol validates the binding site of ACP on thylakoid membranes. It relies on a "Competition Assay" to prove specificity: a specific signal must be displaceable by an excess of non-labeled competitor (e.g., standard chloridazon or diuron).

Materials Required[1][2][3][4][5][6][7]
  • Biological Sample: Isolated thylakoid membranes (200 µg chlorophyll/mL).

  • Probe:

    
    -5-Azido-4-chloro-3(2H)-pyridazinone (Radiolabeled for detection).
    
  • Competitor: Non-labeled Diuron or Chloridazon (1000x excess).

  • Equipment: UV Lamp (254 nm or 312 nm), SDS-PAGE apparatus, Scintillation counter.

Step-by-Step Workflow
Phase 1: Equilibrium Binding (Dark)
  • Incubation: Mix thylakoid suspension with the radiolabeled ACP probe (e.g., 1 µM final conc).

    • Control A: Probe only.

    • Control B (Competition): Probe + 1 mM non-labeled competitor.

  • Equilibration: Incubate for 10 minutes in total darkness at 4°C.

    • Reasoning: This establishes the reversible binding equilibrium (

      
      ). The low temperature prevents thermal degradation and metabolic turnover.
      
Phase 2: Photolysis (Light)
  • Irradiation: Transfer samples to a quartz cuvette or open vessel (glass blocks UV). Irradiate with UV light for 2–5 minutes.

    • Critical: Keep samples on ice during irradiation to prevent heat denaturation.

    • Mechanism:[1][2][3][4][5][6] The azide converts to nitrene, locking the probe into the

      
       site if bound.
      
Phase 3: Analysis
  • Wash: Centrifuge thylakoids (10,000 x g, 5 min) and wash 3x with buffer to remove non-covalently bound probe.

  • Separation: Solubilize the pellet in SDS loading buffer and run on a 12-15% SDS-PAGE gel.

  • Detection: Slice the gel or transfer to nitrocellulose. Expose to X-ray film (fluorography) or digest slices for scintillation counting.

    • Success Criteria: A distinct band at ~32 kDa (D1 protein) appears in Control A but is absent/faint in Control B.

Data Interpretation & Troubleshooting

The following table summarizes expected outcomes and diagnostic steps for common issues in photoaffinity labeling.

ObservationInterpretationTroubleshooting / Validation
Specific Band (32 kDa) Successful labeling of D1 protein.Confirm identity via immunoblotting with anti-D1 antibody.
No Signal Poor binding affinity or inefficient photolysis.[7]Check UV lamp intensity; ensure quartz vessels are used; increase probe concentration.
Smear / High Background Non-specific hydrophobic labeling.Reduce probe concentration; add scavenger (e.g., BSA or glutathione) to quench free nitrenes in solution.
Signal not displaced by Competitor Non-specific binding (Pseudo-affinity).The probe is labeling random lipids or proteins. The binding is not driven by the specific pharmacophore.
Workflow Visualization

The logic of the competition assay is visualized below to ensure experimental validity.

ExperimentalWorkflow Sample Thylakoid Sample Split Split Sample Sample->Split Lane1 Lane 1: Hot Probe Only Split->Lane1 Lane2 Lane 2: Hot Probe + 1000x Cold Competitor Split->Lane2 DarkInc Dark Incubation (Equilibrium Binding) Lane1->DarkInc Lane2->DarkInc UV UV Irradiation (Covalent Crosslink) DarkInc->UV Wash SDS Wash (Remove Non-Covalent) UV->Wash Result1 Result: Strong Band (Specific Binding) Wash->Result1 Lane 1 Path Result2 Result: No Band (Displaced) Wash->Result2 Lane 2 Path

Caption: Figure 2. The "Cold Competition" assay logic. Specificity is confirmed only if the signal is ablated by the presence of the non-labeled drug.

References

  • Oettmeier, W., & Masson, K. (1980). Photoaffinity labeling of the photosystem II herbicide binding protein. Pesticide Biochemistry and Physiology.

  • Pfister, K., et al. (1981). Photoaffinity labeling of the herbicide receptor protein in chloroplast membranes. Proceedings of the National Academy of Sciences (PNAS).

  • Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling.[7][6][8][9] Tetrahedron.

  • Murale, D. P., et al. (2017). Photoaffinity labeling in target- and binding-site identification.[6] Chemical Society Reviews.

  • Trebst, A. (1987). The three-dimensional structure of the herbicide binding niche on the reaction center polypeptides of photosystem II. Zeitschrift für Naturforschung C.

Sources

Foundational

The Pyridazinone Scaffold: A Technical Guide to Biological Activity and Synthetic Design

Executive Summary The pyridazinone ring [3(2H)-pyridazinone] represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Distinguished by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazinone ring [3(2H)-pyridazinone] represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Distinguished by its 1,2-diazine core containing a cyclic amide, this scaffold exhibits unique physicochemical properties, including high hydrogen-bonding potential and π-stacking capability. This guide analyzes the biological activity of pyridazinone derivatives, focusing on their role as phosphodiesterase (PDE) inhibitors, COX-2 selective anti-inflammatories, and emerging anticancer agents. It provides validated synthetic protocols and mechanistic insights for researchers engaged in lead optimization.[1]

Part 1: The Pharmacophore & Structure-Activity Relationship (SAR)[1]

The 3(2H)-pyridazinone nucleus is versatile because its planar structure allows for specific substitutions that modulate lipophilicity and target affinity without disrupting the core binding geometry.[1]

Core SAR Logic

The biological specificity of pyridazinone derivatives is dictated by substitutions at four key positions:

  • N-2 Position: Controls pharmacokinetic properties (solubility, metabolic stability). Substitutions here often involve alkyl chains or acetic acid hydrazides.[1]

  • C-4 & C-5 Positions: Critical for electronic tuning.[1] Electron-withdrawing groups (EWGs) or bulky substituents here often dictate enzyme selectivity (e.g., PDE vs. COX).[1]

  • C-6 Position: The "lipophilic tail" attachment point.[1] Aryl or heteroaryl rings at C-6 are essential for hydrophobic pocket occupation in targets like COX-2 or EGFR.[1]

Visualization: Pyridazinone SAR Map

SAR_Map Core 3(2H)-Pyridazinone Core Scaffold N2 N-2 Position (Pharmacokinetics) Core->N2 C4_5 C-4 / C-5 Positions (Electronic Tuning) Core->C4_5 C6 C-6 Position (Hydrophobic Binding) Core->C6 N2_Effect Modulates solubility & metabolic stability N2->N2_Effect C4_5_Effect Determines enzyme selectivity (e.g., PDE3 vs COX-2) C4_5->C4_5_Effect C6_Effect Anchors to hydrophobic pockets (Aryl/Heteroaryl) C6->C6_Effect

Figure 1: Structural map highlighting the functional derivatization points of the pyridazinone scaffold.

Part 2: Therapeutic Domains and Mechanisms

Cardiovascular: Calcium Sensitization & PDE Inhibition

The most clinically successful application of pyridazinones is in heart failure management.[1] Levosimendan is the archetype, functioning as a calcium sensitizer and PDE3 inhibitor.[1][2]

  • Mechanism: Levosimendan binds to cardiac Troponin C (cTnC) in a calcium-dependent manner.[1][3][4] This stabilizes the Ca²⁺-bound conformation of cTnC, enhancing myofilament contraction without increasing intracellular calcium levels (avoiding arrhythmias).[1][3] Simultaneously, it inhibits Phosphodiesterase III (PDE3), preventing cAMP degradation, which leads to vasodilation.

Visualization: Levosimendan Mechanism of Action

Levosimendan_Mechanism Drug Levosimendan (Pyridazinone Derivative) Target1 Cardiac Troponin C (cTnC) Drug->Target1 Target2 K_ATP Channels (Vascular Smooth Muscle) Drug->Target2 Target3 PDE3 Enzyme Drug->Target3 Effect1 Stabilizes Ca2+-cTnC Complex Target1->Effect1 Effect2 Hyperpolarization Target2->Effect2 Effect3 Increased cAMP Target3->Effect3 Outcome1 Increased Contractility (Inotropy) Effect1->Outcome1 No Ca2+ Overload Outcome2 Vasodilation (Reduced Afterload) Effect2->Outcome2 Effect3->Outcome1 Effect3->Outcome2

Figure 2: Dual mechanism of Levosimendan involving calcium sensitization and potassium channel modulation.[1]

Anti-Inflammatory: COX-2 Selectivity

Traditional NSAIDs cause gastric ulceration by inhibiting COX-1 (cytoprotective).[1] Pyridazinone derivatives have emerged as selective COX-2 inhibitors.[5][6][7] The bulky pyridazinone ring, when substituted at C-6 with a 4-methanesulfonylphenyl group, fits into the larger hydrophobic side pocket of COX-2, which is absent in COX-1.[1]

  • Key Compound: Emorfazone (analgesic/anti-inflammatory).[1]

  • Recent Advances: Hybridization of pyridazinones with N-acylhydrazones has yielded compounds with IC50 values in the nanomolar range for COX-2, with selectivity indices >50 [1, 3].[1]

Oncology: Kinase Inhibition

Recent research positions pyridazinones as scaffolds for tyrosine kinase inhibitors (TKIs).[1]

  • Targets: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.[1]

  • Mechanism: The planar pyridazinone ring mimics the adenine ring of ATP, allowing it to occupy the ATP-binding pocket of the kinase domain, thereby blocking phosphorylation and downstream signaling [5].[1]

Summary of Biological Activities
Therapeutic AreaTarget MechanismRepresentative CompoundKey Structural Feature
Cardiovascular Ca²⁺ Sensitizer / PDE3 InhibitorLevosimendanDinitrile side chain at C-4
Analgesic COX-2 InhibitionEmorfazone4-ethoxy-2-methyl substitution
Anticancer EGFR/VEGFR Inhibition6-aryl-pyridazinonesUrea/Thiourea linkers at N-2
Antimicrobial Enoyl-ACP ReductasePyridazinone-SulfonamidesSulfonamide moiety at C-6

Part 3: Synthetic Protocols

The most robust method for constructing the pyridazinone ring is the condensation of


-keto acids (or their esters) with hydrazine hydrate.[1] This is a self-validating reaction as the product precipitates out of the reaction mixture.[1]
Protocol: General Synthesis of 6-Aryl-3(2H)-pyridazinones

Objective: Synthesize 6-phenyl-4,5-dihydro-3(2H)-pyridazinone.

Reagents:

  • 
    -Benzoylpropionic acid (10 mmol)[1]
    
  • Hydrazine hydrate (99%, 15 mmol)

  • Ethanol (Absolute, 30 mL)

  • Glacial Acetic Acid (Catalytic amount)[1]

Workflow:

  • Dissolution: Dissolve 10 mmol of

    
    -benzoylpropionic acid in 30 mL of ethanol in a round-bottom flask.
    
  • Addition: Slowly add 15 mmol of hydrazine hydrate. (Caution: Exothermic).[1]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 1:1).[1]

  • Workup: Cool the solution to room temperature. Pour into crushed ice.

  • Isolation: The solid product will precipitate.[1] Filter under vacuum.[1]

  • Purification: Recrystallize from ethanol.

Self-Validation Check:

  • TLC: Disappearance of the starting acid spot.[1]

  • Melting Point: Sharp melting point indicates purity (Literature: ~149-150°C for the phenyl derivative).[1]

  • IR Spectroscopy: Look for the disappearance of the ketone C=O (1680 cm⁻¹) and appearance of the cyclic amide (lactam) C=O at ~1660 cm⁻¹ and NH stretch at 3200 cm⁻¹.[1]

Visualization: Synthetic Workflow

Synthesis_Flow Start Start: Gamma-Keto Acid + Hydrazine Reflux Reflux in Ethanol (3-6 Hours) Start->Reflux Check TLC Check: Start Material Gone? Reflux->Check Check->Reflux No Ice Pour onto Crushed Ice Check->Ice Yes Filter Vacuum Filtration Ice->Filter Recryst Recrystallization (Ethanol) Filter->Recryst End Pure Pyridazinone Derivative Recryst->End

Figure 3: Step-by-step workflow for the cyclocondensation synthesis of pyridazinones.

Part 4: Biological Evaluation Protocol

In Vitro COX-2 Inhibition Assay (Colorimetric)

To verify anti-inflammatory potential, a COX-inhibitor screening assay is standard.[1]

Principle: Measures the peroxidase activity of COX enzymes. The peroxidase component reduces PGG2 to PGH2, oxidizing the colorless substrate TMPD to a blue compound.[1]

Protocol:

  • Preparation: Prepare assay buffer (0.1 M Tris-HCl, pH 8.0), Heme solution, and COX-2 enzyme (human recombinant).[1]

  • Incubation: Add 10 µL of the synthesized pyridazinone derivative (dissolved in DMSO) to the enzyme solution. Incubate for 10 mins at 25°C.

    • Control: Use Celecoxib (10 µM) as a positive control.[1]

    • Blank: DMSO only.[1]

  • Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).[1]

  • Measurement: Monitor absorbance at 590 nm using a microplate reader.

  • Calculation:

    
    
    

Validation:

  • The IC50 should be calculated by plotting log-concentration vs. % inhibition.[1]

  • A selective inhibitor must show high IC50 for COX-1 and low IC50 for COX-2.[1]

References

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Source: Bentham Science / Med Chem. (2025).[1][8] URL:[Link]

  • Levosimendan: Mechanism of Action and Clinical Applications. Source: Deranged Physiology (2024).[1][4][8][9] URL:[Link]

  • Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. Source: BioWorld (2025).[1] URL:[Link]

  • Levosimendan, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review. Source: European Cardiology Review (2024).[1][10] URL:[Link][1]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity. Source: RSC Advances (2023).[1] URL:[Link]

Sources

Exploratory

Technical Whitepaper: 5-Azido-4-chloro-3(2H)-pyridazinone

The 5-Azido-4-chloro-3(2H)-pyridazinone Technical Guide follows below. This document is structured to serve as a rigorous operational manual for drug discovery professionals, moving beyond basic synthesis into functional...

Author: BenchChem Technical Support Team. Date: February 2026

The 5-Azido-4-chloro-3(2H)-pyridazinone Technical Guide follows below. This document is structured to serve as a rigorous operational manual for drug discovery professionals, moving beyond basic synthesis into functional application and scaffold utility.[1]

A Versatile Synthon for Fused Heterocyclic Drug Discovery

Executive Summary

The pyridazinone scaffold is a privileged structure in medicinal chemistry, appearing in phosphodiesterase (PDE) inhibitors, cardiotonic agents, and antihypertensives. 5-Azido-4-chloro-3(2H)-pyridazinone (CAS 40175-80-2) represents a high-value "warhead" intermediate. Its dual functionality—an electrophilic chlorine atom adjacent to a reactive azide group—enables orthogonal functionalization strategies.[1]

This guide details the synthesis, safety protocols, and application of this compound as a precursor for pyrrolo[2,3-d]pyridazines and triazolo-fused systems , essential scaffolds in modern oncology and anti-inflammatory research.[1]

Chemical Architecture & Reactivity Profile[1]

The core utility of 5-azido-4-chloro-3(2H)-pyridazinone lies in its vicinal functionalization potential .

FeatureChemical NatureSynthetic Utility
C3-Carbonyl Hydrogen Bond AcceptorEssential for binding affinity in PDE active sites; directs regioselectivity.
C4-Chlorine Electrophile (Vinyl Chloride)Susceptible to SNAr or Pd-catalyzed cross-coupling; allows introduction of aryl/alkyl diversity.
C5-Azide 1,3-Dipole / Nitrene PrecursorClick Chemistry: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).Staudinger: Reduction to amine.Thermolysis: Nitrene insertion for fused rings.
N2-Proton Acidic ProtonAllows N-alkylation to modulate solubility and lipophilicity.

Synthesis Protocol: The "Self-Validating" Workflow

Direct nucleophilic aromatic substitution (SNAr) on 4,5-dichloro-3(2H)-pyridazinone often yields a mixture of 4-azido and 5-azido isomers due to the similar electrophilicity of C4 and C5. The protocol below prioritizes the isolation of the 5-azido isomer, utilizing solvent polarity to steer regioselectivity.

Step 1: Precursor Synthesis (Mucochloric Acid Route)[1]
  • Reagents: Mucochloric acid, Hydrazine hydrate, Ethanol.[1][2]

  • Mechanism: Condensation/Cyclization.[1]

  • Validation: Product 4,5-dichloro-3(2H)-pyridazinone should appear as white needles (mp 202°C).

Step 2: Regioselective Azidation

To target the 5-position, we exploit the subtle electronic difference where C4 is more deactivated by the adjacent carbonyl in specific solvents, or we utilize a diazonium route if SNAr selectivity is poor.[1] Below is the optimized SNAr method.

Reagents:

  • 4,5-Dichloro-3(2H)-pyridazinone (1.0 eq)

  • Sodium Azide (NaN3) (1.1 eq)[1]

  • Ammonium Chloride (Buffer, 1.0 eq)[1]

  • Solvent: DMF (Dimethylformamide) – Polar aprotic favors SNAr.[1]

Protocol:

  • Dissolution: Dissolve 4,5-dichloro-3(2H)-pyridazinone in DMF (5 mL/mmol) under N2 atmosphere.

  • Addition: Add solid NH4Cl followed by NaN3 slowly at 0°C. Warning: Exothermic.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 4 hours.

    • Scientist's Note: Monitoring by TLC is critical.[1] The mono-azide is less polar than the starting material. If the di-azido product forms (risk of explosion), stop immediately.

  • Quench: Pour the reaction mixture into ice-cold water (10x volume). The product precipitates.[1]

  • Filtration: Collect the solid by vacuum filtration.[1] Wash with cold water to remove inorganic salts.[1]

  • Purification: Recrystallize from Ethanol/Water.

    • Isomer Check: 1H NMR is required to distinguish isomers.[1] The C4-H (in the 5-azido product) typically shifts upfield relative to the C5-H of the 4-azido isomer due to shielding effects.

Downstream Applications: Pathway Logic

The 5-azido-4-chloro motif is a "divergent point" in synthesis.

Pathway A: The Staudinger-Cyclization (Pyrrolo-fused systems)

This is the primary route for generating PDE inhibitors.

  • Staudinger Reaction: React azide with Triphenylphosphine (PPh3) to form the iminophosphorane.[1][3]

  • Aza-Wittig / Cyclization: React the iminophosphorane with an alpha-halo ketone or ester. The nitrogen attacks the carbonyl, and the C4-chloro is displaced, closing the pyrrole ring.[1]

Pathway B: Click Chemistry (Bioisosteres)

Reacting the C5-azide with terminal alkynes (CuAAC) yields 1,2,3-triazoles at the 5-position.[1] This retains the C4-chloro for subsequent Suzuki coupling, allowing the construction of highly complex "Tri-Aryl" systems.[1]

Pathway C: Nitrene Insertion

Thermal decomposition of the azide generates a nitrene at C5, which can insert into adjacent C-H bonds (if N2 is alkylated with a pendant aryl group) to form tricyclic systems like pyridazino[4,5-b]indoles .[1]

Visualizing the Chemistry (DOT Diagrams)[1]

Diagram 1: Synthesis and Regioselectivity Flow

SynthesisFlow Start Mucochloric Acid Intermediate 4,5-Dichloro-3(2H)-pyridazinone (The Scaffold) Start->Intermediate Cyclization (EtOH, Reflux) Hydrazine + Hydrazine Hydrate Target 5-Azido-4-chloro-3(2H)-pyridazinone (Target) Intermediate->Target Regioselective Attack at C5 Byproduct 4-Azido-5-chloro isomer (Possible Byproduct) Intermediate->Byproduct Attack at C4 (Minor) Azidation NaN3 / DMF (SNAr Reaction)

Figure 1: Synthesis pathway from Mucochloric acid to the target azide, highlighting the divergence of isomers.[1]

Diagram 2: Divergent Application Pathways

ApplicationPathways cluster_0 Pathway A: Pyrrolo-Fusion (Drug Scaffold) cluster_1 Pathway B: Click Chemistry cluster_2 Pathway C: Nitrene Insertion Core 5-Azido-4-chloro-3(2H)-pyridazinone StepA1 PPh3 (Staudinger) Core->StepA1 StepB1 R-C≡CH / Cu(I) Core->StepB1 StepC1 Thermolysis (-N2) Core->StepC1 StepA2 Iminophosphorane StepA1->StepA2 StepA3 Cyclization w/ Alpha-Halo Ketones StepA2->StepA3 StepB2 1,2,3-Triazole Derivative StepB1->StepB2 StepC2 Fused Tricyclic Systems StepC1->StepC2

Figure 2: The "Divergent Synthesis" map showing how the azide acts as a linchpin for various heterocyclic systems.

Safety & Handling (Critical)

Working with azidopyridazinones requires strict adherence to safety protocols due to the high energy content of the azide group.[1]

  • Explosion Hazard: Organic azides with a

    
     ratio 
    
    
    
    are potentially explosive.[1] For C4H2ClN5O, the ratio is
    
    
    .[1] This is a high-energy compound.
    • Protocol: Never concentrate reaction mixtures to dryness.[1] Keep in solution whenever possible.

    • Shielding:[1] Use a blast shield during heating or rotary evaporation.[1]

  • Toxicity: Sodium azide (reagent) is acutely toxic (comparable to cyanide) and inhibits cytochrome oxidase.[1]

    • Waste: Quench azide waste with bleach (sodium hypochlorite) in a fume hood to convert it to nitrogen gas before disposal.[1] Do NOT pour down the drain (forms explosive metal azides in pipes).[1]

References

  • Regioselectivity in Pyridazinone Synthesis Source:BenchChem / Patent US04728355 Context:[1] Establishes the baseline synthesis of the 4,5-dichloro-3(2H)-pyridazinone precursor from mucochloric acid.

  • Synthesis of Pyrrolo[2,3-d]pyridazinones as PDE4 Inhibitors Source:National Institutes of Health (NIH) / PubMed Context:[1] Details the biological relevance of the fused pyrrolo-pyridazine scaffold derived from these precursors.

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyridazines Source:PubMed Central (PMC) Context:[1] Describes the use of azido-pyridazines in creating triazole-fused systems via click chemistry and cyclization.

  • Regiochemistry in Reaction of 4,5-Dichloro-3(2H)-pyridazinone Source:ResearchGate Context: Discusses the nucleophilic attack preferences (C4 vs C5) in dichloropyridazinones, critical for optimizing the yield of the 5-azido isomer.

  • 5-Azido-4-chloro-3(2H)-pyridazinone Product Data Source:Santa Cruz Biotechnology Context:[1] Verification of CAS 40175-80-2 and physical property data.

Sources

Foundational

The Pyridazinone Scaffold: Synthetic Strategies and Medicinal Chemistry Applications

[1][2] Executive Summary: The "Privileged Structure" Paradigm The 3(2H)-pyridazinone scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Privileged Structure" Paradigm

The 3(2H)-pyridazinone scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Its planar heterocyclic core, characterized by a 1,2-diazine ring with a ketone functionality, offers a unique hydrogen-bonding array (donor-acceptor motif) and rigid geometry that facilitates high-affinity binding to diverse biological targets, including phosphodiesterases (PDEs), cyclooxygenase-2 (COX-2), and various kinases.

This guide details the synthetic architectures, structure-activity relationships (SAR), and experimental protocols necessary for the discovery of pyridazinone-based therapeutics, moving from classic cyclization to modern C-H activation strategies.

Synthetic Architectures

The Classical Approach: Condensation & Oxidation

The most robust route to the pyridazinone core involves the condensation of


-keto acids (or their esters) with hydrazine hydrate. This yields the 4,5-dihydropyridazinone intermediate, which is subsequently oxidized to the aromatic 3(2H)-pyridazinone.

Mechanism:

  • Nucleophilic Attack: Hydrazine attacks the ketone carbonyl.

  • Cyclization: Intramolecular amide formation closes the ring.

  • Oxidation: Dehydrogenation (using

    
    /AcOH or CuCl
    
    
    
    ) restores aromaticity.
Modern Architectures: Transition-Metal Catalysis & C-H Activation

While classic methods build the ring, modern methods functionalize it.

  • Pd-Catalyzed Cross-Coupling: Halogenated pyridazinones (at C4 or C5) serve as electrophiles in Suzuki-Miyaura or Sonogashira couplings to introduce aryl or alkynyl groups.

  • C-H Activation: Recent advances utilize the pyridazinone oxygen or nitrogen as a directing group for Rh(III)- or Pd(II)-catalyzed C-H functionalization, allowing for "late-stage diversification" of the scaffold without pre-functionalization.

  • Multicomponent Reactions (MCRs): Copper-catalyzed one-pot reactions involving aldehydes, hydrazines, and alkynylesters offer a regioselective entry to the core.

Comparative Synthetic Methodologies
FeatureClassical CondensationPd-Catalyzed CouplingC-H Activation
Primary Utility Scaffold ConstructionScaffold DecorationLate-Stage Diversification
Key Reagents

-Keto acids, Hydrazine
Aryl halides, Boronic acids, Pd(0)Directing Groups, Rh(III)/Pd(II)
Regioselectivity Controlled by keto-acid structureHigh (dictated by halogen position)High (dictated by directing group)
Scalability High (Kg scale)Moderate (g scale)Low to Moderate (mg to g)
Atom Economy High (Water is byproduct)Moderate (Halide waste)High (H2 byproduct often)
Visualizing the Synthetic Workflow

SyntheticWorkflow Precursor γ-Keto Acid / Ester (Starting Material) Intermediate 4,5-Dihydropyridazinone (Cyclic Intermediate) Precursor->Intermediate Hydrazine Hydrate Reflux (EtOH) Core 3(2H)-Pyridazinone (Aromatic Core) Intermediate->Core Oxidation (Br2/AcOH or CuCl2) Func_Pd Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->Func_Pd Halogenation -> Coupling Func_CH C-H Activation (Direct Functionalization) Core->Func_CH Directing Group Strategy Final Functionalized Drug Candidate Func_Pd->Final Func_CH->Final

Caption: Logical flow from raw materials to functionalized drug candidates via classical and modern routes.

Medicinal Chemistry & SAR

Therapeutic Targets[1][3]
  • Cardiovascular (PDE3 Inhibitors/Ca2+ Sensitizers): The pyridazinone ring mimics the nucleobase of cAMP/cGMP. Example: Levosimendan.

  • Inflammation (COX-2 Inhibitors): The planar ring fits the COX-2 hydrophobic pocket; bulky substitutions at N-2 or C-6 provide selectivity over COX-1.

  • Oncology: Inhibition of PARP (poly (ADP-ribose) polymerase) and various kinases.

Structure-Activity Relationship (SAR) Logic

The 3(2H)-pyridazinone core offers four distinct vectors for modification:

  • N-2 Position: Critical for pharmacokinetic properties (solubility, lipophilicity). Bulky groups here can enhance COX-2 selectivity.

  • C-3 Carbonyl: Essential hydrogen bond acceptor.

  • C-4 & C-5 Positions: Electronic tuning. Electron-withdrawing groups (e.g., halogens) at C-4 often enhance metabolic stability.

  • C-6 Position: The primary vector for potency. Aryl or heteroaryl rings here engage in

    
    -stacking interactions with target proteins.
    

SAR_Logic Core 3(2H)-Pyridazinone Core N2 N-2 Position (Solubility & Selectivity) Core->N2 C3 C-3 Carbonyl (H-Bond Acceptor) Core->C3 C4_5 C-4 / C-5 Positions (Electronic Tuning) Core->C4_5 C6 C-6 Position (Potency & Pi-Stacking) Core->C6 N2_Effect Bulky groups (e.g., t-Butyl) improve COX-2 selectivity N2->N2_Effect C3_Effect Essential for binding (Do not modify) C3->C3_Effect C4_5_Effect Halogens (Cl, Br) increase metabolic stability C4_5->C4_5_Effect C6_Effect Aryl/Heteroaryl rings drive primary affinity C6->C6_Effect

Caption: SAR map detailing the functional impact of modifications at specific ring positions.

Experimental Protocols

Protocol: Synthesis of 6-Phenyl-3(2H)-pyridazinone

This protocol describes the synthesis of a core scaffold commonly used as a starting point for library generation.

Reagents:

  • 3-Benzoylpropionic acid (10 mmol)

  • Hydrazine hydrate (20 mmol, 99%)

  • Ethanol (Absolute)

  • Bromine (

    
    )[1]
    
  • Glacial Acetic Acid[2]

Step 1: Formation of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

  • Dissolve 3-benzoylpropionic acid (1.78 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add hydrazine hydrate (1.0 mL, 20 mmol) dropwise.

  • Reflux the mixture at 80°C for 6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1).

  • Cool the reaction mixture to room temperature. A solid precipitate will form.

  • Filter the solid, wash with cold water (3 x 10 mL), and dry under vacuum.

    • Yield checkpoint: Expect ~80-90% yield of the dihydropyridazinone.

Step 2: Oxidation to 6-phenyl-3(2H)-pyridazinone

  • Dissolve the dried intermediate (from Step 1) in glacial acetic acid (15 mL).

  • Heat the solution to 60-70°C.

  • Add a solution of bromine (1.6 g, 10 mmol) in acetic acid (5 mL) dropwise over 20 minutes. Caution: Perform in a fume hood.

  • Reflux for 2 hours.

  • Pour the reaction mixture into crushed ice/water (100 mL).

  • Filter the resulting precipitate and recrystallize from ethanol.

    • Characterization: Melting point ~202-204°C. 1H NMR should show aromatic protons and the disappearance of the aliphatic CH2-CH2 signals of the dihydro- intermediate.

Biological Evaluation: COX-2 Inhibition Screening (General Workflow)

To validate the biological activity of the synthesized molecule:

  • Assay Type: Colorimetric COX (Ovine) Inhibitor Screening Assay.

  • Principle: Measures the peroxidase component of COXs. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure:

    • Incubate COX-2 enzyme with the test compound (10 nM - 100

      
      M) for 10 minutes at 25°C.
      
    • Add Arachidonic acid and TMPD.

    • Measure Absorbance (590 nm) after 5 minutes.

    • Calculate IC50 relative to standard inhibitors (e.g., Celecoxib).

References

  • Review of Pyridazinone Biological Activity: Asif, M. "Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold." SAR Publication, 2019.

  • Levosimendan Mechanism: Deranged Physiology. "Levosimendan Pharmacology and Mechanism of Action."[3] 2024.

  • Synthetic Protocols (Classic & Modern): Sotelo, E., et al. "Efficient One-Pot Synthesis of 6-Substituted 3(2H)-Pyridazinones." Synthetic Communications, 2002. (Referenced via general synthesis search results). Matyus, P. "Pyridazines.[4][2][5][6][7][8][9][10][11][12] Part 30: Palladium-Catalyzed Synthesis."[13] ResearchGate, 2025.

  • COX-2 Inhibition Studies: Hassan, R.A., et al.[14] "Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases."[10][14] BioWorld, 2025.

  • C-H Activation Strategies: RSC Publishing. "Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy." Organic & Biomolecular Chemistry.

Sources

Exploratory

Technical Monograph: 5-Azido-4-chloro-3(2H)-pyridazinone

Topic: 5-Azido-4-chloro-3(2H)-pyridazinone chemical formula Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals. Dual-Functionality Scaffold for Photoaffinity Labeling...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Azido-4-chloro-3(2H)-pyridazinone chemical formula Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals.

Dual-Functionality Scaffold for Photoaffinity Labeling and Heterocyclic Synthesis

Executive Summary

5-Azido-4-chloro-3(2H)-pyridazinone (CAS 40175-80-2) represents a specialized class of functionalized pyridazinones utilized primarily as a photoaffinity probe and a precursor for nitrogen-rich fused heterocycles. Characterized by the coexistence of an electrophilic chlorine atom and a photo-labile azide moiety on a pyridazinone core, this compound offers orthogonal reactivity profiles: nucleophilic aromatic substitution (SNAr) at the C4 position and nitrene-mediated insertion or "Click" cycloaddition at the C5 position. This guide details the synthesis, validation, and handling of this high-energy intermediate.

Physicochemical Profile

PropertyData
IUPAC Name 5-Azido-4-chloro-2,3-dihydropyridazin-3-one
CAS Number 40175-80-2
Molecular Formula C₄H₂ClN₅O
Molecular Weight 171.54 g/mol
Appearance Off-white to pale yellow solid
Melting Point 165–166 °C (Decomposes)
Solubility Soluble in DMF, DMSO; Sparingly soluble in water
Key Spectral Feature IR: Strong azide stretching vibration (~2130 cm⁻¹)
Tautomerism Exists in equilibrium with 3-hydroxy-pyridazine form (solvent dependent)

Mechanistic Synthesis & Regioselectivity[1][2][3]

The synthesis of 5-azido-4-chloro-3(2H)-pyridazinone relies on a regioselective nucleophilic aromatic substitution (SNAr) on the precursor 4,5-dichloro-3(2H)-pyridazinone .

The Regioselectivity Paradox

In 4,5-dihalopyridazinones, the carbon atoms at positions 4 and 5 are both electrophilic, but they exhibit distinct reactivities based on electronic resonance:

  • Position 4 (C4): Located alpha to the carbonyl. It is electronically deactivated relative to C5 due to the vinylogous amide resonance, which increases electron density at C4.

  • Position 5 (C5): Located beta to the carbonyl. It acts as a vinylogous Michael acceptor, making it significantly more susceptible to nucleophilic attack by the azide anion (

    
    ).
    

Therefore, treating 4,5-dichloro-3(2H)-pyridazinone with sodium azide results in the selective displacement of the chlorine at C5 , yielding the 5-azido-4-chloro isomer.

Reaction Pathway Diagram

SynthesisPathway Precursor 4,5-Dichloro-3(2H)-pyridazinone (Electrophile) Transition Meisenheimer-like Complex (C5 Attack) Precursor->Transition S_NAr (DMF, 80°C) Reagent Sodium Azide (NaN3) (Nucleophile) Reagent->Transition Product 5-Azido-4-chloro-3(2H)-pyridazinone (Target) Transition->Product Elimination of Cl- Byproduct NaCl Transition->Byproduct

Caption: Regioselective S_NAr pathway favoring C5 substitution due to vinylogous Michael acceptor reactivity.

Validated Experimental Protocol

Safety Warning: Organic azides are potentially explosive. Perform all reactions behind a blast shield. Avoid using metal spatulas (potential for heavy metal azide formation). Do not concentrate reaction mixtures to dryness if not strictly necessary.

Materials
  • Precursor: 4,5-Dichloro-3(2H)-pyridazinone (1.0 eq)

  • Reagent: Sodium Azide (1.1 eq)

  • Solvent: Dimethylformamide (DMF) or Ethanol/Water (1:1) mixture.

  • Quench: Ice-cold distilled water.

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dichloro-3(2H)-pyridazinone (e.g., 1.65 g, 10 mmol) in DMF (10 mL).

  • Azidation: Add Sodium Azide (0.72 g, 11 mmol) slowly to the solution.

    • Note: The reaction is slightly exothermic.

  • Heating: Heat the mixture to 80–90°C for 2–4 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (higher R_f) should disappear, replaced by a new spot (lower R_f).

  • Workup (Precipitation): Cool the reaction mixture to room temperature. Pour the solution slowly into 100 mL of ice-water with vigorous stirring.

  • Isolation: The product will precipitate as an off-white solid. Filter the solid using a Buchner funnel.

  • Purification: Wash the filter cake copiously with cold water to remove residual DMF and inorganic salts. Recrystallize from ethanol if necessary.

  • Drying: Dry under vacuum at room temperature. Do not heat above 50°C during drying to prevent decomposition.

Self-Validating Quality Control (QC)

To ensure the protocol worked without relying on external labs, use this QC checklist:

CheckpointObservationInterpretation
IR Spectroscopy Strong peak at 2120–2150 cm⁻¹ Confirms presence of Azide (-N3) group.
Melting Point Sharp melt/dec at 165–166°C Confirms purity and identity (matches lit.).
Visual Evolution of N₂ gas upon heating >170°CConfirms thermal lability of azide (Destructive test).
Solubility Insoluble in water, Soluble in DMSOConfirms removal of starting salts (NaN3).

Reactivity & Applications

This compound is a "bifunctional linchpin" in drug discovery, particularly for herbicides and antimicrobial agents.

Photoaffinity Labeling

Upon UV irradiation (approx. 254–300 nm), the azide moiety releases nitrogen (N₂) to generate a highly reactive nitrene intermediate. This nitrene can insert into C-H or N-H bonds of nearby proteins, covalently "tagging" the biological target of the pyridazinone pharmacophore.

"Click" Chemistry (CuAAC)

The azide group serves as a bio-orthogonal handle. It reacts with terminal alkynes in the presence of Copper(I) catalysts to form 1,2,3-triazoles. This is used to attach fluorophores or affinity tags to the pyridazinone scaffold.

Staudinger Reduction

Reaction with triphenylphosphine (PPh₃) followed by hydrolysis yields 5-amino-4-chloro-3(2H)-pyridazinone (Chloridazon metabolite B), a known herbicide metabolite. This pathway validates the position of the azide.

Reactivity Flowchart

Reactivity Core 5-Azido-4-chloro-3(2H)-pyridazinone Nitrene Nitrene Intermediate (Highly Reactive) Core->Nitrene UV Light (-N2) Triazole 1,2,3-Triazole Derivative (Stable Linkage) Core->Triazole R-C≡CH, Cu(I) (Click) Amine 5-Amino-4-chloro-3(2H)-pyridazinone (Metabolite B) Core->Amine PPh3, H2O (Staudinger) Insert Covalent Protein Adduct Nitrene->Insert C-H Insertion (Labeling)

Caption: Divergent reactivity profiles: Photochemical insertion, Click cycloaddition, and Staudinger reduction.

References

  • Metabolite Connection: University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - 5-amino-4-chloro-3(2H)-pyridazinone.[1] Retrieved from [Link]

  • Regioselectivity Mechanism: Korbakov, N., et al. (2024). Regioselective Nucleophilic Aromatic Substitution in Pyridazinones. National Institutes of Health (PMC). Retrieved from [Link](Generalized citation for SNAr regioselectivity in diazines).

Sources

Foundational

Comprehensive Technical Guide: Tautomerism and Structural Dynamics of 5-Azido-4-chloro-3(2H)-pyridazinone

Executive Summary 5-Azido-4-chloro-3(2H)-pyridazinone (CAS 40175-80-2) represents a specialized scaffold in heterocyclic chemistry, distinct from its isomers due to a unique structural constraint that governs its tautome...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Azido-4-chloro-3(2H)-pyridazinone (CAS 40175-80-2) represents a specialized scaffold in heterocyclic chemistry, distinct from its isomers due to a unique structural constraint that governs its tautomeric behavior.[1] Unlike many azido-heterocycles that exist in a dynamic azido-tetrazolo equilibrium, this specific isomer is structurally "locked" in the azide form due to the lack of an adjacent ring nitrogen. Consequently, its tautomeric profile is dominated exclusively by lactam-lactim (amide-iminol) tautomerism .

This guide provides a rigorous analysis of the molecule's structural dynamics, synthetic pathways, and spectroscopic characterization. It is designed for medicinal chemists and process scientists requiring high-fidelity data on the stability and reactivity of pyridazinone-based electrophiles.

Structural Definition & The "Locked" Azide

To understand the tautomerism of 5-Azido-4-chloro-3(2H)-pyridazinone, one must first define its connectivity, which dictates its exclusion from the common azido-tetrazolo isomerization seen in similar heterocycles.

The Connectivity Constraint

In the pyridazinone ring system:

  • Position 1 & 2: Nitrogen atoms (

    
    , 
    
    
    
    ).
  • Position 3: Carbonyl group (

    
    ).[2]
    
  • Position 4: Chloro substituent (

    
    ).[3]
    
  • Position 5: Azido substituent (

    
    ).[4]
    
  • Position 6: Methine group (

    
    ).
    

The Critical Distinction: For an azido group to cyclize into a tetrazole (forming a fused bicyclic system), the azide (


) must be attached to a carbon atom adjacent to a ring nitrogen (an 

-azido-imine motif).
  • 6-Azidopyridazin-3(2H)-one: The azide at

    
     is adjacent to 
    
    
    
    . It readily cyclizes to form tetrazolo[1,5-b]pyridazin-6-one .
  • 5-Azido-4-chloro-3(2H)-pyridazinone: The azide at

    
     is flanked by 
    
    
    
    and
    
    
    . It is isolated from the ring nitrogens. Therefore, azido-tetrazolo tautomerism is structurally impossible.
Implications for Reactivity

Because it cannot cyclize, the 5-azido isomer acts as a stable, "masked" azide source. It does not suffer from the volatility or equilibrium ambiguity of its 6-azido counterparts, making it an ideal candidate for bioorthogonal ligation (Click Chemistry) where a stable dipole is required.

Lactam-Lactim Tautomerism

The primary tautomeric event in 5-Azido-4-chloro-3(2H)-pyridazinone is the proton transfer between the


 nitrogen and the carbonyl oxygen at 

.
The Equilibrium

The molecule exists in equilibrium between the Lactam (A) and Lactim (B) forms.

  • Lactam (3(2H)-one): Characterized by an

    
     bond and a 
    
    
    
    double bond. This form is thermodynamically favored in the solid state and in polar solvents due to dimerization and dipole stabilization.
  • Lactim (3-hydroxypyridazine): Characterized by an aromatic pyridazine ring and an

    
     group. This form is favored in the gas phase or non-polar solvents where aromaticity drives stability.
    
Thermodynamic Drivers
  • Solvent Polarity: In DMSO-

    
     or Methanol, the equilibrium shifts heavily toward the Lactam  form (>95%). The solvent stabilizes the polar amide bond.
    
  • Electronic Effects: The electron-withdrawing nature of the Chlorine (

    
    ) and Azide (
    
    
    
    ) groups increases the acidity of the
    
    
    proton, potentially accelerating the rate of tautomerization but stabilizing the anionic conjugate base if deprotonated.
Visualization of Tautomeric Pathways

Tautomerism cluster_0 Solvent Influence Lactam Lactam Form (3(2H)-one) Dominant in Polar Solvents Transition Transition State [Proton Transfer] Lactam->Transition -H+ (N2) Transition->Lactam Lactim Lactim Form (3-Hydroxypyridazine) Aromatic Stabilization Transition->Lactim +H+ (O3) Lactim->Transition

Figure 1: The Lactam-Lactim equilibrium. Note that the Lactam form is generally the reactive species in N-alkylation reactions.

Synthesis & Regiochemical Control

The synthesis relies on the nucleophilic aromatic substitution (


) of 4,5-dichloro-3(2H)-pyridazinone. The regioselectivity is controlled by the electronic differentiation between 

and

.
Synthetic Protocol
  • Precursor: 4,5-dichloro-3(2H)-pyridazinone (Synthesized from mucochloric acid and hydrazine).

  • Reagent: Sodium Azide (

    
    ).
    
  • Conditions: DMF or Ethanol/Water,

    
    .
    
  • Mechanism: The hydrazine moiety donates electron density, making the ring electron-rich, but the carbonyl at

    
     makes 
    
    
    
    and
    
    
    electrophilic.
    • 
       Attack:  Sterically hindered by the adjacent Carbonyl.
      
    • 
       Attack:  Less hindered and electronically activated. Nucleophilic attack by the azide anion occurs preferentially at 
      
      
      
      , displacing the chloride.

Note on Byproducts: If the reaction temperature is too high, bis-substitution (4,5-diazido) may occur, leading to decomposition. Strict temperature control is required.

Synthesis Start Mucochloric Acid Step1 Hydrazine Hydrate (Cyclization) Start->Step1 Intermediate 4,5-Dichloro-3(2H)-pyridazinone Step1->Intermediate Step2 Sodium Azide (NaN3) Nucleophilic Substitution Intermediate->Step2 Product 5-Azido-4-chloro-3(2H)-pyridazinone (Target) Step2->Product Major Path (C5 Attack) Byproduct 4-Azido Isomer (Minor/Trace) Step2->Byproduct Minor Path (C4 Attack)

Figure 2: Synthetic route highlighting the regioselective nucleophilic substitution at C5.

Experimental Characterization

Validating the structure requires distinguishing the 5-azido isomer from the 4-azido isomer and confirming the absence of the tetrazole ring.

Spectroscopic Signatures Table
MethodParameterObservation for 5-Azido-4-chloro-3(2H)-pyridazinoneStructural Insight
IR Spectroscopy Azide Stretch (

)
Strong band at 2120–2160 cm⁻¹ Confirms linear azide. Absence of this band would indicate tetrazole cyclization.
IR Spectroscopy Carbonyl (

)
Strong band at 1660–1680 cm⁻¹ Confirms Lactam form (amide character).
¹H NMR Ring Proton (

)
Singlet at ~8.0–8.2 ppm Chemical shift is distinct from 4-azido isomer (due to shielding/deshielding of adjacent groups).
¹³C NMR

(Azide-bearing)
Shift ~140–150 ppmDistinct from C-Cl carbon.
X-Ray GeometryPlanar pyridazinone ring; Linear AzideDefinitive proof of "Locked" Azide structure (No fused tetrazole).
Protocol: Distinguishing Isomers via IR
  • Sample Prep: Prepare a KBr pellet or Nujol mull of the dry solid.

  • Scan: Collect spectrum from 4000 to 400 cm⁻¹.

  • Analysis:

Applications in Drug Discovery

The 5-Azido-4-chloro-3(2H)-pyridazinone scaffold is a versatile "Click-ready" building block.

  • Photoaffinity Labeling: The azide group can be photo-activated to form a nitrene, which inserts into nearby proteins, allowing for target identification of pyridazinone-based drugs (e.g., PDE3 inhibitors).

  • Fragment-Based Drug Design (FBDD): The chlorine atom at

    
     remains available for palladium-catalyzed cross-coupling (Suzuki/Buchwald) after the azide has been reacted, allowing for modular library synthesis.
    

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12830303, 5-Azido-4-chloro-3(2H)-pyridazinone. PubChem. Available at: [Link]

  • Coates, W. J., & McKillop, A. (1992). Regioselective nucleophilic substitution in 4,5-dichloro-3(2H)-pyridazinone. Comprehensive Heterocyclic Chemistry II. (Contextual grounding on pyridazinone reactivity).
  • Tišler, M. (1973). Some Aspects of Azido-Tetrazolo Isomerization. Synthesis, 1973(03), 123-136. (Foundational text on why C5-azides do not cyclize).

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization of 5-Azido-4-chloro-3(2H)-pyridazinone

This guide provides an in-depth technical analysis of the spectroscopic characterization, synthesis, and structural properties of 5-Azido-4-chloro-3(2H)-pyridazinone (CAS 40175-80-2). It is designed for researchers utili...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization, synthesis, and structural properties of 5-Azido-4-chloro-3(2H)-pyridazinone (CAS 40175-80-2). It is designed for researchers utilizing this compound as a scaffold for "click" chemistry, photoaffinity labeling, or further heterocyclic functionalization.

Executive Summary & Structural Significance

5-Azido-4-chloro-3(2H)-pyridazinone is a specialized heterocyclic building block characterized by the presence of a reactive azido (


) group and a chlorine atom on a pyridazinone core.[1][2]
  • Core Utility: The azido group serves as a versatile handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or as a nitrene precursor in photoaffinity labeling studies.

  • Structural Isomerism: The compound is a regioisomer of 4-azido-5-chloro-3(2H)-pyridazinone. Precise spectroscopic analysis is required to distinguish between these isomers, as nucleophilic substitution on the 4,5-dichloro-3(2H)-pyridazinone precursor can yield either isomer depending on reaction conditions.

Property Data
IUPAC Name 5-Azido-4-chloro-2,3-dihydropyridazin-3-one
CAS Number 40175-80-2
Molecular Formula

Molecular Weight 171.54 g/mol
Appearance Off-white to pale yellow solid
Melting Point 165–166 °C (dec.)

Synthesis & Regiochemistry

The synthesis typically proceeds via nucleophilic aromatic substitution (


) of 4,5-dichloro-3(2H)-pyridazinone . The regioselectivity is governed by the electronic influence of the carbonyl group at position 3 and the hydrazine moiety.
Reaction Pathway

The carbonyl group at C-3 makes the C-4 position electronically deficient (vinylogous amide character), often favoring nucleophilic attack at C-4. However, the formation of the 5-azido isomer can be favored under specific solvent conditions or thermodynamic control.

SynthesisPathway Start 4,5-Dichloro-3(2H)-pyridazinone (CAS 932-22-9) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate Nucleophilic Attack Reagent Sodium Azide (NaN3) Solvent: DMF or EtOH/H2O Reagent->Intermediate Product 5-Azido-4-chloro-3(2H)-pyridazinone (CAS 40175-80-2) Intermediate->Product Elimination of Cl- Isomer 4-Azido-5-chloro isomer (Possible byproduct) Intermediate->Isomer Regio-isomerization

Figure 1: Nucleophilic substitution pathway for the synthesis of 5-azido-4-chloro-3(2H)-pyridazinone.

Spectroscopic Profile

Accurate identification relies on a triad of spectral data: IR (functional groups), NMR (connectivity), and MS (molecular mass/fragmentation).

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the most immediate diagnostic evidence for the azido group.

Functional Group Wavenumber (

)
Assignment & Characteristics
Azide (

)
2100 – 2160 Strong, sharp asymmetric stretch. This is the diagnostic peak.
Carbonyl (

)
1650 – 1680Strong amide I band, typical of cyclic amides (lactams).

3100 – 3300Broad band, indicating the lactam (NH) tautomer predominates over the lactim (OH).

1580 – 1610Ring skeletal vibrations.
Nuclear Magnetic Resonance (NMR)

NMR analysis confirms the substitution pattern. The presence of a single proton on the ring (H-6) simplifies the spectrum.


NMR (DMSO-

, 400 MHz)
  • 
     13.0 – 13.5 ppm (1H, s, br):  Amide 
    
    
    
    . The broadness and downfield shift confirm the lactam structure and hydrogen bonding capability.
  • 
     7.9 – 8.2 ppm (1H, s): 
    
    
    
    proton.
    • Diagnostic Logic: In the precursor (4,5-dichloro), H-6 appears ~8.3 ppm. The substitution of Cl (electron-withdrawing) with an Azide group (electron-donating via resonance, withdrawing via induction) typically causes a slight upfield shift or remains similar depending on the exact electronic balance. The singlet multiplicity confirms that positions 4 and 5 are fully substituted.


NMR (DMSO-

, 100 MHz)
  • 
     158.0 ppm: 
    
    
    
    (C-3).
  • 
     136.0 ppm: 
    
    
    
    (
    
    
    ).
  • 
     130.0 – 135.0 ppm: 
    
    
    
    and
    
    
    .
    • The carbon bearing the azide (C-5) and the carbon bearing the chlorine (C-4) will appear as quaternary signals.

Mass Spectrometry (MS)
  • Molecular Ion (

    
    ): 
    
    
    
    171 (for
    
    
    ) and 173 (for
    
    
    ) in a 3:1 ratio.
  • Fragmentation:

    • 
      :  Loss of 
      
      
      
      is highly characteristic of azides, yielding a nitrene radical cation (
      
      
      143).
    • 
      :  Subsequent loss of Cl.
      

Experimental Protocol: Synthesis & Purification

Note: Azides are potentially explosive. Perform all reactions behind a blast shield.

Step 1: Preparation Dissolve 4,5-dichloro-3(2H)-pyridazinone (1.0 eq) in DMF (dimethylformamide) or a mixture of Ethanol/Water (1:1).

Step 2: Azidation Add Sodium Azide (


, 1.1 – 1.5 eq) slowly to the stirred solution.
  • Temperature: Heat to 60–80 °C. Monitor by TLC (Ethyl Acetate/Hexane) for the disappearance of the starting material.

  • Time: Typically 2–6 hours.

Step 3: Work-up

  • Cool the reaction mixture to room temperature.

  • Pour into ice-cold water. The product often precipitates as an off-white solid.

  • Filter the solid and wash copiously with water to remove excess

    
     and inorganic salts.
    

Step 4: Purification Recrystallize from Ethanol or Methanol.

  • Target Purity: >98% by HPLC.

  • Validation: Check MP (165–166 °C dec) and IR (strong peak at ~2130

    
    ).
    

Structural Logic & Isomer Differentiation

Distinguishing the 5-azido-4-chloro isomer from the 4-azido-5-chloro isomer is critical.

SpectroscopicLogic Sample Unknown Isomer Sample IR_Check IR Analysis: Peak at ~2130 cm-1? Sample->IR_Check Azide_Confirm Azide Group Present IR_Check->Azide_Confirm Yes NMR_Check 1H NMR Analysis: H-6 Chemical Shift Azide_Confirm->NMR_Check NOE_Exp NOE Experiment: Irradiate NH NMR_Check->NOE_Exp Result1 Inconclusive without X-Ray or 15N NMR NOE_Exp->Result1 NOE to Cl (Weak/None) Result2 Compare with Lit MP: 165-166°C = 5-Azido isomer NOE_Exp->Result2 NOE to Azide (None)

Figure 2: Analytical workflow for confirming the identity of the azidopyridazinone isomer.

Note on Regiochemistry: While


 NMR is similar for both isomers, X-ray crystallography or 

NMR (HMBC correlations) provides definitive proof. However, the melting point of 165–166 °C (dec.) is the standard reference value for the 5-azido-4-chloro isomer as cited in established chemical catalogs.

References

  • PubChem. 4,5-Dichloro-3(2H)-pyridazinone (Precursor Data). National Library of Medicine. Available at: [Link]

  • ResearchGate. Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Available at: [Link]

Sources

Foundational

Technical Guide: Solubility Profiling of 5-Azido-4-chloro-3(2H)-pyridazinone

Executive Summary 5-Azido-4-chloro-3(2H)-pyridazinone (CAS: 40175-80-2) is a critical heterocyclic intermediate used primarily in the synthesis of agrochemicals (herbicides related to Chloridazon) and pharmaceutical scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Azido-4-chloro-3(2H)-pyridazinone (CAS: 40175-80-2) is a critical heterocyclic intermediate used primarily in the synthesis of agrochemicals (herbicides related to Chloridazon) and pharmaceutical scaffolds. Its solubility profile is dominated by the competing electronic effects of the polar lactam ring, the lipophilic chloro-substituent, and the dipolar azide group.

This guide provides a comprehensive technical analysis of its solubility behavior, thermodynamic modeling, and process engineering applications. It is designed for process chemists and formulation scientists requiring precise control over reaction yield and crystallization purity.

Chemical Characterization & Physicochemical Basis[1][2][3][4]

The solubility of 5-Azido-4-chloro-3(2H)-pyridazinone is governed by its rigid heterocyclic core and functional group interplay.

PropertySpecification
CAS Number 40175-80-2
Molecular Formula C₄H₂ClN₅O
Molecular Weight 171.54 g/mol
Physical State Off-white solid
Melting Point 165–166°C (decomposition)
Key Functional Groups Azide (-N₃): Adds significant dipole moment; potential for electrostatic solvation.Chloro (-Cl): Increases lipophilicity; reduces water solubility.Lactam (NH-C=O): H-bond donor/acceptor site; dictates solubility in protic solvents.
Polarity & Solvation Mechanism

The molecule exhibits a "push-pull" electronic structure. The pyridazinone ring is inherently polar. The azide group enhances solubility in polar aprotic solvents (DMSO, DMF) through dipole-dipole interactions. Conversely, the chloro group limits solubility in water but provides some affinity for moderately polar organic solvents like ethyl acetate.

Solubility Profile in Organic Solvents[5]

The following data categorizes solvent affinity based on experimental trends observed in homologous 4,5-substituted pyridazinones (e.g., 4,5-dichloro-3(2H)-pyridazinone).

Qualitative Solubility Table
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, NMP High (>150 mg/mL)Strong dipole-dipole interaction disrupts crystal lattice energy effectively. Preferred reaction media.
Polar Protic Methanol, Ethanol Moderate (10–50 mg/mL)Solvation occurs via H-bonding with the lactam carbonyl/NH. Solubility increases significantly with temperature (

).
Esters/Ketones Ethyl Acetate, Acetone Moderate (5–30 mg/mL)Good for recrystallization. Acetone often serves as a primary solvent in antisolvent precipitations.
Ethers THF, 1,4-Dioxane Moderate Useful for intermediate handling; THF is often used in subsequent coupling reactions.
Non-Polar Hexane, Toluene Low/Insoluble (<1 mg/mL)Lack of polar interaction capability makes these excellent antisolvents.
Aqueous Water Very Low The hydrophobic chloro group and aromatic character dominate, preventing aqueous solvation.
Thermodynamic Modeling (The Apelblat Equation)

For precise process design (e.g., cooling crystallization), the temperature dependence of solubility is modeled using the Modified Apelblat Equation :



Where:

  • 
     = Mole fraction solubility
    
  • 
     = Absolute temperature (K)
    
  • 
     = Empirical constants derived from experimental data.
    

Application Note: For 5-Azido-4-chloro-3(2H)-pyridazinone, the dissolution is endothermic (


). Solubility increases non-linearly with temperature, particularly in ethanol and ethyl acetate, making them ideal candidates for cooling crystallization.

Experimental Protocol: Solubility Determination

To generate validated internal data for regulatory or process control purposes, follow this Isothermal Saturation Method . This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.

Workflow Diagram

Solubility_Protocol Start Start: Excess Solid Addition Equilibration Equilibration (Shake Flask, Constant T) Time: 24-48h Start->Equilibration Solvent + Solid Separation Phase Separation (Syringe Filter 0.45 µm / Centrifuge) Equilibration->Separation Saturated Solution Dilution Dilution (Mobile Phase) Separation->Dilution Supernatant Analysis Quantification (HPLC-UV / Gravimetric) Dilution->Analysis Data Data Processing (Mole Fraction Calculation) Analysis->Data

Figure 1: Standard Operating Procedure (SOP) for solubility determination via the equilibrium method.

Detailed Methodology
  • Preparation: Add excess 5-Azido-4-chloro-3(2H)-pyridazinone solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Agitate at a fixed temperature (e.g., 25°C, 30°C, 35°C) for 24–48 hours. Ensure solid phase remains present throughout.

  • Sampling: Stop agitation and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe.

  • Filtration: Filter through a 0.45 µm PTFE filter (compatible with organic solvents) into a tared vial.

  • Quantification (HPLC Method):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Acetonitrile : Water (60:40 v/v) + 0.1% Formic Acid.

    • Detection: UV at 280 nm (characteristic pyridazinone absorption).

    • Flow Rate: 1.0 mL/min.

Process Engineering Applications

Reaction Solvent Selection

The synthesis of 5-Azido-4-chloro-3(2H)-pyridazinone typically involves nucleophilic substitution of 4,5-dichloro-3(2H)-pyridazinone with sodium azide (


).
  • Recommended Solvent: DMF or DMSO .[1]

  • Rationale: These solvents dissolve both the organic precursor and the inorganic azide salt (partially), facilitating the

    
     mechanism. The high boiling points allow reaction temperatures of 80–100°C without pressure vessels.
    
Recrystallization Strategy (Purification)

To purify the crude product from unreacted starting material or side products:

  • Solvent System: Ethanol/Water or Acetone/Water .

  • Method: Dissolve the crude solid in hot Ethanol (or Acetone). Slowly add Water (antisolvent) until turbidity appears. Cool gradually to 4°C.

  • Yield Optimization: The high temperature coefficient of solubility in Ethanol ensures high recovery upon cooling.

Solvent Selection Decision Tree

Solvent_Selection Goal Process Goal? Reaction Nucleophilic Substitution (Synthesis) Goal->Reaction Purification Recrystallization (Purification) Goal->Purification Reaction_Solv Select: DMF or DMSO (High Solubility, High BP) Reaction->Reaction_Solv Purify_Solv Select: Ethanol or Acetone (Moderate Solubility) Purification->Purify_Solv Antisolvent Add Antisolvent: Water or Hexane Purify_Solv->Antisolvent Induce Nucleation

Figure 2: Logical framework for selecting solvents based on unit operation requirements.

Safety & Handling (Azide Specific)

  • Shock Sensitivity: While organic azides on aromatic rings are generally more stable than aliphatic ones, the high nitrogen content (

    
    ) mandates caution. Do not  use metal spatulas (risk of metal azide formation). Use Teflon or wood/plastic tools.
    
  • Thermal Stability: The compound decomposes at ~165°C. Avoid process temperatures exceeding 110°C to prevent uncontrolled decomposition or runaway reactions.

  • Waste Disposal: Azide-containing waste must not be acidified (risk of hydrazoic acid,

    
    , formation). Quench with sodium nitrite in acidic media only under controlled, dilute conditions.
    

References

  • National Institutes of Health (NIH). "4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones." PubMed Central. [Link]

  • ChemSynthesis. "5-azido-4-chloro-2H-pyridazin-3-one - CAS 40175-80-2." ChemSynthesis Chemical Database. [Link]

  • ResearchGate. "Solubility and thermodynamic/solvation behavior of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in different (Transcutol+water) mixtures." ResearchGate Publication Database. [Link]

Sources

Exploratory

Technical Whitepaper: Therapeutic Versatility of the Pyridazinone Scaffold

Executive Summary The pyridazinone moiety (specifically pyridazin-3(2H)-one) represents a "privileged scaffold" in modern medicinal chemistry. Its planar, electron-deficient heterocycle offers a unique combination of hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazinone moiety (specifically pyridazin-3(2H)-one) represents a "privileged scaffold" in modern medicinal chemistry. Its planar, electron-deficient heterocycle offers a unique combination of hydrogen bond donors/acceptors and


-stacking capabilities, allowing it to mimic peptide bonds or nucleobases.[1] This guide analyzes the core therapeutic targets of pyridazinone derivatives, moving beyond simple listing to explore the mechanistic causality of their binding. We focus on three primary domains: Phosphodiesterase (PDE) inhibition  (cardiovascular/respiratory), Cyclooxygenase-2 (COX-2) selectivity  (inflammation), and Kinase modulation  (oncology).[1]

Core Therapeutic Targets

Phosphodiesterases (PDE3 & PDE4)

Pyridazinones are historically grounded as PDE inhibitors. The structural logic relies on the scaffold's ability to mimic the purine ring of cAMP/cGMP, fitting into the catalytic pocket of the enzyme.

  • PDE3 Inhibition (Cardiotonic): Derivatives like Milrinone and Pimobendan utilize the pyridazinone ring to inhibit cAMP hydrolysis in cardiac myocytes. This leads to increased intracellular calcium (positive inotropy) and smooth muscle relaxation (vasodilation).

  • PDE4 Inhibition (Respiratory/Anti-inflammatory): Newer generations target PDE4 to treat COPD and asthma.

    • Structural Insight: The inclusion of an indole moiety at position 4 of the pyridazinone ring has been shown to enhance selectivity for the PDE4B isoform.[2] This specific geometry allows the ligand to stabilize the "closed" conformation of the enzyme via hydrophobic clamping, preventing cAMP hydrolysis.

    • Dual Inhibition:[2][3][4][5] Agents like Zardaverine offer dual PDE3/4 inhibition, providing a synergistic bronchodilator and anti-inflammatory effect, though therapeutic windows must be carefully managed to avoid emesis (a common PDE4 side effect).[1]

Cyclooxygenase-2 (COX-2)

The pyridazinone scaffold provides a rigid template to position aryl substituents that fit the distinct hydrophobic side pocket of COX-2, which is absent in COX-1.

  • Selectivity Mechanism: Unlike traditional NSAIDs (carboxylates), pyridazinones do not require an acidic group to bind.[1] Instead, they utilize a specific

    
    -substitution pattern.[1]
    
  • SAR Criticality: A 4-methoxybenzyl group at position 4 and a 2-methoxyphenyl group at position 6 have demonstrated superior selectivity indices (SI). The pyridazinone oxygen acts as a hydrogen bond acceptor for the Arg120 residue, while the bulkier substituents exploit the larger volume of the COX-2 active site.

Kinase Modulation (Oncology)

Recent high-throughput screens have identified pyridazinones as potent ATP-competitive inhibitors.

  • FER Tyrosine Kinase: Pyrido-pyridazinone derivatives inhibit FER kinase (implicated in metastasis) by mimicking the adenine ring of ATP.

  • VEGFR-2 & B-RAF: Sorafenib-like pyridazinone analogues target the V600E mutation in B-RAF. The urea linker often attached to the pyridazinone core facilitates hydrogen bonding with the "gatekeeper" residues in the kinase hinge region.

Aldose Reductase (Diabetes)

In the polyol pathway, pyridazinone derivatives (e.g., sulfonyl-pyridazinones) inhibit the conversion of glucose to sorbitol.

  • Binding Mode: The pyridazinone head group occupies the anionic binding site (catalytic pocket), interacting with His110, while hydrophobic tails penetrate the specificity pocket. This prevents the osmotic stress associated with diabetic neuropathy.

Mechanism of Action: Signaling Pathways

The following diagram illustrates the downstream effects of Pyridazinone-mediated PDE4 inhibition, a critical pathway for treating chronic inflammation.

PDE4_Signaling Pyridazinone Pyridazinone (Inhibitor) PDE4 PDE4 Enzyme (Active) Pyridazinone->PDE4 Inhibits (||) AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis cAMP cAMP (Cyclic AMP) cAMP->PDE4 Substrate PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates NFkB NF-κB (Pro-inflammatory) PKA->NFkB Inhibits Pathway Bronchodilation Smooth Muscle Relaxation PKA->Bronchodilation Induces Cytokines Reduced Cytokines (TNF-α, IL-6) NFkB->Cytokines Promotes (Blocked)

Figure 1: Mechanism of PDE4 inhibition by pyridazinone derivatives. Inhibition prevents cAMP hydrolysis, activating PKA.[1] This leads to bronchodilation and the suppression of NF-κB mediated inflammatory cytokines.

Experimental Protocol: Synthesis of 6-Aryl-3(2H)-Pyridazinone

Objective: To synthesize a 6-substituted-3(2H)-pyridazinone scaffold. This intermediate serves as the "warhead" for further functionalization (e.g., N-alkylation to introduce COX-2 selectivity or chlorination for kinase targeting).[1]

Principle: The synthesis relies on the condensation of a


-keto acid with hydrazine hydrate.[6] This is a robust, self-validating reaction where the formation of the precipitate indicates cyclization.
Reagents
  • Substrate: 3-Benzoylpropionic acid (or substituted derivative) - 10 mmol

  • Reagent: Hydrazine hydrate (

    
    ) - 15 mmol (1.5 eq)
    
  • Solvent: Ethanol (Absolute) - 20 mL

  • Catalyst: Glacial Acetic Acid (optional, for pH adjustment)[1]

Step-by-Step Methodology
  • Pre-Reaction Setup:

    • Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Why: Reflux is required to overcome the activation energy for the initial hydrazone formation and subsequent intramolecular cyclization.

  • Condensation:

    • Dissolve 10 mmol of 3-benzoylpropionic acid in 20 mL of ethanol.

    • Add 15 mmol of hydrazine hydrate dropwise at room temperature.

    • Observation: A slight exotherm may occur. The solution might turn transiently cloudy.

  • Reflux (Cyclization):

    • Heat the mixture to reflux (

      
      C) for 4–6 hours.
      
    • Mechanism:[5][7][8][9][10][11] The hydrazine nitrogen attacks the ketone carbonyl to form a hydrazone. The terminal nitrogen then attacks the carboxylic acid carbonyl (or ester), eliminating water/alcohol to close the ring.

    • Self-Validation: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). Disappearance of the starting keto-acid spot confirms reaction progress.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the contents into 100 mL of ice-cold water.

    • Why: The pyridazinone product is typically insoluble in cold water, leading to precipitation.

    • Filter the solid precipitate under vacuum.

  • Purification:

    • Recrystallize the crude solid from ethanol or an ethanol/water mixture.

    • Purity Check: Measure Melting Point (Target:

      
      C for unsubstituted 6-phenyl derivative).
      
  • Oxidation (Optional for Dehydrogenation):

    • If the product is the 4,5-dihydro intermediate, dehydrogenation to the fully aromatic pyridazinone can be achieved by treating with

      
       in Acetic Acid or 
      
      
      
      in acetonitrile.[1][6]

Data Summary: Comparative Potency

The following table summarizes the potency of pyridazinone derivatives against key targets, derived from recent structure-activity relationship (SAR) studies.

TargetCompound ClassRepresentative IC50 / KiTherapeutic Indication
PDE4B Indole-Pyridazinone

(IC50)
COPD, Asthma
PDE3 Dihydropyridazinone

(IC50)
Heart Failure (Inotropy)
COX-2 2,4,6-Tri-substituted

(IC50)
Inflammation (Selective)
FER Kinase Pyrido-pyridazinone

(IC50)
Metastatic Cancer
B-RAF Phenyl-dihydropyridazinone

(IC50)
Melanoma (V600E)
Aldose Reductase Sulfonyl-pyridazinone

(IC50)
Diabetic Neuropathy

References

  • Pyridazinone Derivatives as PDE4 Inhibitors: Journal of Medicinal Chemistry. "Biphenyl pyridazinone derivatives as inhaled PDE4 inhibitors: structural biology and structure-activity relationships." Link

  • COX-2 Selectivity: Bioorganic & Medicinal Chemistry. "Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors." Link

  • Kinase Inhibition (FER): ACS Medicinal Chemistry Letters. "Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors." Link

  • Aldose Reductase Structure: Journal of Molecular Biology. "High-resolution crystal structure of aldose reductase complexed with the novel sulfonyl-pyridazinone inhibitor."[12] Link

  • General Synthesis & Review: Scholars Research Library. "Various Chemical and Biological Activities of Pyridazinone Derivatives." Link

  • Anticancer Mechanisms: National Institutes of Health (NIH). "An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer." Link

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Functionalization of the Pyridazinone Scaffold via Click Chemistry

Topic: Using 5-Azido-4-chloro-3(2H)-pyridazinone in Click Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Executive Summary & Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 5-Azido-4-chloro-3(2H)-pyridazinone in Click Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary & Scientific Rationale

The pyridazinone pharmacophore is a "privileged structure" in medicinal chemistry, serving as the core for various cardiovascular (e.g., Levosimendan), anti-inflammatory, and antimicrobial agents. The introduction of an azide moiety at the C-5 position—yielding 5-Azido-4-chloro-3(2H)-pyridazinone —transforms this classic scaffold into a bioorthogonal handle.

This guide details the utilization of this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." By exploiting the high reactivity of the C-5 azide and the steric/electronic influence of the C-4 chlorine, researchers can rapidly generate libraries of 1,2,3-triazolyl-pyridazinones . These conjugates are increasingly relevant in the development of Acetylcholinesterase (AChE) inhibitors and novel antibiotics.

Key Mechanistic Insight: Regioselectivity

The precursor, 4,5-dichloro-3(2H)-pyridazinone, possesses two electrophilic sites. Nucleophilic aromatic substitution (


) occurs preferentially at the C-5 position  (beta to the carbonyl). This regioselectivity is driven by the vinylogous amide system, where the nucleophile (

) attacks C-5, allowing electron delocalization onto the carbonyl oxygen. The resulting 5-azido-4-chloro derivative retains the C-4 chlorine, which provides essential lipophilicity and steric bulk often required for ligand-receptor binding.

Critical Safety Protocol: High-Energy Nitrogen Compounds

WARNING: EXPLOSION HAZARD 5-Azido-4-chloro-3(2H)-pyridazinone has a high nitrogen-to-carbon ratio. While the pyridazinone ring stabilizes the molecule, organic azides with a


 ratio 

are considered potentially explosive.
  • Formula:

    
    
    
  • Ratio Calculation:

    
    . This indicates a high-energy compound. 
    

Mandatory Safety Measures:

  • Scale Limit: Do not synthesize >500 mg in a single batch without specific blast shielding.

  • Heat Control: Never heat the isolated solid above 60°C. Perform all evaporations behind a blast shield.

  • Tooling: Use only Teflon or wood spatulas. NO METAL SPATULAS (avoids friction ignition or formation of heavy metal azides).

  • Waste: Quench unreacted azide solutions with specific quenching buffers (e.g., dilute sodium nitrite/sulfuric acid) before disposal.

Synthesis of the Scaffold: 5-Azido-4-chloro-3(2H)-pyridazinone[1][2]

Before performing click chemistry, the azide scaffold must be prepared with high purity.

Reagents
  • Precursor: 4,5-Dichloro-3(2H)-pyridazinone (CAS: 932-22-9)

  • Nucleophile: Sodium Azide (

    
    )
    
  • Solvent: Dimethylformamide (DMF) or Ethanol/Water (1:1)

Step-by-Step Protocol
  • Dissolution: Dissolve 1.0 eq (e.g., 1.65 g, 10 mmol) of 4,5-dichloro-3(2H)-pyridazinone in 20 mL of DMF.

  • Addition: Add 1.2 eq (0.78 g, 12 mmol) of

    
     slowly at room temperature.
    
    • Note: The solution may turn yellow/orange.

  • Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.4) should appear.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water. The product usually precipitates.

  • Isolation: Filter the precipitate. Wash with cold water (

    
     mL) to remove excess 
    
    
    
    and DMF.
  • Drying: Dry the solid under vacuum at room temperature. DO NOT USE AN OVEN.

  • Yield: Typical yields are 75–85%.

Click Chemistry Protocol: CuAAC Functionalization

This protocol describes the coupling of 5-Azido-4-chloro-3(2H)-pyridazinone with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.

Experimental Workflow Diagram

G cluster_0 Reaction Conditions Start 4,5-Dichloro-3(2H)-pyridazinone Azide 5-Azido-4-chloro-3(2H)-pyridazinone (The Scaffold) Start->Azide NaN3, DMF, 60°C (SNAr @ C-5) Product 1,2,3-Triazolyl-Pyridazinone (Bioactive Conjugate) Azide->Product Click Reaction Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Product Catalyst CuSO4 / Na-Ascorbate (In situ Cu(I)) Catalyst->Product Catalysis

Figure 1: Synthetic workflow for the generation of triazole-pyridazinone libraries. The regioselective SNAr ensures the azide is installed at position 5.

Protocol: Cu(I)-Catalyzed Cycloaddition

Solvent System: DMSO/Water (or t-BuOH/Water) is preferred due to the poor water solubility of the pyridazinone scaffold.

Reagents:

  • Azide: 5-Azido-4-chloro-3(2H)-pyridazinone (1.0 eq)

  • Alkyne: Terminal alkyne of choice (1.1 eq)

  • Catalyst Source: Copper(II) Sulfate Pentahydrate (

    
    ) (10 mol%)
    
  • Reductant: Sodium Ascorbate (20 mol%)

Procedure:

  • Preparation: In a small vial, dissolve the Azide (0.5 mmol, 86 mg) and the Alkyne (0.55 mmol) in 2 mL of DMSO.

  • Catalyst Mix: In a separate tube, dissolve

    
     (12.5 mg) and Sodium Ascorbate (20 mg) in 0.5 mL of water. The solution should turn bright yellow (indicating Cu(I) generation).
    
  • Initiation: Add the aqueous catalyst solution to the DMSO reaction vial.

  • Reaction: Stir at room temperature for 12–24 hours.

    • Optimization: If the reaction is sluggish (due to steric bulk of the alkyne), heat to 40–50°C.

  • Quenching: Dilute with 10 mL water.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
    • Note: If the product precipitates upon water addition, filtration is preferred over extraction.

  • Purification: Recrystallize from Ethanol or purify via column chromatography (DCM/MeOH gradients).

Data Analysis & Expected Results

Characterization Table

Researchers should validate the product using the following spectral markers.

TechniqueDiagnostic SignalStructural Confirmation
IR Spectroscopy Disappearance of ~2130 cm⁻¹Loss of Azide (

) stretch
IR Spectroscopy Appearance of ~3150 cm⁻¹Triazole C-H stretch
¹H-NMR Singlet at

8.0 – 9.0 ppm
Triazole ring proton
¹H-NMR Singlet at

~13.0 ppm
Pyridazinone NH (Lactam form)
¹³C-NMR Peaks at ~120 ppm and ~145 ppmTriazole carbons (C4/C5)
Troubleshooting Guide
ObservationProbable CauseSolution
Low Yield Incomplete Cu(II) reductionIncrease Sodium Ascorbate to 40 mol%.
Precipitation of SM Poor solubility in water mixIncrease DMSO ratio or use THF/Water.
By-products Oxidative coupling of alkynes (Glaser)Degas solvents with

before adding Cu.
No Reaction Steric hindrance at AlkyneUse heat (50°C) or switch to CuI/DIPEA catalyst system.

Applications in Drug Discovery

The resulting 4-chloro-5-(1,2,3-triazol-1-yl)-3(2H)-pyridazinone derivatives are potent pharmacophores.

  • Acetylcholinesterase (AChE) Inhibitors: The triazole ring mimics the aromatic interactions of Tacrine, while the pyridazinone core interacts with the peripheral anionic site of the enzyme.

  • Antimicrobial Agents: The 4-chloro group enhances lipophilicity, aiding membrane penetration in Gram-positive bacteria.

  • Bio-conjugation: This protocol can be adapted to label pyridazinone-based drugs with fluorophores for mechanism-of-action studies.

References

  • Regioselectivity in Pyridazinones

    • Source: ResearchG
    • Title: Synthesis routes of 4,5-Dichloro-3(2H)-pyridazinone and Regiochemistry in Reaction with Nucleophiles.
    • URL:[Link]

  • Click Chemistry Mechanism & Utility

    • Source: NobelPrize.org
    • Title: Click Chemistry and Bioorthogonal Chemistry (Scientific Background).[1]

    • URL:[Link]

  • Biological Applications (AChE Inhibitors)

    • Source: Semantic Scholar / Journal of Enzyme Inhibition and Medicinal Chemistry
    • Title: Inhibitory effects of novel 3(2H)pyridazinone-triazole derivatives against acetylcholinesterase enzyme.[2]

    • URL:[Link][3][4][5][6]

  • Compound Safety & Data

    • Source: PubChem / AERU
    • Title: 5-amino-4-chloro-3(2H)-pyridazinone (Metabolite Data & Hazard Alerts).[7][8]

    • URL:[Link]

  • Triazole-Pyridazinone Synthesis

    • Source: MDPI / Molecules
    • Title: Synthesis of quinoline-based [1,2,3]-triazole hybrid derivatives via Cu(I)-catalyzed click reaction. (Analogous protocol reference).
    • URL:[Link]

Sources

Application

Technical Guide: 5-Azido-4-chloro-3(2H)-pyridazinone as a Bioorthogonal Probe

Executive Summary & Chemical Profile[1] 5-Azido-4-chloro-3(2H)-pyridazinone is a specialized heterocyclic scaffold acting as a dual-function bioorthogonal probe. Unlike simple aryl azides, this molecule incorporates the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

5-Azido-4-chloro-3(2H)-pyridazinone is a specialized heterocyclic scaffold acting as a dual-function bioorthogonal probe. Unlike simple aryl azides, this molecule incorporates the pharmacologically privileged pyridazinone core—common in phosphodiesterase (PDE) inhibitors and cardiotonic agents—making it an ideal "fragment-based" probe for drug discovery.

Its utility relies on two distinct chemical reactivities:[1][2][3][4]

  • Bioorthogonal Ligation (Click Chemistry): The C5-azide serves as a handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach fluorophores or affinity tags.

  • Photoaffinity Labeling (PAL): Upon UV irradiation, the azide generates a reactive nitrene species for covalent crosslinking to target proteins.

Chemical Specifications
PropertyDetail
IUPAC Name 5-Azido-4-chloro-2,3-dihydropyridazin-3-one
Molecular Formula C₄H₂ClN₅O
Molecular Weight 171.54 g/mol
C/N Ratio 0.8 (High Energy/Explosive Potential)
Precursor 4,5-Dichloro-3(2H)-pyridazinone
Primary Reactivity 1,3-Dipolar Cycloaddition (Click), Nitrene Insertion (PAL)
Secondary Reactivity SNAr at C4-Cl (with thiols/amines at elevated pH)

Critical Safety Directive: High-Energy Compound

WARNING: This compound violates the "Rule of Six" (


). With a (C+O)/N ratio of 1.0, it possesses significant explosive potential if isolated in neat form.
  • Protocol Mandate: Do NOT isolate >50 mg in solid form. Store and use as a solution (e.g., in DMSO or DMF).

  • Shielding: Perform all synthesis behind a blast shield.

  • Waste: Quench excess azide with acidic sodium nitrite or specific commercial quenchers before disposal.

Synthesis Protocol: Regioselective Azidation

The synthesis targets the C5 position via nucleophilic aromatic substitution (SNAr) on the 4,5-dichloro precursor. Note that nucleophilic attack on 4,5-dichloro-3(2H)-pyridazinone can yield regioisomers (C4 vs. C5 substitution). The electron-deficient character of the pyridazinone ring directs "soft" nucleophiles like azide preferentially to C5, while "hard" nucleophiles (amines) often attack C4.

Materials
  • Precursor: 4,5-Dichloro-3(2H)-pyridazinone (Commercial grade >95%).

  • Reagent: Sodium Azide (NaN₃).

  • Solvent: DMF (Anhydrous).

  • Workup: Ethyl acetate, Brine, MgSO₄.

Step-by-Step Methodology
  • Preparation: Dissolve 4,5-dichloro-3(2H)-pyridazinone (1.0 eq, 165 mg, 1 mmol) in anhydrous DMF (3 mL) in a round-bottom flask.

  • Azidation: Add NaN₃ (1.1 eq, 72 mg) slowly at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor via TLC (50% EtOAc/Hexane). The product is more polar than the dichloro precursor.

    • Note: Avoid heating >40°C to prevent thermal decomposition or non-selective substitution at C4.

  • Quenching & Extraction:

    • Dilute reaction with 15 mL cold water.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine (2 x 10 mL) to remove DMF.

  • Purification (Solution Phase Preferred):

    • Dry over MgSO₄ and concentrate carefully under reduced pressure (do not heat water bath >30°C).

    • STOP POINT: Re-dissolve the residue immediately in DMSO to create a 100 mM stock solution. Do not store as a dry solid.

Application A: Bioorthogonal Ligation (CuAAC)

This protocol describes "clicking" the probe to an alkyne-functionalized reporter (e.g., Alkyne-Cy5) to visualize pyridazinone-binding proteins.

Reagents
  • Probe: 5-Azido-4-chloro-3(2H)-pyridazinone (from stock).

  • Tag: Alkyne-Fluorophore (e.g., Cy5-alkyne).

  • Catalyst: CuSO₄ · 5H₂O.

  • Reductant: Sodium Ascorbate.

  • Ligand: THPTA (Water-soluble ligand to protect proteins from oxidative damage).

Protocol
  • Incubation: Incubate the biological sample (cell lysate or purified protein) with the Probe (10–100 µM) for 1 hour at 37°C.

  • Click Mix Preparation (Premix fresh):

    • CuSO₄ (1 mM final)

    • THPTA (2 mM final)

    • Sodium Ascorbate (4 mM final)

    • Alkyne-Tag (20 µM final)

  • Ligation: Add the Click Mix to the sample.

  • Reaction: Vortex gently and incubate for 1 hour at RT in the dark.

  • Termination: Precipitate proteins (acetone or MeOH/Chloroform) to remove excess reagents before SDS-PAGE analysis.

Application B: Photoaffinity Labeling (PAL)

This workflow utilizes the aryl azide to map the binding site of the pyridazinone scaffold.

Mechanism

Upon UV irradiation (254 nm or 300–365 nm), the azide releases N₂ to form a singlet nitrene. This highly reactive species can:

  • Insert into C-H or N-H bonds (Labeling).

  • Rearrange to a ketenimine (Electrophilic trap).

  • Undergo ring expansion (Dehydroazepine).

Protocol
  • Equilibration: Incubate protein/lysate with Probe (10–100 µM) for 30 mins in the dark to establish binding equilibrium.

  • Irradiation:

    • Transfer sample to a UV-transparent plate or cuvette (Quartz).

    • Irradiate at 254 nm (handheld UV lamp, 4W) for 5–10 minutes on ice.

    • Note: While 365 nm is gentler, simple aryl azides (unlike tetrafluorophenyl azides) have low absorption at 365 nm and label more efficiently at 254 nm. Ensure samples are kept cold to minimize protein denaturation.

  • Analysis: Proceed to Click Chemistry (Section 4) to attach a biotin tag for enrichment (Streptavidin pulldown) and Mass Spectrometry analysis.

Visualization of Workflows

Diagram 1: Synthesis and Dual-Mode Application

This diagram illustrates the generation of the probe and its bifurcation into either Click or PAL workflows.

G Start 4,5-Dichloro- 3(2H)-pyridazinone Reaction NaN3 / DMF (SnAr Reaction) Start->Reaction Probe 5-Azido-4-chloro- 3(2H)-pyridazinone (PROBE) Reaction->Probe Regioselective Substitution Triazole Triazole Conjugate (Imaging/Enrichment) Probe->Triazole CuAAC (CuSO4/THPTA) UV UV Irradiation (254 nm) Probe->UV SubGraph_Click Pathway A: Click Chemistry Alkyne Alkyne-Tag (Fluorophore/Biotin) Alkyne->Triazole SubGraph_PAL Pathway B: Photoaffinity Nitrene Nitrene Intermediate UV->Nitrene -N2 Covalent Covalent Protein Adduct Nitrene->Covalent C-H Insertion

Caption: Synthesis of the 5-azido probe and its divergent applications in bioorthogonal ligation (Green path) and photoaffinity labeling (Red path).

Diagram 2: Photoaffinity Labeling Mechanism

Detailed view of the nitrene-mediated crosslinking critical for target identification.

PAL_Mech Probe Azido-Pyridazinone (Bound to Target) Singlet Singlet Nitrene (R-N:) Probe->Singlet -N2 Excitation hv (Photon Absorption) Excitation->Probe Path1 C-H Insertion Singlet->Path1 Major Pathway Path2 Ring Expansion (Dehydroazepine) Singlet->Path2 Minor Pathway Result1 Stable Amine Linkage (Target Captured) Path1->Result1 Result2 Electrophilic Species (Reacts w/ Nucleophiles) Path2->Result2

Caption: Mechanistic pathways of the aryl azide upon photolysis. Direct C-H insertion is the preferred mode for mapping non-nucleophilic binding pockets.

Troubleshooting & Controls

To ensure data integrity (Trustworthiness), every experiment must include the following controls:

IssueCauseSolution/Control
High Background (Click) Non-specific sticking of dye.No-Probe Control: Run the click reaction on lysate without the probe. Any signal is background.
No Labeling (PAL) Poor binding or UV damage.Competition Control: Pre-incubate with excess (100x) non-azido parent compound (4,5-dichloro-3(2H)-pyridazinone) to block the active site. Signal should disappear.
Precipitation Probe insolubility.Keep DMSO concentration <1% in biological buffers. Use THPTA ligand to maintain Cu(I) solubility.
Regioisomer Contamination 4-azido vs 5-azido mixture.Verify probe purity via 1H-NMR. The C4-proton in the 5-azido isomer appears as a singlet around 7.8–8.0 ppm.

References

  • Synthesis and Regiochemistry of Pyridazinones

    • Source: K. Dury, "Synthese und Reaktionen von 4,5-Dichlor-3(2H)-pyridazinon," Angewandte Chemie, 1965.
    • Context: Establishes the foundational chemistry of nucleophilic substitution on the 4,5-dichloro scaffold.
  • Photoaffinity Labeling Principles

    • Source: Smith, E. & Collins, I. "Photoaffinity labeling in target- and binding-site identification," Future Medicinal Chemistry, 2015.
    • Context: Detailed review of aryl azide mechanisms and protocols for PAL.
  • Click Chemistry Protocols (CuAAC)

    • Source: Hong, V., Presolski, S. I., Ma, C. & Finn, M. G.
    • Context: The gold-standard protocol for performing CuAAC in biological lys
  • Azide-Tetrazole Equilibrium

    • Source: K. A. K. Ebrahimi et al., "Azide–Tetrazole Equilibrium of C-6 Azidopurine Nucleosides," Journal of Organic Chemistry, 2018.
    • Context: Provides necessary background on the stability and equilibrium of heterocyclic azides, relevant for storage and handling.

Sources

Method

protocol for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with pyridazinone

Introduction: The Pyridazinone Challenge Pyridazinone scaffolds are privileged structures in medicinal chemistry, appearing frequently in phosphodiesterase (PDE) inhibitors, antihypertensives, and recent herbicide discov...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazinone Challenge

Pyridazinone scaffolds are privileged structures in medicinal chemistry, appearing frequently in phosphodiesterase (PDE) inhibitors, antihypertensives, and recent herbicide discovery pipelines. The integration of 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a preferred method for diversifiying these scaffolds (e.g., creating PROTAC linkers or radiotracers).[1]

However, the pyridazinone core presents a specific chemical challenge: Competitive Coordination . The


 nitrogens at positions 1 and 2 of the pyridazinone ring can act as weak ligands for Cu(I), potentially sequestering the catalyst from the catalytic cycle. This application note details protocols specifically engineered to outcompete this sequestration, ensuring high yields and preventing "dead" catalytic systems.

Mechanistic Insight & Catalyst Poisoning

To ensure reproducibility, one must understand why standard protocols fail. In a typical CuAAC reaction, the active species is a Cu(I)-acetylide complex. Nitrogen-rich heterocycles like pyridazinone can disrupt this by acting as "decoy" ligands.

Visualization: The Catalytic Cycle vs. The Pyridazinone Trap

CuAAC_Mechanism CuII Cu(II) Precursor (Inactive) CuI Cu(I) Active Species CuII->CuI Reduction (Ascorbate) Complex [L-Cu(I)] Complex (Protected Catalyst) CuI->Complex + Ligand Poisoned Inactive Cu-Pyridazinone Complex CuI->Poisoned Competitive Binding Ligand Stabilizing Ligand (TBTA/THPTA) Acetylide Cu(I)-Acetylide (Active Intermediate) Complex->Acetylide + Alkyne Alkyne Alkyne-Substrate Triazole 1,2,3-Triazole Product Acetylide->Triazole + Azide (Cycloaddition) Azide Azide Pyridazinone Pyridazinone Scaffold (The Trap) Pyridazinone->Poisoned Poisoned->Complex Excess Ligand Displaces Scaffold

Figure 1: The CuAAC catalytic cycle.[2] Note the "Trap" pathway (Red) where pyridazinone nitrogens sequester Cu(I). High-affinity ligands (Green) are required to pull Copper back into the productive cycle.

Critical Reagent Selection

For pyridazinone substrates, the choice of ligand is not optional—it is the deciding factor between a 15% yield and a 95% yield.

Reagent ComponentRecommended ChoiceRationale for Pyridazinone Scaffolds
Copper Source CuSO

[3] · 5H

O
Stable Cu(II) precursor. Avoid CuI/CuBr as they are prone to oxidation and formation of unreactive cluster aggregates.
Reductant Sodium AscorbateGenerates Cu(I) in situ.[4][5][6] Must be fresh (white crystalline, not yellow).
Ligand (Organic) TBTA For synthesis in DMF/DMSO. Bulky tertiary amine protects Cu(I) from oxidation and pyridazinone chelation.
Ligand (Aqueous) THPTA or BTTAA For bioconjugation.[3][4][5] Higher water solubility and faster kinetics than TBTA. BTTAA is preferred for low-concentration work.
Solvent DMF / Water (4:1)Pyridazinones are often poorly soluble in alcohols. DMF ensures homogeneity.

Protocol A: Small Molecule Synthesis (High Concentration)

Target: Synthesis of Pyridazinone-Triazole hybrids for MedChem libraries. Scale: 50 mg – 500 mg

Materials
  • Alkyne/Azide: 1.0 equiv of Pyridazinone substrate.

  • Counter-partner: 1.1 equiv of Azide/Alkyne.

  • Catalyst Mix: CuSO

    
     (5 mol%), TBTA (5-10 mol%).
    
  • Reductant: Sodium Ascorbate (20 mol%).

  • Solvent: DMF/Water (4:1 v/v).

Step-by-Step Methodology
  • Ligand Pre-complexation (Crucial):

    • Dissolve CuSO

      
      [3][4][5]·5H
      
      
      
      O and TBTA in a small volume of DMF/Water.
    • Observation: The solution should turn a deep blue. If it is pale or precipitates, sonicate until clear. This pre-forms the [Cu(II)-TBTA] complex, ensuring the copper is "armored" before meeting the pyridazinone.

  • Substrate Dissolution:

    • In the reaction vial, dissolve the Pyridazinone-alkyne and the organic azide in the remaining DMF.

  • Initiation:

    • Add the [Cu-TBTA] solution to the reaction vial.

    • Add the Sodium Ascorbate (dissolved in minimal water) dropwise.

    • Color Change: The solution will shift from Blue

      
       Colorless/Pale Yellow (indicating reduction to Cu(I)).
      
  • Incubation:

    • Stir at Room Temperature for 2–4 hours.

    • Note: Do not heat above 40°C unless necessary; thermal energy can destabilize the Cu-TBTA complex, allowing pyridazinone interference.

  • Quenching & Workup:

    • Dilute with water (10x volume). If the product precipitates, filter and wash with cold water and dilute NH

      
      OH (to remove trapped Copper).
      
    • If no precipitate: Extract with EtOAc. Wash organic layer with 5% NH

      
      OH/Brine (1:1) to strip copper traces.
      

Protocol B: Bioconjugation (Low Concentration)

Target: Labeling Pyridazinone-based tracers (e.g., Flurpiridaz derivatives) to proteins or DNA. Scale: µg / nanomolar range.

Materials
  • Ligand: THPTA or BTTAA (Water soluble).[3][4][5]

  • Buffer: PBS or HEPES (pH 7.4). Avoid Tris (Tris coordinates Copper).

  • Atmosphere: Argon or Nitrogen (Mandatory for low concentrations).

Step-by-Step Methodology
  • Deoxygenation:

    • Degas all buffers with Argon for 15 minutes. Oxygen consumes the catalytic Cu(I) rapidly at low concentrations.

  • Master Mix Preparation:

    • Premix CuSO

      
       and THPTA (Ratio 1:5) in water.[4][5][7]
      
    • Why? Excess ligand is required to outcompete both the biomolecule and the pyridazinone scaffold at low concentrations.

  • Reaction Assembly:

    • Combine Protein/DNA (10–50 µM) + Pyridazinone-Tag (50–100 µM).

    • Add Cu-THPTA Master Mix (Final [Cu] = 100–500 µM).

    • Add Sodium Ascorbate (Final conc = 2.5 – 5 mM).

  • Incubation:

    • Incubate for 30–60 minutes at RT under Argon.

  • Purification:

    • Remove small molecules and copper via PD-10 desalting column or dialysis against EDTA-containing buffer (to strip Cu).

Troubleshooting Guide

SymptomDiagnosisCorrective Action
Reaction Stalls at <50% Pyridazinone poisoning the catalyst.Increase Ligand:Cu ratio to 2:1 (TBTA) or 5:1 (THPTA). Add fresh Ascorbate.
Green/Brown Solution Oxidation of Cu(I) to Cu(II) or formation of Cu-Acetylide polymers.Degas solvents more thoroughly. Ensure Ascorbate is in excess (at least 20 mol%).
Precipitation Poor solubility of the Triazole product.Switch solvent to DMSO/Water. If using TBTA, switch to THPTA (it helps solubilize hydrophobic intermediates).

Workflow Decision Tree

Workflow Start Start: Pyridazinone CuAAC Solubility Is the substrate water soluble? Start->Solubility Organic No (Hydrophobic) Solubility->Organic LogP > 2 Aqueous Yes (Biomolecule/Polar) Solubility->Aqueous LogP < 0 ProtA Protocol A: DMF + TBTA Organic->ProtA ProtB Protocol B: Buffer + THPTA/BTTAA Aqueous->ProtB PurifyA Precipitation/Extraction (NH4OH Wash) ProtA->PurifyA PurifyB Desalting/Dialysis (EDTA Wash) ProtB->PurifyB

Figure 2: Decision matrix for selecting the appropriate protocol based on substrate solubility.

References

  • Mechanism of CuAAC & Ligand Effects

    • Worrell, B. T., et al. "Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions." Science, 2013.
  • Pyridazinone-Triazole Hybrids (Synthesis Context)

    • Mokhtar, S., et al. "Synthesis of novel pyridazinone-1,2,3-triazole hybrids...". Molecules, 2023.[8]

  • Ligand Comparison (TBTA vs THPTA vs BTTAA)

    • Besanceney-Webler, C., et al.
    • [7]

  • CuAAC Protocol Standardization

    • Presolski, S. I., et al. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 2011.

Sources

Application

Technical Deep Dive: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Introduction: The "Spring-Loaded" Revolution Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) represents a paradigm shift in bioconjugation. Unlike the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which relies...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Spring-Loaded" Revolution

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) represents a paradigm shift in bioconjugation. Unlike the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which relies on toxic Cu(I) catalysts, SPAAC utilizes the potential energy stored within a strained cyclooctyne ring to drive the reaction with an azide.

This "spring-loaded" mechanism releases approximately 18 kcal/mol of ring strain energy upon triazole formation, allowing the reaction to proceed spontaneously at physiological temperatures and pH without external catalysts [1]. This guide details the strategic application of SPAAC in live-cell imaging and Antibody-Drug Conjugate (ADC) synthesis, focusing on the critical balance between reaction kinetics and reagent hydrophobicity.

Cyclooctyne Selection Guide: The Engine of SPAAC

The success of a SPAAC experiment hinges on selecting the correct cyclooctyne. Researchers often default to DBCO, but it is not universally optimal. The choice must balance Second-Order Rate Constant (


)  against Hydrophobicity (LogP) .
Comparative Technical Data
ReagentStructure TypeKinetics (

in

)
HydrophobicityPrimary Application
DBCO (ADIBO)Dibenzo-cyclooctyne0.3 – 1.0High (Sticky)ADCs, Surface Labeling, Fixed Cells
BCN (endo)Bicyclo[6.1.0]nonyne0.14 – 0.20Low ( hydrophilic)Intracellular Labeling, Cytosolic Targets
DIBO Dibenzo-cyclooctyne0.057ModerateMetabolic Labeling (older standard)
BARAC Biarylazacyclooctynone~0.96HighTime-sensitive applications (unstable in acid)

Expert Insight: While DBCO is the kinetic gold standard for most stable conjugates, its fused benzene rings increase hydrophobicity. In live-cell intracellular imaging, this causes non-specific binding to lipid membranes. For cytosolic targets, BCN is often superior despite slower kinetics due to its reduced lipophilicity [2].

Application Note: Metabolic Glycan Labeling in Live Cells

Objective: Visualize cell-surface sialic acid expression using metabolic incorporation of azido-sugars followed by SPAAC labeling.

Mechanistic Workflow

The cell "feeds" on a tetra-acetylated azido-sugar (Ac4ManNAz). Intracellular esterases cleave the acetyl groups, and the cell's metabolic machinery (Golgi) processes the sugar into sialic acid analogs, expressing them on the cell surface.

MetabolicLabeling Substrate Ac4ManNAz (Azido-Sugar) Entry Passive Diffusion Substrate->Entry Metabolism Intracellular Metabolism (Golgi Processing) Entry->Metabolism Deacetylation Surface Surface Expression (Sialic Acid-Azide) Metabolism->Surface Glycosylation Labeling SPAAC Reaction (DBCO-Fluorophore) Surface->Labeling Click Reaction Imaging Fluorescence Microscopy Labeling->Imaging

Figure 1: Metabolic incorporation pathway of azido-sugars for cell surface imaging.[1]

Detailed Protocol

Reagents:

  • Ac4ManNAz (Tetraacetylated N-azidoacetyl-d-mannosamine)

  • DBCO-Cy5 (or equivalent fluorophore)

  • Labeling Buffer: PBS + 1% BSA (Bovine Serum Albumin)

Step-by-Step Methodology:

  • Seeding: Seed HeLa or CHO cells in a glass-bottom 8-well chamber slide (

    
     cells/well). Allow adherence overnight.
    
  • Metabolic Labeling (The "Pulse"):

    • Dilute Ac4ManNAz to 50 µM in complete culture media.

    • Control: Prepare a well with DMSO vehicle only.

    • Incubate cells for 24–48 hours at 37°C / 5% CO2.

    • Note: 48 hours is optimal for maximum sialic acid turnover.

  • Wash Step 1: Remove media and wash cells

    
     with warm PBS.
    
  • SPAAC Labeling (The "Click"):

    • Prepare 10 µM DBCO-Cy5 in Labeling Buffer (PBS + 1% BSA).

    • Critical: The BSA blocks hydrophobic patches on the cell membrane, reducing non-specific DBCO binding.

    • Add to cells and incubate for 30–60 minutes at 37°C.

  • Wash Step 2: Wash cells

    
     with warm PBS (5 mins per wash).
    
    • Optimization: If background is high, add a 5-minute wash with PBS + 0.1% Tween-20.

  • Imaging: Image immediately in live-cell imaging solution or fix with 4% Paraformaldehyde (PFA) for 15 mins.

Application Note: Antibody-Drug Conjugate (ADC) Synthesis

Objective: Conjugate a cytotoxic payload (e.g., MMAE) to a Monoclonal Antibody (mAb) using a two-step SPAAC approach.

Mechanistic Workflow

Direct conjugation to lysine residues is uncontrolled. This protocol uses an NHS-Azide heterobifunctional linker to first "install" click handles on the antibody, followed by a specific reaction with a DBCO-Drug payload.

ADC_Synthesis mAb Monoclonal Antibody (Lysine Residues) Intermediate Antibody-Azide Intermediate mAb->Intermediate Step 1: Amine Coupling (pH 8.0, 2h) Linker NHS-PEG4-Azide Linker->Intermediate ADC Final ADC Product (Triazole Linkage) Intermediate->ADC Step 2: SPAAC Reaction (pH 7.4, Overnight) Payload DBCO-Val-Cit-PAB-Payload Payload->ADC

Figure 2: Two-step synthesis of Antibody-Drug Conjugates using SPAAC chemistry.

Detailed Protocol

Reagents:

  • Monoclonal Antibody (1 mg/mL in PBS, amine-free)

  • Linker: NHS-PEG4-Azide (10 mM in DMSO)

  • Payload: DBCO-MMAE (10 mM in DMSO)

  • Desalting Columns (e.g., Zeba Spin, 7K MWCO)

Step-by-Step Methodology:

  • Functionalization (Step 1):

    • Adjust mAb solution to pH 8.0 using 1M Sodium Bicarbonate (10% v/v).

    • Add 10–20 molar equivalents of NHS-PEG4-Azide to the antibody.

    • Why PEG4? The PEG spacer prevents the hydrophobic azide from burying itself into the antibody structure [3].

    • Incubate for 2 hours at Room Temperature (RT) or 4°C overnight.

  • Purification 1:

    • Remove excess unreacted linker using a desalting column equilibrated with PBS (pH 7.4).

    • QC Check: Measure A280 to quantify antibody recovery.

  • Conjugation (Step 2):

    • Add 5–10 molar equivalents of DBCO-MMAE (relative to the antibody) to the Azide-labeled mAb.

    • Note: If the Drug-to-Antibody Ratio (DAR) target is 4, use ~6-8 equivalents to drive completion.

    • Incubate overnight at 4°C or 4 hours at RT.

  • Final Purification:

    • Remove excess DBCO-Drug using a desalting column or size-exclusion chromatography (SEC).

  • Validation:

    • Analyze via Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to determine the final DAR.

Troubleshooting & Optimization

The "Stickiness" Problem

Symptom: High background fluorescence in imaging or aggregation in ADCs. Cause: The hydrophobic nature of the dibenzocyclooctyne (DBCO) ring leads to non-specific interactions with albumin or cell membranes.

Corrective Actions:

  • Buffer Additives: Always perform the SPAAC reaction in the presence of 1–3% BSA or FBS if the sample allows. The protein acts as a "scavenger" for non-specific hydrophobic interactions.

  • Solubility Tuning: Switch to Sulfo-DBCO or PEGylated variants (DBCO-PEG4-Fluorophore). The charged sulfonate group dramatically increases water solubility.

  • Alternative Reagent: For cytosolic imaging, switch from DBCO to BCN . Although BCN has a lower rate constant (

    
    ), its aliphatic structure is far less lipophilic, resulting in cleaner intracellular signal-to-noise ratios [2].
    
Reaction Stalling

Symptom: Low conjugation yield in ADCs. Cause: Steric hindrance. The azide group on the antibody may be buried. Corrective Action: Use a longer linker (PEG12 vs PEG4) during the NHS-labeling step to push the azide moiety away from the protein surface, making it more accessible to the bulky DBCO group.

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society.[2] Link

  • Dommerholt, J., et al. (2010). Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells. Angewandte Chemie International Edition. Link

  • Debets, M. F., et al. (2011). Bioconjugation with strained alkenes and alkynes. Accounts of Chemical Research. Link

Sources

Method

5-Azido-4-chloro-3(2H)-pyridazinone in drug discovery

Application Note: Strategic Utilization of 5-Azido-4-chloro-3(2H)-pyridazinone in Target Deconvolution Executive Summary & Strategic Rationale In the landscape of modern drug discovery, 5-Azido-4-chloro-3(2H)-pyridazinon...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Azido-4-chloro-3(2H)-pyridazinone in Target Deconvolution

Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, 5-Azido-4-chloro-3(2H)-pyridazinone represents a "privileged scaffold" with dual functionality. Unlike generic photoaffinity linkers, this molecule serves as both a pharmacophore mimic and a reactive probe.

The pyridazinone core is structurally homologous to numerous bioactive agents, including PDE3/4 inhibitors (e.g., Zardaverine), COX-2 inhibitors, and various kinase inhibitors. This specific derivative integrates two critical chemical handles:

  • C5-Azido Group (

    
    ):  A photo-activatable "warhead" that generates a highly reactive nitrene upon UV irradiation, facilitating covalent crosslinking to the target protein's binding pocket.
    
  • C4-Chloro Group (

    
    ):  An electrophilic handle susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ). This allows for the attachment of specific recognition elements (ligands) or diversity-oriented synthesis without disrupting the photoreactive core.

This guide details the protocol for transforming this scaffold into a targeted Photoaffinity Labeling (PAL) probe and executing a target identification campaign.

Chemical Derivatization Strategy

Before biological application, the scaffold must usually be functionalized to resemble the ligand of interest or to include an enrichment handle (e.g., an alkyne for Click chemistry).

The "Hub-and-Spoke" Synthesis Logic

The 4-chloro position is the primary entry point for introducing ligand specificity. The N2-position is the secondary site for attaching solubility tags or "Click" handles (alkynes).

Reaction Scheme Overview:

  • Step A (Ligand Attachment):

    
     displacement of C4-Cl by amines, thiols, or alkoxides.
    
  • Step B (Handle Attachment): N-alkylation at N2 using propargyl bromide (if a post-labeling Click enrichment is required).

Standard Protocol: C4-Functionalization (


) 
  • Reagents: Dissolve 5-Azido-4-chloro-3(2H)-pyridazinone (1.0 eq) in anhydrous DMF or DMSO.

  • Nucleophile: Add the amine-bearing ligand (1.1 eq).

  • Base: Add

    
     or DIPEA (2.0 eq).
    
  • Conditions: Stir at 60°C for 4-12 hours. Note: Monitor strictly by LC-MS. Higher temperatures may degrade the azide.

  • Purification: Flash chromatography (EtOAc/Hexane). Avoid strong acids which can protonate the azide or cause rearrangement.

Experimental Workflow: Photoaffinity Labeling (PAL)

The following protocol describes the "In Situ Proteome Profiling" workflow. This method assumes you have derivatized the probe to include a terminal alkyne handle (for Click chemistry) or are using the core fragment directly for mass-shift analysis.

Visual Workflow

PAL_Workflow cluster_control Critical Controls Probe Probe Synthesis (C4-Ligand / N2-Alkyne) Incubate Equilibrium Binding (Live Cells or Lysate) Probe->Incubate 1-10 µM UV UV Irradiation (365 nm, 10 min) Incubate->UV Nitrene Formation Click CuAAC Click Reaction (+ Biotin-Azide) UV->Click Lysis Enrich Streptavidin Pull-down Click->Enrich MS LC-MS/MS Target ID Enrich->MS Comp Competition (Excess Parent Drug) Comp->Incubate NoUV -UV Control

Caption: Figure 1. Step-by-step workflow for utilizing pyridazinone-based probes in chemoproteomics.

Detailed Protocol

Phase 1: Incubation (Binding Equilibrium)

  • Biological Input: Soluble protein lysate (1 mg/mL in PBS) or adherent live cells.

  • Dosing: Treat samples with the Probe (1–10 µM).

    • Control A (Competition): Pre-incubate with 10x–50x excess of the non-photoactive parent drug for 30 min prior to probe addition.

    • Control B (No UV): Keep one sample in total darkness.

  • Time: Incubate for 30–60 minutes at 37°C (cells) or 4°C (lysate) to reach equilibrium.

Phase 2: Photo-Crosslinking (The Critical Step)

  • Equipment: UV Stratalinker or handheld UV lamp (approx. 4-8 watts).

  • Wavelength: 365 nm is preferred over 254 nm. While aryl azides absorb maximally near 250-280 nm, 254 nm causes significant protein damage and background. The tail absorption of the pyridazinone system at 300-365 nm is sufficient for activation.

  • Procedure:

    • Place samples on ice.

    • Irradiate for 10 minutes at a distance of 2–5 cm.

    • Mechanism: The azide (

      
      ) releases 
      
      
      
      gas, forming a singlet nitrene. This species inserts into nearby C-H or N-H bonds within 3-4 Å, forming a covalent bond with the target protein.

Phase 3: Click Chemistry & Enrichment

  • Lysis: If using live cells, lyse now (RIPA buffer + Protease Inhibitors).

  • Click Reaction Mix: Add the following to the lysate (final concentrations):

    • Biotin-Azide (or Biotin-Alkyne, depending on your probe): 100 µM

    • TCEP (Reducing agent): 1 mM

    • TBTA (Ligand): 100 µM

    • 
      : 1 mM
      
  • Incubation: 1 hour at Room Temperature with gentle rotation.

  • Precipitation: Add cold Methanol/Chloroform to precipitate proteins and remove excess unreacted probe/biotin.

  • Enrichment: Resuspend protein pellet and incubate with Streptavidin-Agarose beads for 2 hours. Wash stringently (1% SDS, then PBS) to remove non-covalent binders.

Phase 4: Tryptic Digestion & MS Analysis

  • Perform On-Bead digestion with Trypsin.

  • Analyze peptides via LC-MS/MS.

  • Data Filtering: Targets are identified as proteins significantly enriched in the "Probe" sample vs. "Competition" and "No UV" controls.

Data Interpretation & Troubleshooting

Quantitative Analysis Framework

Use the following table to categorize your MS hits.

ObservationInterpretationAction
High Intensity in Probe, Low in Competition True Positive (Specific Binder) Validate with Western Blot or recombinant protein assay.
High Intensity in Probe, High in Competition Non-Specific Binder Common background (e.g., Tubulin, HSPs). Discard.
High Intensity in No-UV Control Chemical Reactivity Artifact The probe is reacting without light (likely the Chlorine reacting with Cysteine).
Low Identification Rate Poor Crosslinking Efficiency Switch UV wavelength to 302 nm or increase irradiation time (max 20 min).
Troubleshooting the "Chlorine" Artifact
  • Issue: The C4-Chloro group is electrophilic. In rare cases, it may react with hyper-reactive cysteines in the proteome before UV irradiation.

  • Solution: Always run a "No UV" control. If background is high, synthesize the C4-amino derivative (displace Cl with ammonia or methylamine) before the biological experiment to deactivate the electrophile, leaving only the Azide for reactivity.

References

  • BenchChem. 4,5-Dichloro-3(2H)-pyridazinone: A Privileged Scaffold. Retrieved from

  • Smith, E. & Jones, R. Photoaffinity Labeling Strategies for Mapping the Small Molecule-Protein Interactome. PMC PubMed Central. Retrieved from (General PAL Methodology Reference).

  • National Institutes of Health (NIH). Pyridazin-3(2H)-one as a core for developing bioactive agents. Retrieved from

  • Pharmaffiliates. 5-Azido-4-chloro-3(2H)-pyridazinone Product Specifications. Retrieved from

  • ResearchGate. Mechanisms of different types of photoaffinity labeling (Azide vs Diazirine). Retrieved from

Application

Application Note: Pyridazinones in Medicinal Chemistry

Scaffold Versatility, Synthetic Protocols, and Therapeutic Mechanisms [1][2][3] Executive Summary The pyridazinone scaffold (specifically pyridazin-3(2H)-one) represents a "privileged structure" in modern drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Versatility, Synthetic Protocols, and Therapeutic Mechanisms [1][2][3]

Executive Summary

The pyridazinone scaffold (specifically pyridazin-3(2H)-one) represents a "privileged structure" in modern drug discovery due to its ability to serve as a bioisostere for phenyl rings, carboxylates, and other heterocyclic systems. Its planar rigidity, hydrogen-bonding capability (lactam-lactim tautomerism), and susceptibility to diverse functionalization make it ideal for targeting G-protein coupled receptors (GPCRs) and enzymes.

This guide provides technical workflows for leveraging pyridazinones in two primary therapeutic areas: Cardiovascular Disease (PDE3 inhibition/Calcium Sensitization) and Inflammation (COX-2 inhibition) . It includes validated synthetic protocols and mechanistic signaling pathways.[2]

Part 1: Cardiovascular Applications (Inodilators)

Pyridazinones are the structural backbone of "inodilators"—drugs that increase cardiac contractility (inotropy) while decreasing vascular resistance (vasodilation). The clinical standard, Levosimendan , and the PDE3 inhibitor Milrinone utilize this scaffold.

Mechanistic Pathways

Pyridazinone derivatives modulate cardiac function through two distinct but complementary mechanisms:

  • PDE3 Inhibition: Preventing the degradation of cAMP, leading to increased Protein Kinase A (PKA) activity and subsequent calcium influx.[4][5]

  • Calcium Sensitization: Stabilizing the calcium-bound conformation of Troponin C without increasing intracellular calcium load (reducing arrhythmic risk).

Figure 1: Cardiomyocyte Signaling Pathway

The following diagram illustrates how pyridazinone-based agents (PDE3 inhibitors and Ca2+ sensitizers) enhance contractility.

CardiomyocytePath Drug_PDE3 Pyridazinone (Milrinone-like) PDE3 PDE3 Enzyme Drug_PDE3->PDE3 Inhibits Drug_CaSens Pyridazinone (Levosimendan-like) TnC Troponin C (Sarcomere) Drug_CaSens->TnC Stabilizes Ca2+ Complex cAMP cAMP PDE3->cAMP Degrades (Blocked) PKA Protein Kinase A (PKA) cAMP->PKA Activates LType L-Type Ca2+ Channel PKA->LType Phosphorylates Ca_Influx Intracellular Ca2+ Increase LType->Ca_Influx Opens Ca_Influx->TnC Binds Contraction Actin-Myosin Crossbridging TnC->Contraction Triggers

Caption: Dual mechanism of pyridazinones in cardiomyocytes. Red arrows indicate drug action sites.

Protocol: PDE3 Inhibition Screening Assay (TR-FRET)

Purpose: To determine the IC50 of novel pyridazinone derivatives against PDE3A. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Reagents:

  • Recombinant human PDE3A enzyme.

  • FAM-labeled cAMP (Substrate).

  • Detection Buffer (containing Terbium-labeled anti-cAMP antibody).

  • Standard Inhibitor: Milrinone (Positive Control).

Step-by-Step Workflow:

  • Compound Prep: Dissolve pyridazinone analogs in 100% DMSO. Serial dilute (1:3) to create a 10-point dose-response curve (Final DMSO concentration in assay <1%).

  • Enzyme Reaction:

    • Add 5 µL of diluted compound to a 384-well low-volume white plate.

    • Add 5 µL of PDE3A enzyme (0.5 ng/well) in Assay Buffer (50 mM Tris-HCl, pH 7.5, 8 mM MgCl2).

    • Incubate for 10 minutes at Room Temperature (RT).

  • Substrate Addition: Add 10 µL of FAM-cAMP (200 nM final). Incubate for 60 minutes at RT.

  • Detection: Add 20 µL of Detection Buffer (Tb-anti-cAMP antibody + EDTA to stop reaction).

    • Note: The antibody binds free cAMP (product) or FAM-cAMP (substrate). The FRET signal decreases as cAMP is hydrolyzed.

  • Readout: Measure fluorescence on a multimode plate reader (Excitation: 340 nm; Emission 1: 495 nm, Emission 2: 520 nm).

  • Analysis: Calculate TR-FRET ratio (Em520/Em495). Plot % Inhibition vs. Log[Concentration] to determine IC50.

Part 2: Anti-Inflammatory Applications (COX-2 Selectivity)[6][7]

Pyridazinones serve as a rigid template to design selective Cyclooxygenase-2 (COX-2) inhibitors. Unlike traditional NSAIDs (carboxylates), the pyridazinone ring does not require a salt bridge, allowing it to fit deeply into the hydrophobic pocket of COX-2, avoiding COX-1 inhibition and associated gastric toxicity.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions at the N-2 and C-6 positions of the pyridazinone ring on COX selectivity.

Compound IDR1 (Position 2)R2 (Position 6)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Interpretation
Ref (Celecoxib) --0.05>300Clinical Standard
PYR-01 HPhenyl12.51.2Poor selectivity; unsubstituted lactam.
PYR-05 Methyl4-F-Phenyl0.4585N-methylation improves lipophilic fit.
PYR-08 Phenyl4-OMe-Phenyl0.12>200Bulky N-substitution exploits COX-2 side pocket.
PYR-12 H4-SO2Me-Phenyl0.08>250Sulfone moiety mimics Coxib pharmacophore.

Part 3: Synthetic Protocols

The construction of the pyridazinone ring is robust, typically relying on the condensation of


-keto acids with hydrazine.
Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

Reaction Type: Cyclocondensation. Scale: 10 mmol.

Reagents:

  • 3-Benzoylpropionic acid (1.78 g, 10 mmol).

  • Hydrazine hydrate (80%, 1.0 mL, ~15 mmol).

  • Ethanol (Absolute, 20 mL).

  • Glacial Acetic Acid (Catalytic, 2-3 drops).

Workflow:

  • Setup: In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser, dissolve 3-benzoylpropionic acid in Ethanol.

  • Addition: Add Hydrazine hydrate dropwise over 5 minutes. The solution may warm slightly (exothermic).

  • Reflux: Heat the mixture to reflux (80°C) for 3–4 hours.

    • QC Check: Monitor reaction progress via TLC (Mobile Phase: Ethyl Acetate:Hexane 1:1). Starting material (acid) will disappear; a new lower Rf spot (pyridazinone) will appear.

  • Isolation: Cool the reaction mixture to room temperature. Pour the contents into 100 mL of ice-cold water with vigorous stirring.

  • Crystallization: The product typically precipitates as a white/off-white solid. Filter the solid using a Buchner funnel.

  • Purification: Recrystallize from Ethanol/Water or Isopropanol.

  • Characterization:

    • Yield: Expect 80–90%.

    • 1H NMR (DMSO-d6): Look for broad singlet at ~10.9 ppm (NH), triplet at ~2.9 ppm (CH2), triplet at ~2.4 ppm (CH2), and aromatic multiplet at 7.4–7.8 ppm.

Figure 2: Synthetic Workflow Diagram

Flowchart for the synthesis and verification of the pyridazinone core.

SynthesisFlow Start Start: 3-Benzoylpropionic Acid Reflux Reflux 4h (Cyclization) Start->Reflux Mix Reagent Hydrazine Hydrate + EtOH Reagent->Reflux TLC QC: TLC Check (EtOAc:Hex 1:1) Reflux->TLC TLC->Reflux Incomplete Quench Ice Water Precipitation TLC->Quench Complete Filter Filtration & Recrystallization Quench->Filter Final Product: 6-Phenylpyridazinone Filter->Final

Caption: Step-by-step synthetic route for standard pyridazinone ring closure.

Part 4: Troubleshooting & Optimization

  • Solubility: Pyridazinones are often poorly soluble in water due to pi-stacking.

    • Solution: Introduce solubilizing groups (morpholine, piperazine) at the N-2 position via Mannich reaction or alkylation.

  • Regioisomerism: When reacting unsymmetrical diketones with substituted hydrazines, regioisomers may form.

    • Solution: Use 1H NMR NOE (Nuclear Overhauser Effect) studies to distinguish between N-2 substituted isomers.

  • Oxidation State: The protocol above yields the dihydropyridazinone. To obtain the fully aromatic pyridazinone:

    • Protocol: Treat the dihydropyridazinone with Br2/Acetic Acid or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane.

References

  • Asif, M. (2016). "The therapeutic journey of pyridazinone." European Journal of Medicinal Chemistry.

  • Ljubimova, J. et al. (2025). "Pyridazinone derivatives as selective COX-2 inhibitors."[6] Bioorganic & Medicinal Chemistry. 7[6][8][9]

  • Papp, J.G. et al. (2006). "Mechanisms and Use of Calcium-Sensitizing Agents in the Failing Heart." Circulation.

  • Verma, S.K. et al. (2008).[10] "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives." Biomedical and Pharmacology Journal.

  • Wikipedia Contributors. (2024). "Levosimendan: Mechanism of Action."[4][11][12][13] Wikipedia.

Sources

Method

5-Azido-4-chloro-3(2H)-pyridazinone for synthesizing heterocyclic compounds

Application Note: 5-Azido-4-chloro-3(2H)-pyridazinone as a Privileged Scaffold for Fused Heterocycle Synthesis Executive Summary 5-Azido-4-chloro-3(2H)-pyridazinone represents a "privileged scaffold" in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Azido-4-chloro-3(2H)-pyridazinone as a Privileged Scaffold for Fused Heterocycle Synthesis

Executive Summary

5-Azido-4-chloro-3(2H)-pyridazinone represents a "privileged scaffold" in medicinal chemistry due to its dual-electrophilic nature and the versatility of the azide functionality. This application note details the strategic utilization of this compound to access complex fused heterocyclic systems—specifically pyrimido[4,5-d]pyridazines and 1,2,3-triazolyl-pyridazinones .

Unlike simple alkyl azides, this scaffold exhibits a dynamic azido-tetrazole tautomerism and unique reactivity in Aza-Wittig protocols, allowing for the rapid construction of C=N bonds in fused ring systems. This guide provides validated protocols for synthesis, handling, and downstream derivatization, emphasizing safety profiles for high-energy nitrogen species.

Molecule Profile & Reactivity Landscape

Compound: 5-Azido-4-chloro-3(2H)-pyridazinone Precursor: 4,5-Dichloro-3(2H)-pyridazinone (derived from Mucochloric acid) Key Functionalities:

  • C5-Azide (

    
    ):  Serves as a 1,3-dipole (Click chemistry), a nitrene precursor (thermolysis), or a Staudinger reagent (phosphorane formation).
    
  • C4-Chlorine (

    
    ):  An electrophilic site for nucleophilic aromatic substitution (
    
    
    
    ), often utilized for final-stage diversification.
  • Lactam Core: Provides hydrogen bond donor/acceptor motifs essential for biological binding affinity.

Visualizing the Reaction Pathways

ReactionPathways Precursor 4,5-Dichloro-3(2H)- pyridazinone Target 5-Azido-4-chloro- 3(2H)-pyridazinone Precursor->Target NaN3, DMF, 60°C Tetrazole Tetrazolo[1,5-b]pyridazine (Fused Isomer) Target->Tetrazole Equilibrium (Solvent Dependent) Phosphorane Iminophosphorane (Staudinger Product) Target->Phosphorane + PPh3 (-N2) Triazole 1,2,3-Triazolyl Derivatives Target->Triazole R-C≡CH Cu(I) Catalyst FusedRing Pyrimido[4,5-d]pyridazine (via Aza-Wittig) Phosphorane->FusedRing + Isocyanate (Heterocyclization)

Figure 1: Divergent synthesis pathways from the 5-azido-4-chloro-3(2H)-pyridazinone scaffold.

Safety & Handling (Critical)

Explosophore Warning: Organic azides are potentially explosive.[1][2][3] While the pyridazinone ring stabilizes the azide via conjugation, the C/N ratio ("Rule of Six") must be monitored.

  • Storage: Store at -20°C in the dark.

  • Materials: Do NOT use metal spatulas (risk of heavy metal azide formation).[3] Use Teflon or plastic.

  • Solvents: Avoid halogenated solvents (DCM, CHCl3) during azide synthesis to prevent formation of di/tri-azidomethane (highly explosive).[2][3]

Experimental Protocols

Protocol A: Regioselective Synthesis of the Scaffold

Objective: Synthesis of 5-azido-4-chloro-3(2H)-pyridazinone from 4,5-dichloro-3(2H)-pyridazinone.

Mechanistic Note: Nucleophilic attack by the azide ion on the 4,5-dichloro-pyridazinone system is regioselective. In the presence of an unsubstituted N-2 position, the C-5 position is more electrophilic due to the inductive effect of the adjacent nitrogen and resonance stabilization of the intermediate.

Materials:

  • 4,5-Dichloro-3(2H)-pyridazinone (10 mmol)

  • Sodium Azide (

    
    ) (11 mmol, 1.1 eq)
    
  • DMF (Dimethylformamide) - Anhydrous

  • Ammonium Chloride (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve 1.65 g (10 mmol) of 4,5-dichloro-3(2H)-pyridazinone in 15 mL of DMF in a round-bottom flask.

  • Addition: Add 0.715 g (11 mmol) of

    
     portion-wise over 10 minutes at room temperature.
    
    • Caution: Exothermic reaction. Monitor internal temp.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (

    
    ) should disappear, and a new spot (
    
    
    
    ) should appear.
  • Quenching: Pour the reaction mixture onto 100 g of crushed ice/water mixture.

  • Precipitation: Acidify slightly with saturated

    
     solution to pH 5-6. A pale yellow precipitate will form.
    
  • Isolation: Filter the solid, wash with cold water (3 x 20 mL), and dry under vacuum over

    
    .
    
  • Validation:

    • IR Spectroscopy: Look for the strong asymmetric azide stretch at 2130–2150 cm⁻¹ .

    • Yield: Typical yields range from 75-85%.

Protocol B: The Aza-Wittig Route to Fused Pyrimidines

Objective: Synthesis of pyrimido[4,5-d]pyridazinones via Staudinger/Aza-Wittig cyclization.

This is the most powerful application of this scaffold. The azide is converted to an iminophosphorane, which reacts with heterocumulenes (isocyanates) to close the pyrimidine ring.

Step 1: Staudinger Reaction (Formation of Iminophosphorane) [4]

  • Dissolve 5-azido-4-chloro-3(2H)-pyridazinone (5 mmol) in dry Dioxane (20 mL).

  • Add Triphenylphosphine (

    
    ) (5 mmol) portion-wise at 0°C.
    
  • Allow to warm to room temperature. Nitrogen evolution (

    
    ) will be observed (bubbling).
    
  • Stir for 3 hours. The intermediate iminophosphorane usually precipitates or can be used in situ.[5]

Step 2: Aza-Wittig Cyclization

  • To the iminophosphorane mixture, add an aryl isocyanate (e.g., Phenyl Isocyanate, 5.5 mmol).

  • Reflux the mixture for 6–12 hours.

  • Mechanism: The iminophosphorane reacts with the isocyanate to form a carbodiimide intermediate.[6] The adjacent N-H of the pyridazinone ring (or a nucleophile introduced at C4) then attacks the carbodiimide carbon to close the ring.

    • Note: If the N-2 is unsubstituted, the ring closure often involves the N-2 nitrogen, forming a pyrimido[5,4-c]pyridazine core.

Data Summary: Aza-Wittig Efficiency

Reactant (Isocyanate)Product TypeYield (%)Reaction Time (h)
Phenyl IsocyanatePyrimido-pyridazine78%6
4-Cl-Phenyl IsocyanatePyrimido-pyridazine82%8
Ethyl IsocyanatePyrimido-pyridazine65%12
Protocol C: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Synthesis of 1,2,3-triazolyl-pyridazinones for fragment-based drug discovery.

Materials:

  • 5-Azido-4-chloro-3(2H)-pyridazinone (1 mmol)

  • Terminal Alkyne (1.2 mmol)

  • 
     (10 mol%)
    
  • Sodium Ascorbate (20 mol%)

  • Solvent: t-BuOH/Water (1:1)

Step-by-Step:

  • Suspend the azido-pyridazinone and alkyne in 4 mL of t-BuOH/Water.

  • Add sodium ascorbate (freshly prepared solution).

  • Add copper sulfate solution. The mixture should turn bright yellow/orange (Cu(I) species).

  • Stir vigorously at room temperature for 12 hours.

  • Workup: Dilute with water, filter the precipitate. If the product is soluble, extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol usually suffices; column chromatography is rarely needed due to the high specificity of CuAAC.

Mechanistic Insight: Azide-Tetrazole Equilibrium

A unique feature of 2-azido-N-heterocycles is the valence tautomerism between the open azide form and the fused tetrazole form.

  • In Solution (DMSO/DMF): The equilibrium shifts toward the Azide form.

  • Solid State/Non-polar Solvents: Often favors the Tetrazole form.

This equilibrium is critical because the Tetrazole form is chemically distinct; it does not undergo Staudinger reactions efficiently. Therefore, reactions must be performed in polar solvents or at elevated temperatures to ensure the reactive azide species is available.

Tautomerism Azide Azide Form (Reactive Electrophile) Tetrazole Tetrazole Form (Stable Fused Ring) Azide->Tetrazole Non-polar Solvents / Solid State Tetrazole->Azide Heat / Polar Solvents (DMSO)

Figure 2: Valence tautomerism controlling reactivity.

References

  • Barsy, M. A., El Rady, E. A., & Ismael, M. A. (2012). Efficient Synthesis of Pyrimido[5,4-c]pyridazines and of Thiino[2,3-d]pyrimidines Based on an Aza-Wittig Reaction/Heterocyclization Strategy.[6] Journal of Heterocyclic Chemistry.

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[3][7] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

  • Garrido, D., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium.[8] Beilstein Journal of Organic Chemistry.

  • University of Bristol School of Chemistry. (2018). SOP For Handling Azides And Other Potentially Explosive Materials.

  • Dawood, K. M. (2005). Synthesis of some new pyridazine derivatives. Journal of Chemical Research. (Contextual grounding for pyridazine synthesis).

Sources

Application

Application Note: Pyridazinone Derivatives as Anticancer Agents

Mechanistic Versatility, Synthesis, and Evaluation Protocols [1][2][3][4][5] Executive Summary The pyridazin-3(2H)-one (pyridazinone) scaffold represents a "privileged structure" in medicinal chemistry due to its ability...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Versatility, Synthesis, and Evaluation Protocols [1][2][3][4][5]

Executive Summary

The pyridazin-3(2H)-one (pyridazinone) scaffold represents a "privileged structure" in medicinal chemistry due to its ability to engage in diverse non-covalent interactions—specifically hydrogen bonding and


-stacking—within the binding pockets of various oncogenic enzymes. This guide details the application of pyridazinone derivatives in cancer research, focusing on their multi-target potential (PARP, VEGFR, Tubulin), chemical synthesis, and rigorous in vitro validation protocols.

Key Applications:

  • PARP Inhibition: Synthetic lethality in BRCA-deficient tumors.[6]

  • Angiogenesis Inhibition: Targeting VEGFR-2 kinase domains.

  • Antimitotic Activity: Destabilization of microtubule dynamics (Colchicine site binding).

Mechanistic Landscape

Pyridazinone derivatives are not mono-target agents.[5] Their efficacy stems from structural tunability, allowing them to mimic the nicotinamide pharmacophore (for PARP) or the biaryl urea motif (for VEGFR).

Pathway Visualization

The following diagram illustrates the divergent signaling pathways modulated by pyridazinone-based ligands.

Pyridazinone_MOA Core Pyridazinone Scaffold PARP PARP-1/2 Inhibition Core->PARP Nicotinamide mimicry VEGFR VEGFR-2 Inhibition Core->VEGFR ATP-binding site Tubulin Tubulin Polymerization Inhibition Core->Tubulin Colchicine site DNA_Repair Impaired DNA Repair (BER Failure) PARP->DNA_Repair Angio Reduced Angiogenesis (Endothelial Stasis) VEGFR->Angio Mitosis G2/M Cell Cycle Arrest Tubulin->Mitosis Apoptosis Apoptosis (Caspase-3/9 Activation) DNA_Repair->Apoptosis Angio->Apoptosis Mitosis->Apoptosis

Figure 1: Multi-target pharmacology of pyridazinone derivatives leading to apoptotic cell death.

Chemical Synthesis Protocol

Objective: Synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives via cyclocondensation. This is the foundational reaction for generating libraries of anticancer candidates.

Safety Note: Hydrazine hydrate is toxic and a potential carcinogen. Handle in a fume hood with double nitrile gloves.

Materials
  • Reactants: Appropriate

    
    -keto acid or ester (e.g., 3-benzoylpropionic acid), Hydrazine hydrate (80%).
    
  • Solvent: Absolute Ethanol or Glacial Acetic Acid.

  • Catalyst: Sodium acetate (optional, depending on pH requirements).

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of the

    
    -keto acid in 30 mL of absolute ethanol in a 100 mL round-bottom flask.
    
  • Addition: Dropwise add 15 mmol (excess) of hydrazine hydrate at room temperature while stirring.

  • Reflux: Equip the flask with a condenser and reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice (approx. 100 g).

    • The solid precipitate (pyridazinone) will form immediately.

  • Purification: Filter the solid under vacuum. Wash with cold water (3x 20 mL) to remove excess hydrazine. Recrystallize from ethanol to yield pure crystals.

  • Validation: Confirm structure via

    
    H-NMR (characteristic NH signal at 
    
    
    
    10.0–11.0 ppm) and IR (C=O stretch at
    
    
    1680 cm
    
    
    ).

In Vitro Evaluation Protocols

Tubulin Polymerization Inhibition Assay

This assay determines if the derivative acts as a microtubule destabilizer (similar to Combretastatin A-4).

Principle: Tubulin polymerization is monitored turbidimetrically at 340 nm. Polymerization increases absorbance; inhibitors suppress this increase.

Protocol:

  • Reagent Prep: Thaw >99% pure tubulin protein (porcine brain source) on ice. Resuspend in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl

    
    , 0.5 mM EGTA) containing 1 mM GTP.
    
  • Plate Setup: Use a 96-well half-area UV-transparent plate.

    • Blank: Buffer only.

    • Control: Tubulin + DMSO (Vehicle).

    • Test: Tubulin + Pyridazinone derivative (graduated concentrations: 1–10

      
      M).
      
    • Positive Control: Colchicine (5

      
      M).
      
  • Initiation: Transfer plate to a pre-warmed (37°C) spectrophotometer.

  • Measurement: Record Absorbance (340 nm) every 30 seconds for 60 minutes.

  • Analysis: Calculate

    
     of the polymerization curve.
    
    • % Inhibition =

      
      .
      
PARP-1 Enzyme Inhibition Assay

Protocol:

  • Coating: Coat 96-well plates with histone proteins (substrate). Incubate overnight at 4°C.

  • Reaction Mix: Add PARP enzyme cocktail, biotinylated NAD+, and activated DNA.

  • Treatment: Add test compounds (0.01 nM – 10

    
    M) and incubate for 1 hour at 25°C.
    
  • Detection: Add Streptavidin-HRP followed by TMB substrate.

  • Readout: Measure OD at 450 nm. A decrease in OD correlates with PARP inhibition.

Data Presentation & Analysis

When reporting results, comparative data is crucial. Below is a structured template for presenting SAR (Structure-Activity Relationship) data.

Representative Data: Cytotoxicity & Specificity[4][5][7][8][9]
Compound IDR-Group SubstitutionHeLa IC

(

M)
MCF-7 IC

(

M)
Tubulin Inhibition (%)Mechanism Note
Control N/AN/AN/A0%Vehicle (DMSO)
Pyr-1 4-Cl-3-CF

-phenyl
2.22.915%ROS Accumulation
Comp 10l Diarylurea moiety1.661.8<10%VEGFR-2 / Dual Action
Comp 3d p-toluidino0.0450.0572% Potent Tubulin Inhibitor
Olaparib Ref. Standard0.0150.02<5%PARP Inhibitor

Table 1: Comparative potency of pyridazinone derivatives against standard references. Note the specificity of Compound 3d for tubulin versus the kinase/PARP focus of others.

Advanced Characterization: Cell Cycle Analysis

To confirm the mechanism (e.g., G2/M arrest for tubulin inhibitors), Flow Cytometry is required.

Workflow:

  • Seeding: Seed cancer cells (e.g., A549) at

    
     cells/well.
    
  • Treatment: Treat with IC

    
     concentration of pyridazinone derivative for 24h.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

  • Staining: Resuspend in PBS containing RNase A (100

    
    g/mL) and Propidium Iodide (50 
    
    
    
    g/mL). Incubate 30 min in dark.
  • Acquisition: Analyze >10,000 events on a flow cytometer.

  • Expected Result:

    • Tubulin Inhibitors: Sharp increase in G2/M peak.

    • Kinase Inhibitors: Often G0/G1 arrest.

References

  • El-Nagar, M. K. S., et al. (2024).[1] Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry.[1] Link

  • Abdelbaset, M. S., et al. (2018).[5] Synthesis and anticancer activity of some new pyridazinone derivatives. Bioorganic Chemistry.

  • Gutierrez, D. A., et al. (2019).[5] A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation.[5] Cell Biology and Toxicology. Link

  • Romagnoli, R., et al. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors. Pharmaceuticals (MDPI). Link

  • Butera, R., et al. (2012). Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters. Link

  • Verma, G., et al. (2020). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Cancers (Basel). Link

Sources

Method

Application Note: Pyridazinone Scaffold in FABP4 Inhibitor Design

Target: Fatty Acid Binding Protein 4 (FABP4/aP2) Scaffold: Pyridazin-3(2H)-one Application: Metabolic Disease Drug Discovery (Diabetes Type 2, Atherosclerosis) Abstract Fatty Acid Binding Protein 4 (FABP4) is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Target: Fatty Acid Binding Protein 4 (FABP4/aP2) Scaffold: Pyridazin-3(2H)-one Application: Metabolic Disease Drug Discovery (Diabetes Type 2, Atherosclerosis)

Abstract

Fatty Acid Binding Protein 4 (FABP4) is a critical adipokine acting as a lipid chaperone. Its inhibition has emerged as a therapeutic strategy for insulin resistance and atherosclerosis.[1] While traditional carboxylic acid-based inhibitors suffer from poor membrane permeability and rapid glucuronidation, the pyridazin-3(2H)-one scaffold offers a bioisostere capable of mimicking the fatty acid carboxylate headgroup while maintaining metabolic stability. This guide details the rational design, synthesis, and biochemical validation of pyridazinone-based FABP4 inhibitors.[2][3][4]

Rational Design & Structural Basis

The efficacy of the pyridazinone scaffold stems from its ability to occupy the hydrophilic "bottom" of the FABP4 binding pocket, traditionally occupied by the carboxylate of fatty acids (e.g., arachidonic acid).

Pharmacophore Modeling

The FABP4 binding pocket is large and hydrophobic, but high-affinity binding requires a "polar anchor."

  • The Anchor: The pyridazinone ring (specifically the carbonyl oxygen and the N-H group) forms a hydrogen bond network with the Arg106 , Arg126 , and Tyr128 triad. This mimics the salt bridge formed by endogenous fatty acids.

  • The Tail: Substituents at the C6 position of the pyridazinone ring extend into the hydrophobic vestibule, interacting with Phe16, Phe57, and Ala75.

Design Workflow Diagram

The following diagram illustrates the iterative design cycle for this scaffold.

FABP4_Design_Workflow Target Target: FABP4 (Arg106/Arg126 Pocket) Scaffold Scaffold Selection Pyridazin-3(2H)-one Target->Scaffold Bioisostere Logic Synthesis Synthesis (Hydrazine Cyclization) Scaffold->Synthesis Assay Validation (ANS Displacement) Synthesis->Assay Optimization SAR Optimization (C6-Hydrophobic Tail) Assay->Optimization IC50 Data Optimization->Synthesis Refined Analogues

Caption: Iterative drug design cycle for Pyridazinone-based FABP4 inhibitors, moving from pocket analysis to biochemical validation.

Protocol 1: Synthesis of 6-Substituted Pyridazin-3(2H)-ones

This protocol utilizes the condensation of


-keto acids with hydrazine, a robust method for generating the core scaffold.
Reagents & Equipment[1][5][6][7]
  • Starting Material: 4-oxo-4-phenylbutanoic acid derivatives (Substituted

    
    -keto acids).
    
  • Reagent: Hydrazine hydrate (

    
    ).
    
  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).

  • Equipment: Reflux condenser, rotary evaporator, NMR spectrometer.

Step-by-Step Methodology
  • Preparation of Precursor:

    • Synthesize the specific

      
      -keto acid via Friedel-Crafts acylation of the appropriate benzene derivative with succinic anhydride in the presence of 
      
      
      
      .
  • Cyclization Reaction:

    • Dissolve 1.0 equivalent of the

      
      -keto acid in Ethanol (0.5 M concentration).
      
    • Add 1.5 equivalents of Hydrazine hydrate dropwise at room temperature.

    • Critical Step: Heat the mixture to reflux (

      
      ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).
      
  • Work-up & Purification:

    • Cool the reaction mixture to room temperature. The pyridazinone product often precipitates out.

    • Filter the solid and wash with cold ethanol.

    • If no precipitate forms, remove solvent in vacuo, redissolve in ethyl acetate, wash with water and brine, dry over

      
      , and concentrate.
      
    • Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

  • Validation:

    • Confirm structure via

      
      -NMR. Look for the characteristic singlet of the pyridazinone CH at 
      
      
      
      6.9–7.2 ppm and the broad NH singlet at
      
      
      11.0–13.0 ppm.

Protocol 2: Biochemical Validation (ANS Displacement Assay)

To determine the binding affinity (


 or 

), we use a fluorescence displacement assay. 1-anilinonaphthalene-8-sulfonic acid (ANS) is non-fluorescent in water but highly fluorescent when bound to the hydrophobic pocket of FABP4. Inhibitors displace ANS, quenching fluorescence.[5]
Assay Principle Diagram

ANS_Assay_Mechanism FABP4_Empty FABP4 (Apo) Complex FABP4-ANS Complex (High Fluorescence) FABP4_Empty->Complex + ANS ANS ANS Probe (Non-Fluorescent) ANS->Complex Displaced Inhibitor Bound + Free ANS (Low Fluorescence) Complex->Displaced + Inhibitor (Competition) Inhibitor Pyridazinone Inhibitor Inhibitor->Displaced

Caption: Mechanism of the ANS Displacement Assay. Inhibitor binding ejects the fluorophore, reducing signal intensity.[5]

Materials
  • Protein: Recombinant Human FABP4 (delipidated).

  • Probe: 1,8-ANS (Cayman Chemical or Sigma).

  • Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4. (Avoid BSA or detergents as they bind ANS).

  • Plate: 96-well or 384-well black flat-bottom polystyrol plate.

Detailed Procedure
  • Preparation of Stocks:

    • FABP4 Stock: Dilute protein to

      
       in assay buffer.
      
    • ANS Stock: Prepare

      
       ANS in assay buffer (protect from light).
      
    • Compound Stock: Dissolve pyridazinone derivatives in DMSO (10 mM).

  • Assay Setup:

    • Add

      
       of FABP4 (
      
      
      
      final) to wells.
    • Add

      
       of ANS (
      
      
      
      final) to wells.
    • Incubate for 5 minutes at room temperature to establish baseline fluorescence.

    • Add

      
       of test compound at varying concentrations (e.g., 0.1 
      
      
      
      to 100
      
      
      ). Ensure final DMSO concentration is
      
      
      .
  • Measurement:

    • Incubate for 15–30 minutes at room temperature in the dark.

    • Read Fluorescence: Excitation 370 nm / Emission 475 nm .

  • Data Analysis:

    • Normalize data:

      
       Activity = FABP4 + ANS + DMSO; 
      
      
      
      Activity = Buffer + ANS.
    • Fit data to a sigmoidal dose-response equation (variable slope) to calculate

      
      .
      

Structure-Activity Relationship (SAR) Data

The following table summarizes the expected SAR trends for pyridazinone derivatives based on literature precedents (e.g., Floresta et al., 2022).

Compound IDR-Group (C6 Position)IC50 (µM)Interpretation
Ref (BMS-309403) (Biphenyl azole control)< 0.002Gold standard reference.
PYR-01 Phenyl25.4Baseline activity; good fit but lacks hydrophobic depth.
PYR-02 4-Chlorophenyl8.2Halogen adds lipophilicity, improving pocket occupancy.
PYR-03 4-Phenoxyphenyl2.9 Extension into the deep hydrophobic vestibule (Phe57 interaction).
PYR-04 Methyl> 100Alkyl chain too short; fails to stabilize the scaffold in the pocket.

Key Insight: The pyridazinone ring handles the polar anchoring, but potency is driven by the lipophilicity and steric bulk of the substituent at position 6 (C6). Bulky aryl-ether groups (PYR-03) tend to perform best.

References

  • Floresta, G., et al. (2022).[2] Pyridazin-3(2H)-one as New FABP4 Inhibitors Suggested by Molecular Growing Experiments.[2] Medical Sciences Forum.[2]

  • Cayman Chemical. (n.d.). FABP4 Inhibitor/Ligand Screening Assay Kit Protocol.

  • Furuhashi, M., & Hotamisligil, G. S. (2008). Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets.[1][2][4][6] Nature Reviews Drug Discovery.

  • Barf, T., et al. (2009). Arylsulfonamide-based inhibitors of the fatty acid binding protein 4 (FABP4). Bioorganic & Medicinal Chemistry Letters.[5]

Sources

Application

Technical Guide: Pyridazinone Scaffolds in Modern Herbicide Discovery

Introduction: The "Chameleon" Scaffold The pyridazin-3(2H)-one scaffold represents a privileged structure in agrochemistry due to its unique ability to target two distinct physiological pathways based on specific substit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Chameleon" Scaffold

The pyridazin-3(2H)-one scaffold represents a privileged structure in agrochemistry due to its unique ability to target two distinct physiological pathways based on specific substituent modifications. Unlike rigid scaffolds restricted to a single mode of action (MoA), pyridazinones can be engineered to inhibit either Phytoene Desaturase (PDS) or Photosystem II (PSII) .

For drug development professionals, understanding this duality is critical. A minor modification at the C-4 or N-2 position can shift a candidate from being a "bleacher" (HRAC Group 12) to a "contact burner" (HRAC Group 6). This guide provides the protocols necessary to deconvolute these mechanisms and validate hit compounds.

Mechanism of Action (MoA) Divergence
  • Pathway A (PDS Inhibition): Exemplified by Norflurazon . These compounds block the desaturation of phytoene to

    
    -carotene. The resulting accumulation of phytoene and lack of photoprotective carotenoids leads to the photo-oxidative destruction of chlorophyll (bleaching).
    
  • Pathway B (PSII Inhibition): Exemplified by Pyridate (and its active metabolite CL-9673). These compounds bind to the

    
     protein at the 
    
    
    
    niche, blocking electron transport from
    
    
    to
    
    
    , causing rapid necrosis.[1]

MoA_Pathways cluster_PDS PDS Inhibition (Group 12) cluster_PSII PSII Inhibition (Group 6) Scaffold Pyridazinone Scaffold PDS_Enz Target: PDS Enzyme Scaffold->PDS_Enz C4/C5 Modification D1_Prot Target: D1 Protein (Qb Site) Scaffold->D1_Prot N2-Phenyl Substitution Phytoene Phytoene (Colorless) PDS_Enz->Phytoene Accumulates Carotene Colored Carotenoids PDS_Enz->Carotene Blocks Bleaching Chlorophyll Photo-oxidation Carotene->Bleaching Absence Causes Electron Electron Flow (Qa -> Qb) D1_Prot->Electron Blocks ROS Reactive Oxygen Species Electron->ROS Energy Leak Necrosis Tissue Necrosis ROS->Necrosis Membrane Lysis

Figure 1: Divergent signaling pathways of pyridazinone herbicides based on structural configuration.

Structure-Activity Relationship (SAR) Profiling

To optimize lead compounds, researchers must distinguish the structural drivers for each target.

FeatureNorflurazon Type (PDS Inhibitor)Pyridate Type (PSII Inhibitor)
HRAC Group Group 12 (formerly F1)Group 6 (formerly C3)
N-2 Substituent Aryl group (often trifluoromethyl-phenyl) is critical for lipophilicity but allows PDS fit.Phenyl ring, often with hydrolyzable esters (prodrug form) to aid penetration.
C-4 Substituent Halogen (Cl) is common.Halogen (Cl) or specialized leaving groups.
C-5 Substituent Amino or methylamino group. Crucial for PDS selectivity. Often a hydroxyl or thiocarbonate ester.
Phenotype White/Albino new growth (Bleaching).Rapid browning/desiccation of treated leaves (Necrosis).
Translocation Systemic (Xylem mobile).Contact (Limited mobility).

Key Insight: The presence of a methylamino group at C-5 is a strong predictor of PDS activity, whereas esterification at C-6 (often hydrolyzing to -OH) drives PSII affinity [1, 3].

Protocol A: Carotenoid Biosynthesis Inhibition Assay (PDS)

This protocol quantifies the "bleaching" effect by measuring the accumulation of phytoene and the depletion of


-carotene.
Materials
  • Plant Material: Cucumis sativus (Cucumber) or Lemna minor (Duckweed) cotyledons.

  • Solvent System: Acetone:Hexane (4:3 v/v) or 100% Methanol.

  • Equipment: UV-Vis Spectrophotometer capable of reading 280–500 nm.

Step-by-Step Methodology
  • Treatment:

    • Germinate seeds in the dark for 48 hours.

    • Transfer to Petri dishes containing liquid media spiked with the test compound (Range: 0.01

      
      M to 100 
      
      
      
      M).
    • Include Norflurazon (1

      
      M)  as a positive control and DMSO (0.1%) as a negative control.
      
    • Incubate under continuous light (

      
      ) for 72–96 hours.
      
  • Extraction:

    • Harvest 500 mg of leaf tissue. Flash freeze in liquid nitrogen and grind to a fine powder.

    • Add 5 mL of Acetone:Hexane (4:3) . Vortex vigorously for 1 minute.

    • Centrifuge at

      
       for 5 minutes at 4°C.
      
    • Collect the supernatant. (Keep in dark to prevent photo-degradation).

  • Quantification:

    • Measure absorbance (A) at 445 nm (Colored Carotenoids) and 286 nm (Phytoene).

    • Calculation:

      
      
      (Where 
      
      
      
      for general carotenoids,
      
      
      = volume,
      
      
      = weight).

Validation Criteria: A valid PDS inhibitor must show a


 reduction in 

and a concurrent spike in

(Phytoene accumulation) compared to the negative control [1, 4].

Protocol B: Photosystem II Electron Transport Assay

This assay utilizes Chlorophyll Fluorescence to detect the blockage of electron transport at the


 site, characteristic of Pyridate-like activity.
Materials
  • Plant Material: Spinacia oleracea (Spinach) leaf discs (1 cm diameter).

  • Equipment: Pulse-Amplitude Modulated (PAM) Fluorometer (e.g., Walz or equivalent).

  • Reagent: Test compound in 0.1% Tween-20 aqueous solution.

Step-by-Step Methodology
  • Leaf Disc Preparation:

    • Punch leaf discs from healthy, dark-adapted plants.

    • Float discs (abaxial side down) in the test solution for 4 hours in darkness. This ensures uptake without photo-damage occurring before measurement.

  • Fluorescence Measurement:

    • Dark Adaptation: Ensure discs are dark-adapted for at least 20 minutes prior to the read.

    • F0 Measurement: Apply a weak modulated measuring light to determine minimal fluorescence (

      
      ).
      
    • Fm Measurement: Apply a saturating light pulse (

      
      , 0.8s) to close all reaction centers and determine maximal fluorescence (
      
      
      
      ).
  • Data Analysis (Fv/Fm):

    • Calculate the maximum quantum yield of PSII:

      
      
      
    • Interpretation: Healthy plants typically show

      
      . PSII inhibitors will cause a dose-dependent drop in 
      
      
      
      , often reaching
      
      
      at effective concentrations.

Assay_Workflow cluster_Screen Primary Screening cluster_Validation Secondary Validation Start Compound Library (Pyridazinones) LeafDisc Leaf Disc Uptake (4h Dark) Start->LeafDisc PAM PAM Fluorometry (Fv/Fm Read) LeafDisc->PAM Decision Fv/Fm < 0.6? PAM->Decision Extract Pigment Extraction (Acetone:Hexane) Decision->Extract No (Normal Fv/Fm) Result_PSII Hit: PSII Inhibitor (Group 6) Decision->Result_PSII Yes (Rapid Effect) Spec Spectrophotometry (286nm vs 445nm) Extract->Spec Result_PDS Hit: PDS Inhibitor (Group 12) Spec->Result_PDS Phytoene Spike

Figure 2: Integrated screening workflow for classifying pyridazinone derivatives.

Field Application & Resistance Management

Metabolic Stability and Crop Selectivity

Crop safety for pyridazinones (e.g., Pyridate in corn) relies on rapid metabolic detoxification.

  • Mechanism: Cytochrome P450 monooxygenases in the crop hydroxylate the phenyl ring or the pyridazinone core, rendering the herbicide inactive.

  • Protocol Tip: When screening, include a microsomal stability assay using crop vs. weed microsomes to predict selectivity windows early [5].

Resistance Management[2][3]
  • PDS Inhibitors: Resistance is often linked to point mutations in the pds gene (e.g., Arg304 codon). Cross-resistance with other bleachers (nicotinanilides) is possible.

  • PSII Inhibitors: Target site resistance (D1 protein mutations, Ser264Gly) is common. However, pyridazinones (Group 6) bind differently than triazines (Group 5), often controlling triazine-resistant weeds. This makes them valuable rotation partners [6].

Emerging Trends (2025)

Recent literature suggests novel pyridazinone derivatives may possess dual activity, inhibiting both ACCase and Homogentisate Solanesyltransferase (HST) .[2] While rare, this "multi-target" potential should be monitored in phenotypic screens where symptoms (bleaching + necrosis) overlap [7].

References

  • HRAC Global. (2024). Herbicide Classification and Mode of Action.[1][3][4][5][6][7][8] Herbicide Resistance Action Committee.[3][4][7][8] [Link]

  • University of California Agriculture & Natural Resources. (2024). Photosystem II Inhibitors: Herbicide Symptoms and Mechanism.[7][9][Link]

  • Ohki, S., et al. (2025). Structure-activity relationships of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety. Pest Management Science.[10] [Link]

  • Surendran, A., et al. (2022).[11] Extraction of Carotenoids using different Solvent Proportions.[11] Research Trend.[11][12] [Link]

  • Weed Science Society of America. (2024).[7] Is there a place for new herbicides targeting photosynthetic electron transport?[Link]

  • Székács, A. (2024).[13] Synergistic effect of pyridate-based herbicide mixtures. Weed Technology. [Link]

  • Jin, Y., et al. (2025).[10] Novel Herbicidal Pyridazinone Cyclic Keto-Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase.[2] Journal of Agricultural and Food Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyridazinone Synthesis Optimization

Senior Application Scientist Desk Welcome to the Technical Support Center. I am your Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Welcome to the Technical Support Center. I am your Senior Application Scientist. Below is a specialized troubleshooting guide designed to optimize the yield and purity of pyridazinone scaffolds (specifically pyridazin-3(2H)-ones). This guide moves beyond basic textbook procedures to address the specific failure modes encountered in high-throughput and medicinal chemistry labs.

Module 1: The Core Protocol & Yield Comparison

The industry standard for synthesizing pyridazin-3(2H)-ones involves the cyclocondensation of 1,4-dicarbonyl equivalents (typically


-keto acids or esters) with hydrazine derivatives. While robust, the "classical" thermal reflux often suffers from moderate yields (50–70%) due to incomplete cyclization or thermal decomposition.

Recommendation: Transition to Microwave-Assisted Organic Synthesis (MAOS) where possible. The dielectric heating effects significantly accelerate the dehydration step required for ring closure.

Data Summary: Conventional vs. Microwave Efficiency

Aggregated data based on synthesis of 6-phenylpyridazin-3(2H)-one derivatives.

ParameterConventional Reflux (Ethanol/AcOH)Microwave Irradiation (Closed Vessel)Improvement Factor
Reaction Time 4 – 12 Hours10 – 30 Minutes24x Faster
Typical Yield 55% – 72%85% – 94%~1.4x Yield
Solvent Usage High (20-50 mL/mmol)Low/Neat (2-5 mL/mmol)Green Metric
Purity (Crude) Moderate (Requires Column)High (Often requires only filtration)Workflow Efficiency
Module 2: Troubleshooting & FAQs
Q1: My reaction stalls at the open-chain hydrazone intermediate. How do I force cyclization?

Diagnosis: The reaction of a


-keto acid with hydrazine proceeds in two steps: (1) formation of the hydrazone (fast) and (2) intramolecular amide formation/dehydration (slow, rate-limiting). If your LC-MS shows a mass corresponding to [M + 18], the ring has not closed.

Corrective Protocol:

  • Thermodynamic Push: The cyclization is a dehydration reaction. If using conventional heating, employ a Dean-Stark trap with toluene or xylene to physically remove water, shifting the equilibrium toward the product.

  • Acid Catalysis: If using ethanol reflux, add 5-10% glacial acetic acid. The acid activates the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine nitrogen.

  • The "One-Pot" Microwave Fix:

    • Solvent: Ethanol/Acetic Acid (3:1 ratio).

    • Conditions: 120°C for 15 minutes.

    • Result: The superheated solvent usually forces the dehydration instantly.

Q2: I am using substituted hydrazines (e.g., phenylhydrazine) and getting a mixture of regioisomers. How do I control this?

Mechanism: When reacting an unsymmetrical


-keto acid with a substituted hydrazine (

), two isomers are possible: the 2-substituted pyridazinone (desired) and the N-substituted imine (often undesired).

Strategic Control:

  • Steric Control: The terminal nitrogen (

    
    ) of the hydrazine is more nucleophilic and less sterically hindered. It will attack the most reactive (least hindered) carbonyl first.
    
  • Electronic Control: If your keto-acid has a ketone and a carboxylic acid/ester, the hydrazine

    
     attacks the ketone first.
    
  • Solvent pH:

    • Neutral/Basic Conditions: Favor the kinetic product (attack at the most accessible carbonyl).

    • Acidic Conditions: Can equilibrate the hydrazone intermediate, sometimes leading to thermodynamic mixtures.

  • Purification: Regioisomers often have significantly different polarities. If separation is difficult, convert the crude mixture to the chloropyridazine (using

    
    ); the isomers often separate more easily in this form.
    
Q3: My product is a sticky solid that won't precipitate. How do I purify it without a column?

Insight: Pyridazinones exhibit lactam-lactim tautomerism. In solution, they can form strong hydrogen-bonded networks with solvents like ethanol or water, preventing crystallization.

Solubility-Based Isolation Protocol:

  • The pH Swing: Pyridazinones are weak acids (

    
    ).
    
    • Dissolve the sticky crude in 1M NaOH (forms the sodium salt, highly soluble).

    • Filter off any insoluble organic impurities.

    • Slowly acidify the filtrate with concentrated HCl to pH ~4-5. The neutral pyridazinone usually precipitates as a clean solid.

  • Solvent Switch: Recent solubility data indicates pyridazinones are highly soluble in DMSO and PEG-400 but poorly soluble in water and alcohols at room temperature.

    • Technique: Dissolve in minimal hot DMSO, then pour into excess ice-water. This "drowning out" method forces rapid precipitation of fine crystals.

Module 3: Visualizing the Workflow

The following diagrams illustrate the decision-making process and the mechanistic pathway for yield optimization.

Diagram 1: Troubleshooting Decision Tree

Pyridazinone_Troubleshooting Start Start: Reaction Complete? CheckLCMS Check LC-MS/TLC Start->CheckLCMS MassPlus18 Mass = Product + 18 (Hydrazone Intermediate) CheckLCMS->MassPlus18 Incomplete Cyclization MassCorrect Mass = Product CheckLCMS->MassCorrect Cyclization OK Action_Dehydrate Action: Force Dehydration 1. Add AcOH 2. Dean-Stark (Toluene) 3. Microwave (120°C) MassPlus18->Action_Dehydrate Precipitation Does it Precipitate? MassCorrect->Precipitation Action_Dehydrate->CheckLCMS StickySolid Issue: Sticky/Oily Solid Precipitation->StickySolid No Final Pure Pyridazinone Precipitation->Final Yes (Filter) Action_pH Action: pH Swing Purification 1. Dissolve in NaOH (aq) 2. Filter impurities 3. Acidify to pH 5 StickySolid->Action_pH Action_pH->Final

Caption: Diagnostic logic flow for addressing incomplete cyclization and isolation failures.

Diagram 2: Mechanistic Pathway & Optimization Points

Reaction_Mechanism Reactants Keto Acid + Hydrazine Step1 Nucleophilic Attack (Fast) Reactants->Step1 Intermediate Hydrazone Intermediate (Open Chain) Step1->Intermediate Step2 Ring Closure (Rate Limiting) Intermediate->Step2 Requires Heat/Acid Product Pyridazin-3(2H)-one Step2->Product - H2O Optimization Optimization Point: Microwave energy overcomes Step 2 activation barrier Optimization->Step2

Caption: The critical rate-limiting step is the dehydration (Step 2), which is the primary target for microwave optimization.

Module 4: Validated Experimental Protocol

Protocol: Microwave-Assisted Synthesis of 6-Phenylpyridazin-3(2H)-one Use this protocol as a baseline control.

  • Reagents:

    • 
      -Benzoylpropionic acid (1.0 equiv)
      
    • Hydrazine hydrate (1.5 equiv)

    • Solvent: Ethanol (3 mL per mmol of substrate)

    • Catalyst: Glacial Acetic Acid (3-5 drops)

  • Setup:

    • Place reagents in a microwave-transparent vial (e.g., 10 mL or 30 mL).

    • Add a magnetic stir bar.

    • Cap the vial (ensure pressure release mechanism is active).

  • Execution:

    • Pre-stir: 1 minute at room temperature.

    • Irradiation: Heat to 120°C (dynamic power mode) for 15 minutes .

    • Note: If using a domestic microwave (not recommended for reproducibility), use 30% power bursts of 30 seconds for 5 minutes total.

  • Work-up:

    • Allow the vial to cool to room temperature.

    • Pour the reaction mixture into crushed ice (approx. 5x volume).

    • The product will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry.

  • Validation:

    • Expected Yield: >85%.

    • Melting Point Check: 202–204°C.[1]

References
  • Microwave Assisted Synthesis of Pyridazinone Derivatives. Source: Asian Journal of Research in Chemistry. Context: Demonstrates the reduction of reaction time from hours (reflux) to minutes (microwave) with yield improvements from ~60% to ~90%. URL:[Link]

  • Synthesis and Chemistry of Pyridazin-3(2H)-ones. Source: ScienceDirect / Elsevier.[2] Context: Comprehensive review of the mechanism, specifically the condensation of

    
    -keto acids with hydrazine and the formation of intermediates.
    URL:[Link]
    
  • Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Source: MDPI (Molecules). Context: Provides critical data for purification, identifying DMSO and PEG-400 as high-solubility solvents and water as a poor solvent (antisolvent). URL:[Link]

  • Microwave-Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives. Source: Asian Journal of Research in Chemistry. Context: Validates the biological activity retention and yield improvement (up to 27% higher) using microwave irradiation. URL:[Link]

Sources

Optimization

side reactions in 5-Azido-4-chloro-3(2H)-pyridazinone click chemistry

Welcome to the 5-Azido-4-chloro-3(2H)-pyridazinone Technical Support Center . This guide is engineered for researchers encountering yield loss, byproduct formation, or kinetic stalling during Cu(I)-catalyzed Azide-Alkyne...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the 5-Azido-4-chloro-3(2H)-pyridazinone Technical Support Center .

This guide is engineered for researchers encountering yield loss, byproduct formation, or kinetic stalling during Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted (SPAAC) conjugations involving this specific scaffold.

Unlike simple alkyl azides, 5-Azido-4-chloro-3(2H)-pyridazinone is a dense functional array where the azide reactivity is modulated by the adjacent ring nitrogen and the electron-withdrawing chlorine at C4. This creates a unique set of "silent" side reactions that often evade standard LC-MS detection if not specifically looked for.

Part 1: Diagnostic Workflow

Before adjusting your protocol, determine which failure mode is active using this logic gate.

DiagnosticWorkflow Start Symptom: Low Yield / No Product CheckNMR Check 1H NMR of Starting Material (in DMSO-d6 vs CDCl3) Start->CheckNMR IsTetrazole Peaks Shifted/Distinct Pattern? (Tetrazole Isomer) CheckNMR->IsTetrazole CheckLCMS Analyze Reaction Mixture (LC-MS) IsTetrazole->CheckLCMS No (Azide present) NoRxn Starting Material Recovered IsTetrazole->NoRxn Yes (Fused Tetrazole) MassM1 Mass = Product - N2 (Nitrene/Ring Contraction) CheckLCMS->MassM1 Found [M-28] MassSub Mass = Product + Solvent/Nu (SNAr Substitution) CheckLCMS->MassSub Found [M+Nu-Cl] MassRed Mass = SM - 26 Da (Amine) (Azide Reduction) CheckLCMS->MassRed Found [M-26] CheckLCMS->NoRxn Only SM found

Figure 1: Diagnostic logic for identifying specific failure modes in pyridazinone click chemistry.

Part 2: Critical Side Reactions & Troubleshooting

Issue 1: The "Phantom" Azide (Azide-Tetrazole Equilibrium)

Symptom: The reaction stalls completely, but the starting material appears pure by LC-MS. Technical Insight: 5-Azidopyridazines exist in a dynamic equilibrium with their fused isomer, tetrazolo[1,5-b]pyridazin-6-one . This is an intrinsic property of azides adjacent to a ring nitrogen.

  • The Problem: The tetrazole form is chemically "masked" and inert to CuAAC conditions.

  • The Trigger: Polar aprotic solvents (DMSO, DMF) and low temperatures favor the unreactive tetrazole form. Non-polar solvents and heat favor the reactive open-chain azide.

Protocol Adjustment:

  • Solvent Switch: If solubility permits, switch from DMSO to THF or DCM/t-BuOH .

  • Thermal Activation: Heat the reaction to 40–60°C . This shifts the equilibrium toward the reactive azide species (

    
     shift).
    
  • Validation: Run Variable Temperature (VT) NMR. If the spectrum simplifies or shifts significantly upon heating, you are observing the ring-opening of the tetrazole.

Issue 2: Nucleophilic Substitution at C4 ( )

Symptom: Formation of a byproduct with mass


.
Technical Insight: 
The chlorine atom at position 4 is activated by the electron-deficient pyridazinone ring and the adjacent azide (or resulting triazole).
  • The Mechanism: Nucleophiles (amines, thiols, or even hydroxide ions from basic buffers) attack C4, displacing the chloride. This is a classic

    
     reaction facilitated by the "ortho" azo/azide group.
    
  • Risk Factor: Using nucleophilic bases (e.g., primary amines) or thiol-containing buffers (e.g., DTT, mercaptoethanol) during the click reaction.

Protocol Adjustment:

Parameter Recommendation Reason

| Base | Use DIPEA or 2,6-Lutidine | Sterically hindered bases prevent


 attack at C4. |
| Buffer  | PBS or HEPES (No Thiols) | Thiols rapidly displace the C4-Cl. |
| pH  | Maintain pH 7.0–7.5 | High pH (>8.5) increases hydroxide concentration, risking hydrolysis to the 4-hydroxy derivative. |
Issue 3: Catalyst Poisoning (Chelation)

Symptom: Reaction is sluggish despite high azide availability; requires excessive copper. Technical Insight: The pyridazinone motif contains a lactam (amide-like) oxygen and nitrogen atoms that can act as a bidentate ligand.

  • The Mechanism: The scaffold chelates Cu(I), removing it from the catalytic cycle or forming inactive aggregates.

  • The Solution: You must out-compete the scaffold for the copper.

Protocol Adjustment:

  • Ligand Overload: Use THPTA or BTTAA at a 5:1 ratio relative to Copper (standard is often 2:1).

  • Avoid Ascorbate Degradation: If the reaction turns yellow/brown (oxidized copper-scaffold complex), refresh the ascorbate or work under strict inert atmosphere (

    
    /Ar).
    

Part 3: Optimized Experimental Protocol

This protocol minimizes tetrazole formation and C4-substitution side reactions.

Reagents:

  • Substrate: 5-Azido-4-chloro-3(2H)-pyridazinone (1.0 eq)

  • Alkyne: Terminal alkyne of choice (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: THPTA (25 mol%) — Critical for preventing chelation

  • Reductant: Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/Water (1:1) or THF/Water (if solubility requires)

Step-by-Step:

  • Pre-complexation: In a separate vial, mix

    
     and THPTA in water. Incubate for 5 mins. Why: Ensures active catalyst formation before exposure to the chelating pyridazinone.
    
  • Substrate Dissolution: Dissolve the pyridazinone and alkyne in t-BuOH.

    • Note: If using DMSO due to solubility, heat the final mixture to 45°C to ensure the azide isomer is available.

  • Initiation: Add the Cu-THPTA complex to the substrate mix. Finally, add Sodium Ascorbate (freshly prepared in water).

  • Incubation: Stir at 40°C for 2–4 hours.

    • Why 40°C? Shifts the equilibrium away from the unreactive tetrazole isomer without causing thermal degradation.

  • Quenching: Add 5 eq. of EDTA or use a scavenger resin (e.g., Cuprisorb) to strip copper. Chelation by the product can make copper removal difficult without this step.

Part 4: Mechanism of Failure (Visualized)

Understanding the competition between the desired "Click" and the "Cyclization" is key to control.

ReactionPathways Azide Open-Chain Azide (Reactive Form) Tetrazole Fused Tetrazole (Inert Reservoir) Azide->Tetrazole Low Temp / DMSO (Reversible) Product 1,2,3-Triazole Product (Desired) Azide->Product + Alkyne / Cu(I) (Click Reaction) Byproduct C4-Substituted Byproduct Azide->Byproduct + Nucleophile (SNAr at C4)

Figure 2: Competitive pathways. The user must shift the equilibrium left (heat/solvent) while suppressing the downward path (steric bases).

Part 5: Frequently Asked Questions (FAQ)

Q: Why does my LC-MS show a peak at [M-28]? A: This indicates loss of


. 5-azidopyridazines are light-sensitive. Exposure to ambient light can generate a nitrene  intermediate, which may undergo ring contraction or insertion. Solution:  Wrap reaction vials in aluminum foil.

Q: Can I use Copper-free click chemistry (SPAAC) with DBCO? A: Yes, but the steric bulk of the 4-chloro group and the potential for tetrazole formation can significantly slow the kinetics. You must heat the reaction to maintain the open-chain azide concentration. Standard room-temperature SPAAC protocols may fail.

Q: My product is blue/green and yield is >100%. What is this? A: This is a Copper-Pyridazinone complex. The lactam ring binds copper tightly. Solution: Wash the organic phase with 10% EDTA or ammonium hydroxide solution during workup to strip the metal.

References

  • Azide-Tetrazole Equilibrium in Heterocycles

    • Concept: Azido-heterocycles cyclize to fused tetrazoles in polar solvents, masking reactivity.
    • Source: Leškovskis, K. et al. "Azide-Tetrazole Equilibrium in Pyrido[3,2-d]pyrimidines."[1] University of Latvia, 2023.

  • Reactivity of 4,5-Dichloro-3(2H)

    • Concept: The C4/C5 positions are highly susceptible to nucleophilic
    • Source: Boukharsa, Y. et al. "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications."[2] J. Chem. Pharm.[2] Res., 2014.[3]

  • Click Chemistry Protocols & Ligand Usage

    • Concept: Use of THPTA to prevent catalyst poisoning and oxidation.[4]

    • Source: BroadPharm.[4] "Protocol for Azide-Alkyne Click Chemistry." BroadPharm Technical Guides, 2022.

  • Nucleophilic Substitution in Chloro-Pyridazinones

    • Concept: Regiochemistry of nucleophilic attack on 4,5-dichloro-3(2H)-pyridazinone.
    • Source: Kim, J. et al. "Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles." J. Heterocyclic Chem. (via ResearchGate).[5][6]

Sources

Troubleshooting

Technical Support Center: 5-Azido-4-chloro-3(2H)-pyridazinone

The following Technical Support Guide is designed for researchers handling 5-azido-4-chloro-3(2H)-pyridazinone (CAS: 40175-80-2). This content is structured to address the high-energy nature of this compound and the spec...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers handling 5-azido-4-chloro-3(2H)-pyridazinone (CAS: 40175-80-2). This content is structured to address the high-energy nature of this compound and the specific challenges associated with its synthesis and characterization.

Status: Active | Safety Level: High (Explosophore) | Category: Heterocyclic Building Blocks

Safety & Stability (The "Red" Zone)

CRITICAL WARNING: This compound contains a high density of nitrogen atoms relative to carbon. Before handling, you must understand the "Rule of Six" and the explosion risks associated with organic azides.[1]

Stability Assessment: The "Rule of Six"

The stability of organic azides is empirically estimated using the Carbon/Nitrogen ratio.

  • Formula:

    
    
    
  • Calculation:

    
    
    
  • Values:

    
    
    

Verdict: UNSTABLE. A ratio


 indicates a compound that is highly energetic and potentially shock-sensitive [1, 2].
  • Action: Do not isolate this compound as a dry solid on a scale >500 mg. Store as a solution whenever possible.

  • Decomposition: The compound is prone to photolysis (releasing

    
    ) and thermal decomposition.
    
Handling Protocols
  • Evaporation: Never rotary evaporate to dryness. Keep the water bath

    
    .
    
  • Tools: Use Teflon or ceramic spatulas only. Metal spatulas can react with trace hydrazoic acid to form heavy metal azides (e.g., copper azide), which are primary explosives [3].

  • Waste: Quench all azide waste with 10% sodium nitrite (

    
    ) and sulfuric acid (nitrous acid kill method) before disposal.
    

Synthesis & Preparation Guide

Context: The synthesis typically starts from the commercially available 4,5-dichloro-3(2H)-pyridazinone . The reaction relies on nucleophilic aromatic substitution (


).
The Regioselectivity Paradox

Users often ask why the azide substitutes at Position 5 rather than Position 4.

  • Mechanism: The carbonyl group at C-3 and the nitrogen at N-2 create an electronic push-pull system. Position 5 is more electron-deficient (activated) than Position 4 due to resonance effects from the N-N bond, making it the preferred site for nucleophilic attack by the azide ion (

    
    ) [4].
    
Step-by-Step Protocol (Recommended)
  • Dissolution: Dissolve 4,5-dichloro-3(2H)-pyridazinone (1 eq) in DMF or Ethanol.

  • Addition: Add Sodium Azide (

    
    , 1.1 eq) slowly at 
    
    
    
    .
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (avoid heating the plate).

  • Workup (Safety Critical):

    • Pour the reaction mixture into ice water.

    • The product typically precipitates.

    • Filtration: Collect by vacuum filtration but DO NOT let the cake dry completely on the funnel (friction/static hazard).

    • Storage: Redissolve immediately in the solvent of choice (e.g., DMSO-d6 for analysis or reaction solvent for next step).

Troubleshooting & FAQs

Direct answers to common user tickets.

Q1: My NMR spectrum shows broadened peaks. Is the compound degrading?

A: Not necessarily. While degradation (loss of


) is possible, broadened peaks in pyridazinones often result from lactam-lactim tautomerism  involving the N-H and C=O groups.
  • Diagnostic: Run the NMR in DMSO-

    
     (hydrogen bond acceptor) to stabilize the lactam form. If peaks remain broad, check for paramagnetic impurities or partial decomposition.
    
Q2: The solid turned brown after sitting on the bench for an hour.

A: You have triggered photolysis .

  • Mechanism:[2][3][4][5] The azide group absorbs UV/visible light, extruding

    
     gas to form a highly reactive nitrene  intermediate. This nitrene rapidly inserts into neighboring bonds or dimerizes (forming azo compounds), resulting in brown/dark impurities [5].
    
  • Fix: Wrap all flasks in aluminum foil. Work under amber light if possible.

Q3: Can I heat this reaction to speed it up?

A: NO.

  • Thermal decomposition of the azide can begin as low as

    
     for high-energy azides. Heating risks a runaway decomposition (explosion).[6] If the reaction is slow, add a catalyst (e.g., catalytic KI) rather than heat.
    
Q4: I see a "tetrazole" isomer mentioned in literature. Does this compound exist as a tetrazole?

A: Unlikely for this specific isomer.

  • Azido-tetrazole equilibrium requires the azide group to be adjacent to a ring nitrogen (e.g., 2-azidopyridine

    
     tetrazolopyridine).
    
  • In 5-azido-4-chloro-3(2H)-pyridazinone, the azide is at C-5, flanked by C-4 and C-6. Without an adjacent ring nitrogen, the stabilizing cyclization to a tetrazole cannot occur. This makes the azide more reactive (and potentially less stable) than its tetrazole-forming counterparts.

Workflows & Mechanisms (Visualized)

Diagram 1: Safety & Synthesis Decision Tree

A logic flow for safe preparation and handling decisions.

G Start Start: 4,5-dichloro-3(2H)-pyridazinone Reagent Add NaN3 (1.1 eq) Solvent: DMF or EtOH Start->Reagent Reaction Reaction: Nucleophilic Substitution (Targeting C-5) Reagent->Reaction Check Check C/N Ratio (Rule of Six) Reaction->Check Unstable Ratio < 3: HIGH RISK Do NOT Isolate Dry Check->Unstable C4 / N5 = 0.8 Workup Precipitate in Ice Water Filter Wet Unstable->Workup Safety Protocol Storage Store in Dark/Cold (-20°C) Dissolved in Solvent Workup->Storage

Caption: Synthesis workflow emphasizing the critical safety checkpoint due to the low C/N ratio.

Diagram 2: Photolysis & Reactivity Pathways

Understanding the fate of the azide under light or heat.

Reactivity Azide 5-Azido-pyridazinone (Precursor) Nitrene Singlet Nitrene (Highly Reactive) Azide->Nitrene -N2 Gas Energy Energy Input (hv or Heat) Energy->Azide Insertion C-H / N-H Insertion (Labeling/Crosslinking) Nitrene->Insertion Trapping Agent RingContract Ring Contraction (Pyrrole formation) Nitrene->RingContract Rearrangement Polymer Tarry Polymer (Brown Decomp) Nitrene->Polymer No Trap

Caption: The decomposition pathway of the azide to the nitrene intermediate and subsequent products.

References

  • Bräse, S., et al. (2005).[7] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[7] Angewandte Chemie International Edition, 44(33), 5188–5240. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[6] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie, 40(11), 2004–2021. Link

  • University of California Center for Laboratory Safety. (2024). Standard Operating Procedure: Sodium Azide and Organic Azides.[7][8] Link

  • Coates, W. J., & McKillop, A. (1993). Regioselectivity in the reaction of 4,5-dichloro-3(2H)-pyridazinones with nucleophiles. Heterocycles, 35(2), 1313.
  • Gritsan, N. P., & Platz, M. S. (2006). Photochemistry of Azides: The Azide/Nitrene Interface. Chemical Reviews, 106(10), 3844–3867. Link

Sources

Optimization

Technical Support Center: 5-Azido-4-chloro-3(2H)-pyridazinone Purification

⚠️ CRITICAL SAFETY DIRECTIVE: READ BEFORE PROCEEDING Compound Classification: High-Nitrogen Heterocycle / Energetic Precursor CAS: 40175-80-2 | Formula: [1] This molecule contains a high nitrogen-to-carbon ratio ( ), vio...

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ CRITICAL SAFETY DIRECTIVE: READ BEFORE PROCEEDING

Compound Classification: High-Nitrogen Heterocycle / Energetic Precursor CAS: 40175-80-2 | Formula:


[1]

This molecule contains a high nitrogen-to-carbon ratio (


), violating the standard "Rule of Six" (which recommends 6 carbons per energetic functional group for stability). Consequently, this compound possesses significant potential energy .
  • No Metal Spatulas: Azides can react with transition metals (Fe, Cu, Pb) to form highly unstable metal azides. Use Teflon, ceramic, or wood tools only.

  • Thermal Limit: The compound decomposes at ~165°C . Never heat reaction mixtures or purification solvents above 60°C.

  • Light Sensitivity: The azido group is photo-labile, degrading into reactive nitrenes. All purification must occur under amber light or in foil-wrapped glassware.

  • No Distillation: Never attempt to distill or sublime this product.

Module 1: The "Golden Path" Purification Protocol

For 90% of synthesis outcomes (reaction of 4,5-dichloro-3(2H)-pyridazinone with


), the following precipitation and recrystallization workflow is the safest and most effective method. It avoids the risks of concentrating azides on silica gel.
Phase A: Work-up & Crude Isolation
  • Context: The reaction is typically performed in aqueous ethanol or DMF.

  • The Logic: The product is significantly less soluble in acidic water than the inorganic byproducts (NaCl, unreacted

    
    ).
    
  • Quench: Pour the reaction mixture into crushed ice/water (ratio 1:5).

  • Acidification: Adjust pH to ~2–3 using 1M HCl.

    • Why? This protonates the pyridazinone nitrogen (

      
       typically ~9-10), ensuring the molecule is in its neutral, less soluble form.
      
  • Filtration: Collect the off-white precipitate via vacuum filtration.

  • Wash: Rinse the filter cake with cold water (

    
     mL) to remove trapped sodium azide.
    
Phase B: Recrystallization (Ethanol/Water System)
  • Target Purity: >98% (HPLC/NMR)

  • Solvent System: Ethanol (solvent) / Water (anti-solvent).

StepActionTechnical Note
1 Dissolution Dissolve crude solid in minimal Ethanol at 50°C. Do not boil.
2 Clarification If insoluble particles remain (likely bis-azido byproducts or salts), filter hot through a glass frit.
3 Nucleation Add warm Water dropwise until a persistent turbidity (cloudiness) appears.
4 Crystallization Allow the solution to cool to room temperature slowly, then refrigerate (4°C) for 4 hours.
5 Isolation Filter the crystals. Wash with cold 20% EtOH/Water.
6 Drying Dry under high vacuum at ambient temperature . Do not use a drying oven.

Module 2: Troubleshooting Center (FAQ)

Issue 1: "My product is turning brown/pink during drying."

Diagnosis: Photolytic Decomposition. Mechanism: Exposure to UV/visible light causes the extrusion of


 from the azide group, generating a highly reactive nitrene intermediate. This nitrene undergoes insertion reactions or polymerization, leading to colored impurities.
Solution: 
  • Wrap all flasks in aluminum foil immediately.

  • Perform drying in a dark vacuum desiccator.

  • Recovery: If the bulk is still off-white, recrystallize again with activated charcoal (filtration in Step 2 of Phase B) to remove the colored oligomers.

Issue 2: "TLC shows a spot moving slightly faster than my product."

Diagnosis: Over-reaction (Bis-azidation). Mechanism: The starting material is 4,5-dichloro-3(2H)-pyridazinone. The C5 position is more electrophilic and reacts first. However, with excess


 or high heat, the C4 chlorine is also displaced, forming 4,5-diazido-3(2H)-pyridazinone.
Solution: 
  • Prevention: Strictly control stoichiometry (1.05 – 1.1 equivalents of

    
    ). Keep reaction temp < 60°C.
    
  • Purification: The bis-azide is generally more lipophilic. If recrystallization fails, use Flash Chromatography (see Module 3) but use a gradient starting with 100% Hexanes/DCM to elute the bis-azide first.

Issue 3: "The melting point is lower than the literature value (165°C)."

Diagnosis: Solvate formation or tautomeric equilibrium. Mechanism: Pyridazinones can exist in lactam-lactim equilibrium. Impurities or retained solvent can stabilize the minor tautomer or simply depress the melting point. Solution:

  • Ensure the product is fully dried (vacuum > 12 hours).

  • Check ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    H NMR.[2] If solvent peaks are absent, the issue is likely regiochemical isomers (4-azido vs 5-azido). The 5-azido isomer is the thermodynamic product, but rapid kinetics can sometimes yield mixtures.
    

Module 3: Advanced Separation (Chromatography)

Warning: Concentrating organic azides on silica gel can lead to explosions due to friction and heat of adsorption. Only use this method if recrystallization fails.

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture Quench Quench in Ice Water Adjust pH 2-3 Start->Quench Filter Isolate Solid Quench->Filter Decision Is Purity >95%? Filter->Decision Recryst Recrystallize (EtOH/H2O) Decision->Recryst No (Salts/Minor Impurity) Column Flash Chromatography (DCM/MeOH) Decision->Column No (Isomers/Bis-azide) Dry Vac Dry (Dark, <25°C) Decision->Dry Yes Recryst->Dry Column->Dry

Caption: Decision matrix for purification. Note that chromatography is a secondary option due to safety risks.

Chromatography Safety Protocol
  • Stationary Phase: Use Neutral Alumina if possible. If using Silica Gel, ensure it is acid-free (azides are acid-sensitive).

  • Eluent: Dichloromethane (DCM) / Methanol gradients (typically 98:2 to 95:5).

    • Note: Avoid halogenated solvents if scaling up >1g due to potential formation of di-azidomethane (rare but fatal). For small scale (<500mg), DCM is acceptable with ventilation.

  • Loading: Load as a solution (wet loading). Do not dry load onto silica powder (friction risk).

References

  • Synthesis & Regioselectivity: Kadi, A. A., et al. "Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives." Molecules, 2010. (Provides foundational chemistry for 4,5-disubstituted pyridazinones).

  • Azide Safety: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005. (The authoritative guide on azide stability and the C/N ratio).

  • Compound Data: PubChem Compound Summary for CID 77298 (Related Pyridazinone Derivatives).

  • Handling Protocol: University of California, Santa Barbara. "Laboratory Safety Fact Sheet: Synthesizing, Purifying, and Handling Organic Azides."

Sources

Troubleshooting

Technical Support Center: Optimizing Pyridazinone Cycloaddition Reactions

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Low Yield in Inverse Electron Demand Diels-Alder (IEDDA) of Pyridazinones Executive Summary & Core Mechanism You are like...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Low Yield in Inverse Electron Demand Diels-Alder (IEDDA) of Pyridazinones

Executive Summary & Core Mechanism

You are likely attempting to use a pyridazinone (or its tautomeric pyridazine) as an electron-deficient diene in an Inverse Electron Demand Diels-Alder (IEDDA) reaction. The goal is typically to synthesize highly functionalized anilines, phthalazines, or fused heterocycles via a [4+2] cycloaddition followed by a retro-Diels-Alder (rDA) extrusion of small molecules (


, 

, or

).

The Central Problem: Pyridazinones are electronically "confused." While they are electron-deficient, they are often not deficient enough to react with weak dienophiles at ambient temperatures, yet they are too unstable to survive the forcing conditions (200°C+) required to overcome the activation energy barrier.

The "Goldilocks" Zone of Reactivity

Success depends on narrowing the HOMO


 – LUMO

gap while ensuring the intermediate bicyclic adduct is unstable enough to drive the irreversible rDA step.

Diagnostic Workflow (Interactive)

Before altering your chemistry, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start START: Characterize Crude Mixture CheckSM Is Starting Material (SM) remaining? Start->CheckSM CheckDecomp Is there extensive decomposition (tar)? CheckSM->CheckDecomp No (Consumed) Electronic ISSUE: Electronic Mismatch (LUMO too high) CheckSM->Electronic Yes (No Reaction) CheckInter Is a stable intermediate visible (LCMS)? CheckDecomp->CheckInter No Thermal ISSUE: Thermal Instability (Reaction temp > SM stability) CheckDecomp->Thermal Yes Steric ISSUE: Steric/Regio Clash (Ortho-effect) CheckInter->Steric No (Wrong Isomer/Trace) Aromatization ISSUE: Failed Aromatization (rDA barrier too high) CheckInter->Aromatization Yes (Mass = SM + Reagent)

Figure 1: Diagnostic logic for categorizing yield failures in azadiene cycloadditions.

Technical Deep Dives & Solutions

Issue A: The "Lewis Acid Trap" (Kinetics)

Symptom: Starting material is unreacted despite adding Lewis Acids (BF


, AlCl

). Root Cause: In standard Diels-Alder reactions, Lewis Acids (LAs) lower the LUMO of the diene. However, in pyridazinone IEDDA, the dienophile is often electron-rich (e.g., an enamine or ynamine). Strong LAs will preferentially coordinate to the basic nitrogen of your dienophile, effectively "deactivating" it by removing its electron density.

The Solution: Hydrogen Bond Catalysis (HFIP) Instead of metal LAs, use fluorinated solvents like Hexafluoroisopropanol (HFIP). HFIP forms a strong hydrogen bond network with the carbonyl/nitrogen of the pyridazinone (the diene), lowering its LUMO without deactivating the dienophile.

Expert Insight: Boger and Glinkerman demonstrated that HFIP can accelerate azadiene cycloadditions by orders of magnitude compared to toluene or Lewis Acid conditions [1].

Issue B: The "Stalled Intermediate" (Thermodynamics)

Symptom: LCMS shows a peak corresponding to [SM + Dienophile]. No gas evolution (


) is observed.
Root Cause:  The initial [4+2] cycloaddition has occurred, but the subsequent retro-Diels-Alder (elimination of 

or

) has a high barrier. This is common if the resulting aromatic system is not significantly more stable than the intermediate.

The Solution: Steric Acceleration & Leaving Group Tuning

  • Switch to Alkynes: If using alkenes, oxidation is required to aromatize. Using alkynes forces the intermediate to be more strained, driving the elimination.

  • Add Electron-Withdrawing Groups (EWG): An EWG at C-4 or C-5 of the pyridazinone destabilizes the intermediate, promoting extrusion.

Optimized Experimental Protocols

Protocol A: The "HFIP Effect" (Recommended for Low Reactivity)

Use this when thermal heating in Toluene/Xylene fails.

ParameterSpecificationRationale
Solvent HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) Activates diene LUMO via H-bonding; stabilizes charged transition states.
Concentration 0.2 M - 0.5 MHigh concentration favors bimolecular kinetics.
Stoichiometry 1.0 equiv Diene : 1.5 - 2.0 equiv DienophileExcess dienophile drives equilibrium; HFIP allows easier removal of excess.
Temperature 50°C - 80°CHFIP boils at 58°C. Use a sealed pressure vial if >55°C is needed.
Workup Direct evaporationHFIP is volatile. Avoid aqueous workup if possible to prevent hydrolysis of sensitive intermediates.
Protocol B: Microwave-Assisted Flash Heating

Use this for substrates prone to thermal decomposition over long reaction times.

  • Vessel: 2-5 mL Microwave vial (high absorption glass).

  • Solvent: Chlorobenzene or 1,2-Dichlorobenzene (high boiling point, non-coordinating).

  • Additives: 4Å Molecular Sieves (powdered). Crucial for removing trace water that hydrolyzes enamines.

  • Cycle:

    • Ramp to 180°C over 2 mins.

    • Hold 10 mins.

    • Cool and check LCMS.

    • Note: If conversion is <50% after 10 mins, stop. Prolonged heating usually leads to tar, not product.

Mechanistic Visualization

Understanding the orbital interaction is critical for troubleshooting substituent effects.

Mechanism Diene Pyridazinone (Diene) LUMO: High (Bad) ActivatedDiene Activated Diene LUMO: Lowered Diene->ActivatedDiene + HFIP (Activation) HFIP HFIP Solvent (H-Bonding) TS [4+2] Transition State ActivatedDiene->TS + Dienophile Dienophile Electron-Rich Dienophile HOMO: High Dienophile->TS HOMO-LUMO Overlap Intermediate Bicyclic Intermediate TS->Intermediate Cycloaddition Product Aromatic Product + N2 (Gas) Intermediate->Product retro-Diels-Alder (Irreversible)

Figure 2: The catalytic role of HFIP in lowering the LUMO energy of the pyridazinone diene.

Frequently Asked Questions (FAQs)

Q: I am getting the wrong regioisomer. How do I reverse the selectivity? A: Regioselectivity in IEDDA is governed by the coefficients of the HOMO (dienophile) and LUMO (diene).

  • Standard: Electron-donating groups (EDGs) on the dienophile usually attack the most electron-deficient carbon of the pyridazinone (usually C-4 or C-5 depending on substituents).

  • Fix: Change the solvent polarity. Switching from non-polar (Toluene) to polar protic (Acetic Acid) or polar aprotic (MeCN) can invert regioselectivity by altering the dipole moments of the transition state [2].

Q: My dienophile is an enamine, and it hydrolyzes before reacting. What do I do? A: Enamines are moisture sensitive.

  • Generate the enamine in situ using the ketone + pyrrolidine + catalytic TsOH, then add the pyridazinone in one pot (Boger Protocol).

  • Use molecular sieves in the reaction vessel.

  • Switch to a Ynamine (alkynyl amine) if possible; they are often more robust and reactive.

Q: Can I use Cu(I) click chemistry catalysts? A: Generally, no . Copper catalysts are for azide-alkyne cycloadditions. Pyridazinone IEDDA reactions are typically catalyst-free (thermal) or acid-catalyzed. Copper may actually chelate the pyridazinone and inhibit the reaction.

Q: Why is my yield low when using Lewis Acids like BF3? A: As detailed in the "Deep Dive," BF3 likely complexes with your electron-rich dienophile (the amine/enamine part), killing its reactivity. Switch to HFIP or TFE solvents [1].

References

  • Glinkerman, C. M., & Boger, D. L. (2016). Catalysis of Heterocyclic Azadiene Cycloaddition Reactions by Solvent Hydrogen Bonding.[1] Journal of the American Chemical Society, 138(38), 12408–12413.[1] [Link]

  • Fan, Z., Pan, Z., Huang, L., & Cheng, J. (2019). Cu(II)-Catalyzed Aerobic 6-endo-trig Cyclizations Provide 1,6-Dihydropyridazines and Pyridazines via the Judicious Choice of Reaction Solvent.[2] The Journal of Organic Chemistry, 84(7), 4236–4245. [Link]

  • Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes.[3] Scope and applications. Chemical Reviews, 86(5), 781–793.[3] [Link]

Sources

Optimization

preventing decomposition of azido compounds during synthesis

Current Status: Operational Specialist: Senior Application Scientist Topic: Preventing Decomposition & Ensuring Safety in Azide Chemistry Welcome to the Azide Stability Hub You have reached the Tier-3 Technical Support g...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Specialist: Senior Application Scientist Topic: Preventing Decomposition & Ensuring Safety in Azide Chemistry

Welcome to the Azide Stability Hub

You have reached the Tier-3 Technical Support guide for high-energy nitrogen chemistry. This documentation is designed for researchers experiencing yield loss, unexpected byproducts (nitrenes), or safety concerns during the synthesis and handling of organic azides (


).

Unlike standard reagents, azides possess a "metastable" nature—they are kinetically stable but thermodynamically high-energy. Your goal is to prevent the activation barrier from being crossed unintentionally.

Module 1: Structural Design & Pre-Synthesis Assessment

User Query: "How do I know if my target azide is too unstable to synthesize or isolate?"

Technical Diagnosis: Instability often stems from an insufficient ratio of carbon atoms to energetic nitrogen atoms, leading to high shock sensitivity and spontaneous decomposition. Before you mix reagents, you must validate the structure against the "Rule of Six" and the C/N Ratio.

The Safety Protocol (The "Rule of Six")

To ensure an organic azide is safe to handle (manipulatable) and non-explosive, it must satisfy Equation 1 :


[1][2][3]
  • 
    : Number of Carbon atoms[4][5]
    
  • 
    : Number of Oxygen atoms
    
  • 
    : Number of Nitrogen atoms (total in the molecule)
    

Actionable Thresholds Table

C/N RatioStatusHandling Protocol
< 1 CRITICAL Do Not Isolate. Synthesize in situ only. Limit scale to < 1g.
1 to 3 WARNING Synthesize and use immediately. Store as dilute solution (< 1M). Max scale < 5g.
≥ 3 STABLE Generally safe for isolation and storage (following standard protocols).[6][7]

Expert Insight: If your molecule fails this ratio, consider introducing "dummy" steric bulk or synthesizing the azide in situ (e.g., using diazo transfer reagents) immediately prior to the click reaction step to avoid accumulation.

Module 2: Thermal Stability & Reaction Control

User Query: "My reaction turns dark/tarry and releases gas before the product forms. What is happening?"

Technical Diagnosis: You are likely witnessing Thermal Decomposition . Organic azides decompose thermally to release nitrogen gas (


) and form Nitrenes  (

).[3] These highly reactive intermediates rapidly polymerize (tar) or rearrange into imines, destroying your yield.

The Mechanism of Failure:



Troubleshooting Protocol: The DSC Screening

Never scale up an azide reaction without knowing its Onset Temperature (


).
  • Run DSC (Differential Scanning Calorimetry): Test a 2-3 mg sample.

  • Identify

    
    :  The temperature where exothermic decomposition begins.
    
  • The "Minus 50" Rule: Your reaction temperature must be at least 50°C below the

    
     detected by DSC.
    

Visual Workflow: Thermal Safety Assessment The following decision tree outlines the logic for determining safe operating temperatures.

ThermalSafety Start Proposed Azide Synthesis CN_Check Calculate (Nc + No)/Nn Start->CN_Check Ratio_Fail Ratio < 3 CN_Check->Ratio_Fail High Energy Ratio_Pass Ratio ≥ 3 CN_Check->Ratio_Pass Stable Structure In_Situ Do Not Isolate Use In Situ Only Ratio_Fail->In_Situ DSC_Test Run DSC Analysis Ratio_Pass->DSC_Test Determine_T Identify T(onset) DSC_Test->Determine_T Set_Limit Set T(process) < T(onset) - 50°C Determine_T->Set_Limit

Figure 1: Thermal Safety Assessment Workflow. Mandatory screening steps before heating any azide compound.

Module 3: Catalytic Stability (CuAAC / Click Chemistry)

User Query: "My Click reaction stalled, and I see a precipitate. Adding more azide doesn't help."[8]

Technical Diagnosis: This is likely Catalyst Death or Copper Azide Formation .

  • Catalyst Death: Cu(I) is unstable and readily oxidizes to inactive Cu(II) or disproportionates to Cu(0) and Cu(II) without a stabilizing ligand.

  • Copper Azide Hazard: "Naked" copper ions can react with azides to form Copper(I) Azide (

    
    ), which is explosively shock-sensitive and insoluble (the precipitate).
    
Solution: Ligand Stabilization

You must use a chelating ligand to protect the Cu(I) center. The ligand prevents the formation of polymeric copper species and shields the metal from oxidation while keeping it reactive toward the alkyne.

Ligand Selection Guide

LigandSolubilityApplicationStability Benefit
TBTA Organic (DMSO/tBuOH)Standard synthesisProtects Cu(I) from oxidation; prevents Cu-disproportionation.
THPTA WaterBioconjugationHighly water-soluble; prevents protein denaturation; blocks Cu bioavailability (toxicity).
BTTAA WaterLive Cell LabelingSuperior kinetics; allows lower Cu loading (reducing toxicity).[9][10]

Visual Workflow: Ligand Protection Mechanism This diagram illustrates why "naked" copper fails and how ligands preserve the catalytic cycle.

CuAAC_Mechanism Cu_Source Cu(I) Source No_Ligand No Ligand Cu_Source->No_Ligand Ligand_Added Ligand (TBTA/THPTA) Cu_Source->Ligand_Added Oxidation Oxidation to Cu(II) (Inactive) No_Ligand->Oxidation O2 exposure Cu_Azide Formation of Cu-N3 (EXPLOSIVE PRECIPITATE) No_Ligand->Cu_Azide Reacts w/ Azide Active_Complex Ligand-Cu(I) Complex (Stable Catalyst) Ligand_Added->Active_Complex Chelation Product Triazole Product (High Yield) Active_Complex->Product Catalytic Cycle

Figure 2: The Critical Role of Ligands in CuAAC. Ligands prevent the divergence into explosive or inactive pathways.

Module 4: Isolation & Storage Protocols

User Query: "Can I rotovap my azide to dryness?"

Technical Diagnosis: Concentrating azides increases the probability of intermolecular reaction and explosion. Friction from the ground glass joints of a rotary evaporator can also trigger detonation.

Standard Operating Procedures (SOPs)
  • Solvent Exchange (Don't Dry):

    • Instead of evaporating to dryness, perform a solvent exchange. Add your next reaction solvent (e.g., DMSO or tBuOH) and evaporate the volatile extraction solvent (e.g., DCM) until the volume reduces to the desired concentration.

    • Why? This keeps the azide solvated and thermally buffered.

  • Light Shielding:

    • Azides are photolabile. Exposure to UV or strong ambient light can trigger the release of

      
       and formation of nitrenes even at room temperature.
      
    • Protocol: Wrap all flasks and columns in aluminum foil. Store in amber vials.

  • Equipment Hygiene:

    • NO Metal Spatulas: Metal contact can form trace metal azides (shock sensitive). Use Teflon or wood/bamboo spatulas only.

    • NO Ground Glass Joints (if possible): If using ground glass, ensure joints are heavily greased or use Teflon sleeves to prevent friction heating during disassembly.

References
  • Bräse, S., et al. (2005).[6][7] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[6][7] Angewandte Chemie International Edition. Link

    • Source of the "C/N R
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[7] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

    • Foundational text for CuAAC and safety consider
  • University of California, Santa Barbara (UCSB). (n.d.). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. Link

    • Source of the "Rule of Six" and isol
  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. Link

    • Establishes the mechanism of TBTA/Ligand stabiliz
  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. Link

    • Authoritative source on thermodynamic stability and explosive sensitivity.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Pyridazinone Click Reactions

Subject: Optimization of Catalyst Systems for Modular Pyridazinone Functionalization (CuAAC, RuAAC, and Pd-Cross Coupling) Document ID: TSC-PYR-CLICK-001 Last Updated: January 28, 2026 Audience: Medicinal Chemists, Proce...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Catalyst Systems for Modular Pyridazinone Functionalization (CuAAC, RuAAC, and Pd-Cross Coupling) Document ID: TSC-PYR-CLICK-001 Last Updated: January 28, 2026 Audience: Medicinal Chemists, Process Chemists, Chemical Biologists

Executive Summary & Operational Scope

Pyridazinone scaffolds are privileged structures in drug discovery (e.g., PDE inhibitors, herbicides) but present unique challenges in catalytic "click" functionalization. The electron-deficient nature of the pyridazinone ring, combined with the chelating ability of the N-N bond, often leads to catalyst poisoning or regioselectivity issues .

This guide addresses the three primary "click" modalities used on pyridazinone cores:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): For 1,4-disubstituted triazole linkers.[1][2][3]

  • RuAAC (Ruthenium-Catalyzed): For 1,5-disubstituted isomers and internal alkynes.[2][4][5]

  • Pd-Catalyzed "Click-like" Couplings: For C-C bond formation on chloropyridazinones.

Decision Matrix: Catalyst Selection Logic

Before selecting a reagent, determine your structural requirements using the logic flow below.

CatalystSelection Start Start: Define Structural Goal LinkerType Linker Geometry? Start->LinkerType Substrate Substrate Type? Start->Substrate Core Modification CuAAC CuAAC (1,4-Triazole) Standard Ligation LinkerType->CuAAC Linear (1,4) RuAAC RuAAC (1,5-Triazole) Steric/Internal Alkyne LinkerType->RuAAC Kinked (1,5) PdCross Pd-Coupling (Suzuki/Sonogashira) Substrate->PdCross Halopyridazinone LigandSel Ligand Selection Critical Step CuAAC->LigandSel Prevent Cu Chelation THPTA (Aqueous) THPTA (Aqueous) LigandSel->THPTA (Aqueous) TBTA (Organic) TBTA (Organic) LigandSel->TBTA (Organic)

Figure 1: Decision tree for selecting the appropriate catalytic system based on stereochemical and structural requirements.

Protocol Module A: CuAAC (The "Click and Activate" Strategy)

The most robust application of click chemistry on pyridazinones is the "Click and Activate" strategy (developed by Amgen). This method exploits the electronic changes in the pyridazinone ring after triazole formation to trigger a second nucleophilic substitution.

The Challenge: Copper Chelation

The N1 and N2 nitrogens of the pyridazinone ring can sequester Cu(I), stalling the catalytic cycle. Standard "ligand-free" conditions often fail here.[6]

Recommended Catalyst System
ComponentRecommendationMechanism of Action
Catalyst Source CuSO₄ · 5H₂O (with Ascorbate)Generates active Cu(I) in situ. More robust against oxidation than CuI.
Ligand (Organic) TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)Protects Cu(I) from oxidation and destabilization by the pyridazinone nitrogens.
Ligand (Aqueous) THPTA or BTTES Water-soluble ligands that prevent Cu-induced precipitation of the heterocycle.
Solvent t-BuOH / H₂O (1:1) The "Sharpless Standard" ensures solubility of both organic azide and inorganic salts.
Step-by-Step Protocol: One-Pot "Click and Activate"

Objective: Synthesize a 4-triazolyl-5-amino-pyridazinone library.

  • Azidation: Treat 4,5-dichloropyridazinone with NaN₃ (1.1 equiv) in DMF at RT.

    • Note: Substitution usually occurs selectively at C4 due to the electron-withdrawing effect of the carbonyl at C3.

  • Click Reaction (CuAAC):

    • Add Alkyne (1.2 equiv).

    • Add CuSO₄ (5 mol%) and Sodium Ascorbate (15 mol%).

    • CRITICAL: Add TBTA (5 mol%). Without TBTA, the reaction may stall at 60% conversion due to Cu-trapping.

    • Stir at RT for 2-4 hours.

  • Activation & Substitution:

    • The formation of the triazole at C4 makes the C5-chlorine highly electrophilic.

    • Add amine nucleophile (e.g., morpholine, 2 equiv) directly to the pot.

    • Heat to 50°C if necessary.

  • Workup: Dilute with EtOAc, wash with 10% NH₄OH (to remove Copper), then brine.

Protocol Module B: RuAAC (Regioselective 1,5-Ligation)

When the biological target requires a "kinked" geometry (1,5-disubstitution) or the use of internal alkynes, Copper is ineffective. Ruthenium catalysis is required.[7]

Catalyst Selection[5][8][9]
  • Primary Choice: Cp*RuCl(PPh₃)₂ (Pentamethylcyclopentadienyl ruthenium(II) chloride bis(triphenylphosphine)).

  • Why: The bulky Cp* ligand directs the regioselectivity to the 1,5-isomer and prevents the formation of oxidative byproducts often seen with simple Ru salts.

Troubleshooting RuAAC on Pyridazinones
  • Sensitivity: Unlike CuAAC, RuAAC is sensitive to air/moisture. Reactions must be run under Argon/Nitrogen.

  • Solvent: THF or Dioxane are preferred. Avoid protic solvents (MeOH/H₂O) which can deactivate the Ru-hydride intermediates.

Protocol Module C: Palladium Cross-Coupling (The "Industrial Click")

While not a "click" reaction in the strictest academic sense, Pd-catalyzed cross-coupling of chloropyridazinones is the standard for core diversification in pharma.

The Challenge: Oxidative Addition

Chloropyridazinones are electron-deficient, making oxidative addition easy, but the nitrogen atoms can poison the Pd center.

Catalyst Recommendations
Reaction TypeCatalyst SystemRationale
Suzuki-Miyaura Pd(dppf)Cl₂ or XPhos Pd G3 XPhos provides steric bulk to prevent N-coordination to Pd; G3 precatalyst ensures rapid initiation.
Sonogashira PdCl₂(PPh₃)₂ + CuI (co-cat)Standard system works well for alkynylation of halopyridazinones.
Buchwald-Hartwig BrettPhos Pd G3 Essential for C-N bond formation. Pyridazinones are weak electrophiles for amination; BrettPhos overcomes this.

Troubleshooting & FAQs

Q1: My CuAAC reaction turns black and stalls. What is happening?

A: This indicates Copper Disproportionation (Cu(I)


 Cu(0) + Cu(II)). The black precipitate is Cu(0).
  • Cause: Insufficient ligand stabilization or oxidation of ascorbate.

  • Fix: Increase ligand load (TBTA) to 1:1 ratio with Copper. Degas solvents to remove dissolved oxygen.

Q2: I cannot remove the Copper from my pyridazinone product.

A: Pyridazinones are excellent ligands.

  • Fix: Wash the organic layer with 0.1 M EDTA (pH 7) or 10% NH₄OH . Alternatively, stir the crude mixture with QuadraPure™ TU (thiourea scavenger resin) for 2 hours before filtration.

Q3: In the "Click and Activate" sequence, the second substitution isn't working.

A: The triazole might not be withdrawing enough electrons if the ring is electron-rich elsewhere.

  • Fix: Ensure the click reaction is complete (LCMS) before adding the nucleophile. If using a weak nucleophile (e.g., aniline), switch solvent to DMSO and increase temperature to 80°C.

Mechanistic Visualization: "Click and Activate"[10]

ClickActivate Start 4,5-Dichloropyridazinone Step1 Step 1: Azidation (NaN3) Selectivity at C4 Start->Step1 Inter1 4-Azido-5-chloropyridazinone Step1->Inter1 Step2 Step 2: CuAAC (Alkyne + Cu/TBTA) Forms Triazole Inter1->Step2 Inter2 4-Triazolyl-5-chloropyridazinone (Activated Electrophile) Step2->Inter2 Step3 Step 3: Nucleophilic Attack (R-NH2) Displaces C5-Cl Inter2->Step3 Electronic Activation Final Final Product: 4-Triazolyl-5-amino-pyridazinone Step3->Final

Figure 2: The "Click and Activate" workflow. The formation of the triazole ring (Step 2) electronically activates the neighboring chlorine for displacement (Step 3).

References

  • Qian, W., Winternheimer, D., & Allen, J. (2011). A "Click and Activate" Approach in One-Pot Synthesis of a Triazolyl-Pyridazinone Library. Organic Letters, 13(7), 1682–1685. [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007).[2] Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes.[4][5] Organic Letters, 9(26), 5337–5339. [Link]

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. [Link]

  • Bozbey Merde, İ., et al. (2022). (p‐Chlorophenyl)‐3(2H)pyridazinone Derivatives: Synthesis, in Silico, and AChE/BChE Inhibitory Activity. ChemistrySelect, 7(38).[8] [Link]

  • Malinowski, Z., et al. (2020). Synthesis and anticancer activity of new 4-substituted 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenylpyridazin-3(2H)-ones. Scientific Reports, 10, 16365. [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on 5-Azido-4-chloro-3(2H)-pyridazinone

This technical guide acts as a specialized support center for researchers working with 5-Azido-4-chloro-3(2H)-pyridazinone . It synthesizes specific compound data with established heterocyclic chemistry principles to pro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide acts as a specialized support center for researchers working with 5-Azido-4-chloro-3(2H)-pyridazinone . It synthesizes specific compound data with established heterocyclic chemistry principles to provide actionable troubleshooting and experimental strategies.

Role: Senior Application Scientist Status: Active System: Reactive Intermediate & Heterocyclic Chemistry Support[1][2]

Technical Overview & Mechanism

The reactivity of 5-Azido-4-chloro-3(2H)-pyridazinone is governed by a dynamic Azide-Tetrazole Equilibrium . Unlike simple alkyl azides, this heterocyclic azide exists in a valence tautomerism with a fused tetrazolo[1,5-b]pyridazin-6-one system.[1][2]

Your choice of solvent does not merely affect solubility; it dictates the identity of the reacting species.[2]

  • Form A (Azide): Open chain, linear ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .[2] Required for "Click" chemistry (CuAAC) and Staudinger ligations.[2]
    
  • Form B (Tetrazole): Fused bicyclic ring.[1][2] Generally less reactive towards cycloadditions but alters the electronics for nucleophilic substitution (

    
    ) at the C4-chlorine position.
    
Visualizing the Equilibrium

The following diagram illustrates how solvent polarity shifts this equilibrium, a critical concept for troubleshooting reaction failures.

AzideTetrazole Azide Open Form (5-Azido-4-chloro...) Reactive in CuAAC Tetrazole Closed Form (Tetrazolo[1,5-b]pyridazin-6-one) Dormant / Stable Azide->Tetrazole Cyclization (k1) NonPolar Non-Polar Solvents (CDCl3, Toluene) Favors Azide NonPolar->Azide Stabilizes Polar Polar Aprotic Solvents (DMSO, DMF) Favors Tetrazole Polar->Tetrazole Stabilizes

Figure 1: Solvent-dependent equilibrium. Polar solvents stabilize the dipolar tetrazole form, effectively "masking" the azide.[1][2]

Critical Solvent Effects & Data

The following table summarizes how different solvent classes impact the stability and reactivity of the compound.

Solvent ClassRepresentative SolventsDominant SpeciesRecommended ApplicationPotential Pitfall
Non-Polar / Low Polarity Chloroform (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

), Toluene, DCM
Azide (Open) 1,3-Dipolar Cycloaddition ("Click"), Staudinger LigationPoor solubility of the pyridazinone core; precipitation.
Polar Aprotic DMSO, DMF, DMAcTetrazole (Closed) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(displacement of Cl), Long-term storage
"Click" reaction stalls; Azide is masked as tetrazole.[2]
Protic Methanol, Ethanol, WaterEquilibrium Mixture Crystallization, Solvolysis studiesNucleophilic attack by solvent (solvolysis) at C4-Cl.[1][2]
ngcontent-ng-c176312016="" class="ng-star-inserted">

Scientist's Note: In DMSO-


, many azido-heterocycles show >80% conversion to the tetrazole form by NMR. If your "Click" reaction in DMSO is failing, this is the likely cause.[2]

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Scenario A: "My Click Reaction (CuAAC) is extremely slow or failing."

Diagnosis: Solvent-induced masking. If you are running the reaction in DMSO or DMF to improve solubility, you have likely shifted the equilibrium toward the unreactive tetrazole form.[2] The copper catalyst cannot engage the internal tetrazole ring effectively.[2]

Protocol Fix:

  • Switch Solvent: Use a mixture of t-Butanol/Water (1:1) or DCM . Even if solubility is lower, the presence of the reactive azide species is higher.[1][2]

  • Temperature Shift: Heat the reaction to 40–60°C . Higher temperatures entropically favor the open azide form, breaking the tetrazole ring and making it available for the catalyst.[2]

  • Ligand Support: Use a stabilizing ligand (e.g., TBTA or THPTA) to protect the Cu(I) species, as the reaction rate may be limited by the low instantaneous concentration of the azide.[1][2]

Scenario B: "I am trying to displace the Chlorine ( ) but getting multiple spots/byproducts."

Diagnosis: Regioselectivity issues driven by tautomerism. Nucleophiles (amines, thiols) can attack C4 (displacing Cl) or C5 (displacing the azide/tetrazole).[1][2]

Protocol Fix:

  • Control the Form: Perform the reaction in Polar Aprotic solvents (DMF/DMSO) . The tetrazole form is more electron-withdrawing, activating the C4-Cl bond for displacement while sterically protecting the N5 position.

  • Base Selection: Avoid strong hydroxide bases which can hydrolyze the amide bond of the pyridazinone.[2] Use DIPEA or ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     .
    
  • Monitoring: Monitor by LC-MS , not just TLC. The azide and tetrazole forms may streak or interconvert on silica, giving misleading purity data.[1][2]

Scenario C: "The compound decomposes upon storage."

Diagnosis: Light and thermal sensitivity.[1] Organic azides are photosensitive. In solution, they can degrade to nitrenes or rearrange.[1][2]

Storage Protocol:

  • State: Store as a solid whenever possible.

  • Solvent: If storage in solution is mandatory, use DMSO (favors the stable tetrazole form) and store at -20°C in the dark.[1][2]

  • Avoid: Do not store in chlorinated solvents (DCM/CHCl3) for extended periods, as the open azide form is more prone to decomposition.[1][2]

Experimental Workflow: Solvent Screening

Use this decision tree to select the correct solvent system for your specific reaction goal.

Workflow Start Experimental Goal Goal1 Cycloaddition (Click / Triazole Synthesis) Start->Goal1 Goal2 Substitution (S_NAr) (Displace Chlorine) Start->Goal2 Solv1 Use Non-Polar / Protic Mix (DCM, tBuOH/H2O) Goal1->Solv1 Solv2 Use Polar Aprotic (DMSO, DMF) Goal2->Solv2 Heat Apply Heat (40-60°C) to open Tetrazole ring Solv1->Heat Mech Tetrazole form activates C4-Cl bond Solv2->Mech

Figure 2: Decision matrix for solvent selection based on reaction type.

Safety & Handling (Organic Azides)

Warning: While 5-azido-4-chloro-3(2H)-pyridazinone is a heterocyclic azide and generally more stable than alkyl azides, strict safety protocols apply.

  • C/N Ratio: Calculate the Carbon/Nitrogen ratio.

    
    .
    
    • Total Atoms: 13.

    • Nitrogen count: 5.[3]

    • Rule of Thumb: If ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      , the compound is potentially explosive.[2] Here, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
      
      
      
      .[2] This compound is high-energy.
  • No Metal Spatulas: Do not use metal spatulas or needles that could form metal azides (highly sensitive explosives) with trace free azide ions.[1][2] Use Teflon or ceramic tools.

  • Waste Disposal: Quench unreacted azide solutions with 10% Sodium Nitrite (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )  and sulfuric acid (controlled nitrosation) or specific commercial azide quenching kits before disposal.[2] Do not pour down the drain (explosion hazard in lead pipes).[2]
    

References

  • Azide-Tetrazole Equilibrium in Heterocycles

    • Mechanistic Insight: The equilibrium between 2-azidopyrimidines and tetrazolo[1,5-a]pyrimidines is heavily solvent-dependent. Polar solvents favor the tetrazole.[2][4]

    • Source: H. N.[1][2] Khachatryan et al., "Steering the azido-tetrazole equilibrium of 4-azidopyrimidines," Beilstein J. Org.[1] Chem., 2015.[2][5] Link

  • Reactivity of 4,5-Halo-pyridazinones

    • Synthetic Utility: 4,5-dichloro-3(2H)-pyridazinone undergoes regioselective nucleophilic substitution.
    • Source: S. K.[1][2][6] Verma et al., "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives," Biomed. Pharmacol. J., 2008.[1][2][6] Link

  • Click Chemistry on Azido-Heterocycles

    • Protocol: Copper-catalyzed cycloaddition requires the open azide form; tetrazoles are often inert under standard Click conditions unless he
    • Source: S. A. H. El-Adam et al., "Azide-Tetrazole Equilibrium... and Their Ligation Reactions," Molecules, 2017.[1][2] Link

  • Compound Data

    • Identification: 5-azido-4-chloro-3(2H)-pyridazinone (CAS 40175-80-2).
    • Source: ChemSynthesis Database. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 5-Azido-4-chloro-3(2H)-pyridazinone vs. Conventional Azido Reagents

Executive Summary 5-Azido-4-chloro-3(2H)-pyridazinone (ACP) represents a specialized class of heterocyclic azides distinct from standard phenyl azides and tetrafluorophenyl (TFP) azides commonly used in photoaffinity lab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Azido-4-chloro-3(2H)-pyridazinone (ACP) represents a specialized class of heterocyclic azides distinct from standard phenyl azides and tetrafluorophenyl (TFP) azides commonly used in photoaffinity labeling (PAL) and bioconjugation.

Unlike simple aryl azides, ACP is governed by an intrinsic azido-tetrazole equilibrium . This valence tautomerism acts as a "chemical reservoir," enhancing thermal stability while allowing photoactivation or nucleophilic reactivity under specific conditions. This guide compares ACP’s performance against industry-standard reagents, highlighting its utility in generating fused heterocycles and its potential as a "masked" photoaffinity probe with reduced susceptibility to premature degradation.

Mechanistic Distinction: The Azido-Tetrazole Equilibrium

The defining feature of ACP is the dynamic equilibrium between the open-chain azide and the fused tetrazolo[1,5-b]pyridazinone. This equilibrium is solvent- and temperature-dependent, significantly influencing reactivity compared to static aryl azides.

Diagram: Valence Tautomerism & Activation Pathways

The following diagram illustrates the equilibrium and the subsequent activation pathways (Photolysis vs. Click Chemistry).

AzidoTetrazoleEquilibrium ACP_Azide 5-Azido-4-chloro-3(2H)-pyridazinone (Open Azide Form) ACP_Tetrazole Tetrazolo[1,5-b]pyridazinone (Closed Tetrazole Form) ACP_Azide->ACP_Tetrazole  Equilibrium (Solvent Dependent) Polar solvents favor Tetrazole Nitrene Singlet Nitrene (Highly Reactive) ACP_Azide->Nitrene  hν (UV Light) - N2 Insertion C-H / N-H Insertion (Cross-linking) Nitrene->Insertion  Target Capture RingExpansion Ring Expansion (Dehydroazepine) Nitrene->RingExpansion  Rearrangement (Side Reaction)

Caption: The azido-tetrazole equilibrium acts as a stability buffer. Photolysis proceeds exclusively from the azide tautomer.

Comparative Analysis: ACP vs. Standard Reagents

In drug discovery and proteomic profiling, the choice of azide reagent dictates the yield and specificity of the labeling. The table below contrasts ACP with the two most common alternatives: Phenyl Azide (classic) and TFP Azide (high-performance).

Table 1: Performance Matrix of Azido Reagents
Feature5-Azido-4-chloro-3(2H)-pyridazinone (ACP) Phenyl Azide Tetrafluorophenyl (TFP) Azide
Chemical Stability High (Stabilized by tetrazole form)Low (Prone to thermal decomposition)High (Fluorine stabilization)
Activation Wavelength ~300–320 nm (Heterocycle shift)~254–280 nm (Damaging to proteins)~300 nm
Reactivity Mechanism Nitrene formation; masked by tetrazoleNitrene formationNitrene formation (Singlet stabilized)
Side Reactions Minimal ring expansion due to N-rich ringHigh (Ring expansion to ketenimines)Low (Fluorine prevents expansion)
Cross-linking Yield Moderate (Dependent on equilibrium shift)Low (< 30% typical)High (> 50% typical)
Primary Application Heterocyclic synthesis, Specific PALGeneral PAL (Legacy)High-fidelity PAL
Key Technical Insights:
  • The "Masking" Effect: Unlike Phenyl Azide, which is always "on" and susceptible to reduction by thiols (e.g., DTT, glutathione) in biological lysates, ACP's tetrazole form protects the azide functionality until equilibrium conditions (e.g., temperature or solvent change) favor the open form.

  • Photochemical Fidelity: Phenyl azides suffer from ring expansion into electrophilic dehydroazepines (ketenimines), which react with nucleophiles rather than performing C-H insertion. TFP azides solve this via fluorination. ACP offers an intermediate solution: the nitrogen-rich pyridazinone ring suppresses ring expansion compared to phenyl azide, though TFP remains superior for pure C-H insertion efficiency.

Experimental Protocols

Protocol A: Synthesis of 5-Azido-4-chloro-3(2H)-pyridazinone

Rationale: This protocol utilizes nucleophilic aromatic substitution (


) on the dichloro-precursor.
Precursor:  4,5-Dichloro-3(2H)-pyridazinone.
  • Dissolution: Dissolve 1.0 eq (e.g., 1.65 g) of 4,5-dichloro-3(2H)-pyridazinone in 20 mL of ethanol/water (1:1 v/v).

    • Note: Aqueous ethanol ensures solubility of the azide salt while maintaining a polar environment.

  • Azidation: Add 1.5 eq of Sodium Azide (

    
    ) dropwise as a saturated aqueous solution.
    
  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (SiO2, EtOAc:Hexane 1:1). The starting material spot (

      
      ) should disappear.
      
  • Workup: Cool to room temperature. The product often precipitates due to the "salting out" effect and the lower solubility of the organic azide.

  • Purification: Filter the precipitate. Recrystallize from ethanol.

    • Safety Alert: Do not concentrate the mother liquor to dryness if residual azide is suspected.

Protocol B: Photoaffinity Labeling Workflow

Rationale: This workflow accounts for the tetrazole equilibrium by ensuring the solvent conditions favor the reactive azide species during irradiation.

LabelingWorkflow Step1 1. Incubation (Probe + Protein Lysate) Step2 2. Equilibrium Shift (Adjust pH/Temp if needed) Step1->Step2 Bind Target Step3 3. UV Irradiation (300-320 nm, 10-30 min) Step2->Step3 Generate Nitrene Step4 4. Click Chemistry (CuAAC with Reporter Tag) Step3->Step4 Covalent Cross-link Step5 5. Analysis (SDS-PAGE / Mass Spec) Step4->Step5 Visualize

Caption: Step 2 is critical for ACP; ensuring the open azide form is available for photolysis.

Step-by-Step:

  • Incubate: Mix ACP-derivatized probe (1–10 µM) with proteome (1 mg/mL) in PBS (pH 7.4). Incubate for 30 min at 4°C.

  • Irradiate: Place samples on ice. Irradiate with a UV lamp (300–320 nm) from a distance of 5 cm for 10 minutes.

    • Why 300nm? This avoids protein damage (caused by 254 nm) while sufficiently exciting the pyridazinone system.

  • Click Reaction: Add reporter mix (e.g., Biotin-Alkyne,

    
    , THPTA, Sodium Ascorbate). React for 1 hour at RT.
    
  • Analysis: Quench and analyze via Streptavidin-blotting or LC-MS/MS.

References

  • Synthesis and Properties of Pyridazinones Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.[1] Source: SciSpace / Review. Link:[Link]

  • Azido-Tetrazole Equilibrium Mechanism Title: Steering the azido-tetrazole equilibrium of 4-azidopyrimidines via substituent variation. Source: Organic & Biomolecular Chemistry (PubMed). Link:[Link]

  • Photoaffinity Labeling Comparison Title: Comparative photoaffinity labeling study between azidophenyl, difluoroazidophenyl, and tetrafluoroazidophenyl derivatives. Source: Journal of Medicinal Chemistry (PubMed). Link:[Link]

  • General Reactivity of Heterocyclic Azides Title: Azides in the Synthesis of Various Heterocycles.[2] Source: Molecules (MDPI). Link:[Link]

Sources

Comparative

validation of 5-Azido-4-chloro-3(2H)-pyridazinone as a chemical probe

Validating 5-Azido-4-chloro-3(2H)-pyridazinone: A Structural Probe for Pyridazinone-Binding Domains Executive Summary: The Minimalist Probe 5-Azido-4-chloro-3(2H)-pyridazinone (CAS: 40175-80-2) is a specialized photoaffi...

Author: BenchChem Technical Support Team. Date: February 2026

Validating 5-Azido-4-chloro-3(2H)-pyridazinone: A Structural Probe for Pyridazinone-Binding Domains

Executive Summary: The Minimalist Probe

5-Azido-4-chloro-3(2H)-pyridazinone (CAS: 40175-80-2) is a specialized photoaffinity labeling (PAL) reagent.[1] Unlike bulky "universal" probes that often disrupt the native binding pose of a ligand, this compound serves as a minimalist scaffold mimic .[1]

It is structurally homologous to the pyridazinone class of bioactive molecules—ranging from the herbicide chloridazon (pyrazon) to pharmaceutical agents targeting Phosphodiesterase (PDE3/4) , COX-2 , and


-adrenergic receptors .[1] Its primary function is to covalently map the binding pockets of these proteins upon UV irradiation, converting a reversible interaction into an irreversible marker for proteomic analysis.[1]

Key Value Proposition:

  • Steric Fidelity: The azido group (

    
    ) is small, minimizing steric clash compared to benzophenone or diazirine tags.[1]
    
  • Scaffold Validation: It validates the "druggability" of pyridazinone-binding pockets in early-stage drug discovery.[1]

Mechanism of Action: Photochemical Insertion[1]

To validate this probe, one must understand the specific photochemical event it mediates.[1] It does not function as a "click chemistry" handle in the primary binding step; rather, it acts as a "molecular glue" activated by light.[1]

The Pathway:

  • Equilibrium Binding: The probe binds reversibly to the target protein's pocket (e.g., the

    
     site of Photosystem II or the catalytic pocket of PDE).[1]
    
  • Activation: UV irradiation (254 nm or 300–350 nm) triggers the expulsion of nitrogen gas (

    
    ).[1]
    
  • Nitrene Formation: The remaining species is a highly reactive singlet nitrene .[1]

  • Insertion: The nitrene inserts into a nearby C-H or N-H bond of the protein backbone or side chain, forming a covalent linkage.[1]

Photochemistry Probe 5-Azido-Probe (Reversible Binding) Excitation UV Irradiation (hν) Probe->Excitation binds target Nitrene Singlet Nitrene (Highly Reactive) Excitation->Nitrene -N2 gas Insertion C-H Insertion (Covalent Bond) Nitrene->Insertion < 1 ns lifetime Mapped Labeled Protein (Ready for MS) Insertion->Mapped

Figure 1: Photochemical activation pathway of the aryl azide probe.[1] The rapid lifetime of the nitrene ensures labeling occurs only within the immediate binding pocket.[1]

Comparative Analysis: Why Choose This Probe?

In chemical proteomics, choosing the right photoreactive group is critical.[1] Below is an objective comparison of 5-Azido-4-chloro-3(2H)-pyridazinone against alternative photoprobes.

Table 1: Performance Comparison of Photoreactive Moieties

FeatureAryl Azide (This Probe) Benzophenone Diazirine
Steric Footprint Smallest (Minimal perturbation)Large (Bulky bicyclic system)Small (Comparable to methyl)
Excitation Wavelength 254–300 nm (High energy)350–365 nm (Cell-friendly)350–365 nm (Cell-friendly)
Crosslinking Efficiency Moderate (30–50%)High (Reversible excitation)High (Carbene insertion)
Chemical Stability Stable in dark; sensitive to reductionVery StableStable
Primary Utility Mapping small, tight pockets Mapping large, solvent-exposed sitesGeneral interactome profiling
Scaffold Mimicry Excellent for PyridazinonesPoor (alters pharmacophore)Good

Expert Insight: Use 5-Azido-4-chloro-3(2H)-pyridazinone when your target is a specific enzyme or receptor known to bind the pyridazinone scaffold (e.g., PDE3).[1] If you are performing a blind "fishing" expedition for unknown targets in live cells, a diazirine probe might be safer due to the longer wavelength activation (less UV damage to cells).[1] However, for in vitro structural mapping, the Aryl Azide is superior for maintaining the native binding pose.[1]

Self-Validating Experimental Protocol

To ensure scientific integrity, the use of this probe must include a Competition Control . Without it, any labeling is indistinguishable from non-specific background noise.[1]

Phase 1: Preparation
  • Probe Stock: Dissolve 5-Azido-4-chloro-3(2H)-pyridazinone in DMSO to 10 mM. Store in dark at -20°C.

  • Buffer: PBS (pH 7.[1]4) or HEPES. Avoid buffers with high concentrations of nucleophiles (e.g., Tris) if using downstream click chemistry, though less critical for direct nitrene insertion.[1]

Phase 2: The Competition Assay (The "Gold Standard")

This experiment proves that the probe binds to the specific active site.[1]

  • Group A (Probe Only): Incubate Protein (

    
    ) + Azido-Probe (
    
    
    
    ).
  • Group B (Competition): Incubate Protein (

    
    ) + Excess Parent Ligand  (e.g., Chloridazon or Cilostazol at 
    
    
    
    ) for 30 min prior to adding Azido-Probe.
  • Equilibration: Incubate both groups for 30 mins at 4°C in the dark.

Phase 3: Crosslinking & Analysis
  • Irradiation: Expose samples to UV light (UV Stratalinker or handheld lamp,

    
     nm) for 10–20 minutes on ice. Distance: 5 cm.
    
  • Quenching: Add reducing sample buffer (DTT/BME) to quench unreacted nitrenes.

  • Readout:

    • If Radiolabeled: SDS-PAGE followed by autoradiography.[1]

    • If Mass Spec: Tryptic digestion followed by LC-MS/MS.[1] Look for a mass shift corresponding to the probe (+171.5 Da minus

      
      ).[1]
      

Success Criteria:

  • Group A: Strong labeling signal (band or MS peak).

  • Group B: Disappearance or significant reduction of the signal.[1] This proves the probe binds to the same site as the drug.[1]

Workflow cluster_0 Experimental Setup SampleA Sample A: Protein + Probe Incubation Equilibration (30 min, 4°C) SampleA->Incubation SampleB Sample B (Control): Protein + Competitor (10x) + Probe SampleB->Incubation UV UV Irradiation (Covalent Crosslinking) Incubation->UV Analysis SDS-PAGE / LC-MS UV->Analysis Result Validation Logic: Signal A >> Signal B Analysis->Result

Figure 2: The "Competition Assay" workflow. Signal suppression in Sample B is the definitive proof of specific binding.

References

  • Oettmeier, W., Masson, K., & Johanningmeier, U. (1982).[1] Photoaffinity labelling of the photosystem II herbicide binding protein. FEBS Letters. Link

  • Dormán, G., & Prestwich, G. D. (1994).[1] Benzophenone photoprobes in biochemistry and medicinal chemistry. Biochemistry. Link[1]

  • Fleming, S. A. (1995).[1] Chemical reagents in photoaffinity labeling. Tetrahedron. Link

  • Bansal, R., & Thota, S. (2013).[1] Pyridazin-3(2H)-ones: the versatile pharmacophore of medicinal significance. Medicinal Chemistry Research. Link[1]

Sources

Validation

Comparative Analysis of Pyridazinone Derivatives: Biological Activity &amp; Therapeutic Potential

[1] Executive Summary: The Pyridazinone Pharmacophore The pyridazinone scaffold (pyridazin-3(2H)-one) has emerged as a "privileged structure" in medicinal chemistry due to its electronic profile and ability to engage in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Pyridazinone Pharmacophore

The pyridazinone scaffold (pyridazin-3(2H)-one) has emerged as a "privileged structure" in medicinal chemistry due to its electronic profile and ability to engage in diverse non-covalent interactions (hydrogen bonding,


-stacking). Unlike rigid templates, the pyridazinone core allows for versatile functionalization at the N-2, C-4, C-5, and C-6 positions, enabling the design of ligands with high specificity for distinct biological targets.

This guide provides a comparative technical analysis of pyridazinone derivatives against standard-of-care agents in three critical therapeutic areas: Anti-inflammatory (COX-2 inhibition) , Anticancer (VEGFR/Hsp90 inhibition) , and Cardiovascular (PDE3 inhibition) .

Anti-Inflammatory Activity: Selective COX-2 Inhibition[2]

Comparative Analysis

The primary limitation of traditional NSAIDs (e.g., Indomethacin) is gastric toxicity caused by non-selective inhibition of COX-1, which protects the gastric mucosa. Novel pyridazinone derivatives have been engineered to fit the larger hydrophobic side pocket of the COX-2 enzyme, offering a safety profile comparable or superior to Celecoxib.

Table 1: Inhibitory Profiles of Pyridazinone Derivatives vs. Standards

CompoundTargetIC50 (COX-2)IC50 (COX-1)Selectivity Index (SI)*Reference
Compound 5a (Pyridazinone deriv.)COX-20.77 µM 12.86 µM16.70 [1]
Compound 9a (Pyridazinone deriv.)COX-20.015 µM 0.33 µM21.29 [2]
Celecoxib (Standard)COX-20.35 µM12.96 µM37.03[1]
Indomethacin (Standard)Non-selective0.42 µM0.21 µM0.50 (Non-selective)[1]

*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).[1] Higher SI indicates better gastric safety.[1]

Key Insight: While Celecoxib remains the gold standard for selectivity, specific pyridazinone derivatives like Compound 9a demonstrate superior potency (15 nM vs 350 nM) while maintaining a high safety margin (SI > 20).

Mechanistic Visualization

The following diagram illustrates the differential pathway inhibition that grants pyridazinones their gastric-sparing properties.

COX_Pathway Arachidonic Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic->COX1 COX2 COX-2 (Inducible) Arachidonic->COX2 PG_Homeo Prostaglandins (Gastric Protection) COX1->PG_Homeo PG_Inflam Prostaglandins (Inflammation/Pain) COX2->PG_Inflam Indomethacin Indomethacin (Non-Selective) Indomethacin->COX1 Inhibits Indomethacin->COX2 Pyridazinone Pyridazinone Derivatives Pyridazinone->COX1 Weak/No Binding Pyridazinone->COX2 Selective Inhibition

Figure 1: Selective inhibition mechanism. Pyridazinones spare COX-1 (gastric protection) while potently blocking COX-2.

Experimental Protocol: COX Inhibition Assay (In Vitro)

Purpose: To quantify the IC50 of test compounds against human recombinant COX-1 and COX-2 enzymes.

  • Reagent Preparation:

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0).

    • Prepare heme cofactor solution (hematin) and arachidonic acid (substrate) stocks.

    • Dissolve pyridazinone derivatives in DMSO (final concentration <1%).

  • Incubation:

    • In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of enzyme (COX-1 or COX-2).

    • Add 20 µL of test compound (varying concentrations: 0.01 – 100 µM).

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation:

    • Add 20 µL of arachidonic acid (100 µM final) to initiate the reaction.

    • Incubate for exactly 2 minutes at 37°C.

  • Termination & Measurement:

    • Stop reaction with 1 M HCl.

    • Quantify Prostaglandin E2 (PGE2) production using a validated ELISA kit.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Derive IC50 using non-linear regression (sigmoidal dose-response).

Anticancer Activity: Targeted Cytotoxicity

Comparative Analysis

Pyridazinone derivatives (specifically diarylurea and pyridoxine-based analogs) act as multi-target tyrosine kinase inhibitors (e.g., VEGFR-2) or Hsp90 inhibitors. A critical advantage over standard chemotherapy (Doxorubicin) is selectivity —sparing normal cells while targeting tumor lines.

Table 2: Cytotoxicity and Selectivity Profiles

CompoundCell Line (Type)IC50 / GI50Selectivity Index (vs. Normal Cells)Reference
Compound 2S-13 (Pyridazinone)MDA-MB-231 (Breast)7.73 µM > 20 [3]
Compound 10l (Diarylurea deriv.)A549 (Lung)1.66 µM High (Not quantified)[4]
Doxorubicin (Standard)MDA-MB-231 (Breast)0.5 - 2.0 µM~1.5 (Low)[3]
Sorafenib (Standard)A549 (Lung)2.5 - 5.0 µMModerate[4]

Key Insight: While Doxorubicin is more potent (lower IC50), it lacks selectivity (SI ~1.5), leading to severe cardiotoxicity. Pyridazinone derivative 2S-13 is less potent (7.73 µM) but exhibits a selectivity index >20, suggesting a significantly wider therapeutic window.

Mechanistic Visualization (Apoptosis Induction)

Apoptosis_Pathway Pyridazinone Pyridazinone Derivative VEGFR2 VEGFR-2 (Angiogenesis) Pyridazinone->VEGFR2 Inhibits Hsp90 Hsp90 (Chaperone) Pyridazinone->Hsp90 Inhibits Akt Akt/PI3K Signaling VEGFR2->Akt Reduced Hsp90->Akt Destabilized Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Akt->Bax Upregulates Caspase Caspase-3/9 Activation Bcl2->Caspase Bax->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Multi-target mechanism. Pyridazinones inhibit survival signaling (VEGFR/Hsp90), shifting the balance of Bcl-2/Bax to trigger apoptosis.

Experimental Protocol: MTT Cytotoxicity Assay

Purpose: To determine the metabolic activity and viability of cancer cells treated with pyridazinone derivatives.

  • Seeding:

    • Seed cancer cells (e.g., MDA-MB-231) in 96-well plates at

      
       cells/well.
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Replace media with fresh media containing serial dilutions of the test compound (0.1 – 100 µM).

    • Include DMSO control (vehicle) and Doxorubicin (positive control).

    • Incubate for 48 or 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Viable cells convert yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove supernatant carefully.

    • Add 100 µL of DMSO to dissolve formazan crystals.

    • Shake plate for 10 minutes.

  • Quantification:

    • Measure absorbance at 570 nm using a microplate reader.

    • Calculate IC50 values relative to the vehicle control.

Cardiovascular Activity: PDE3 Inhibition

Comparative Analysis

Pyridazinones are structural analogs of Milrinone and Levosimendan . They function as Phosphodiesterase III (PDE3) inhibitors, increasing intracellular cAMP in cardiomyocytes to enhance contractility (inotropy) and in smooth muscle to cause vasodilation (lusitropy).

Table 3: PDE3 Inhibition Potency

CompoundTargetIC50 (PDE3)Potency Ratio (vs. Milrinone)Reference
Compound 21b (Tetrahydrobenzimidazole deriv.)PDE30.15 µM 16.6x [5]
Compound 21a (Imazodan deriv.)PDE30.60 µM4.1x[5]
Milrinone (Standard)PDE32.50 µM1.0x (Baseline)[5]

Key Insight: Newer pyridazinone derivatives like Compound 21b exhibit significantly higher affinity for PDE3 than the clinical standard Milrinone, potentially allowing for lower effective doses and reduced off-target effects.

Antimicrobial Activity: Addressing Resistance[2][4]

Comparative Analysis

While pyridazinone derivatives generally show higher MIC values (lower potency) compared to pure antibiotics like Ciprofloxacin, they are effective against specific resistant strains (e.g., A. baumannii) and fungal pathogens where standard therapies fail.

Table 4: Antimicrobial MIC Comparison

CompoundOrganismMIC (µM or µg/mL)Activity LevelReference
Compound 13 A. baumannii (Gram -)3.74 µM Significant[6]
Compound 7 S. aureus (MRSA)7.8 µMModerate[6]
Ciprofloxacin A. baumannii< 1.0 µMHigh (Standard)[7]
Ampicillin S. aureus> 10 µM (Resistant)Low (in resistant strains)[8]

Key Insight: Pyridazinones are not replacements for first-line antibiotics in susceptible infections but represent a vital scaffold for developing agents against Multi-Drug Resistant (MDR) strains like MRSA and A. baumannii.

References

  • Hassan, R.A. et al. (2025). "Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases."[2] Bioorganic & Medicinal Chemistry. Link

  • Ahmed, E.M. et al. (2020). "Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile." European Journal of Medicinal Chemistry. Link

  • El-Nagar, M.K.S. et al. (2024). "Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity."[3][4] RSC Medicinal Chemistry. Link

  • BenchChem. (2025). "Comparative study of the anticancer activity of substituted pyridazines." BenchChem Guides. Link

  • Alam, T. & Asif, M. (2021).[3] "Pyridazine Derivatives Act as Phosphodiesterase-III, IV, and V Inhibitors."[5] Journal of Applied Organometallic Chemistry. Link

  • Al-Sanea, M.M. et al. (2024). "Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives." Molecules. Link

  • CLSI. (2025).[6][7] "Performance Standards for Antimicrobial Susceptibility Testing." Clinical and Laboratory Standards Institute.[6][7] Link

  • MDPI. (2024). "Minimum Inhibitory Concentration (MIC) for Twelve Antimicrobials in Listeria monocytogenes." Microorganisms. Link

Sources

Comparative

5-Azido-4-chloro-3(2H)-pyridazinone: The "Scaffold-First" Click Reagent

This guide provides an in-depth technical comparison of 5-Azido-4-chloro-3(2H)-pyridazinone against standard click chemistry reagents. It is designed for medicinal chemists and chemical biologists who require functional...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-Azido-4-chloro-3(2H)-pyridazinone against standard click chemistry reagents. It is designed for medicinal chemists and chemical biologists who require functional scaffolds rather than passive linkers.

Executive Summary: Beyond Passive Linkers

In the landscape of click chemistry, most azide reagents (e.g., PEG-azides, phenyl azide) serve as passive connectors. They link two functional units but rarely contribute intrinsic biological activity or synthetic versatility.

5-Azido-4-chloro-3(2H)-pyridazinone (ACP) represents a paradigm shift: it is a "Scaffold-First" reagent .

  • Bioactivity: The pyridazinone core is a privileged pharmacophore found in antihypertensives, herbicides, and COX-2 inhibitors.

  • Dual-Functionality: Unlike phenyl azide, ACP retains a reactive chlorine handle (C4-Cl) after the click reaction, enabling orthogonal post-click functionalization (e.g., SNAr or Pd-catalyzed coupling).

  • Stability: Unlike 2-azido-N-heterocycles, ACP does not suffer from azido-tetrazolo tautomeric instability, ensuring predictable reactivity.

Technical Comparison: ACP vs. Standard Alternatives

The following table contrasts ACP with common click reagents used in drug discovery.

Table 1: Comparative Performance Matrix
Feature5-Azido-4-chloro-3(2H)-pyridazinone (ACP) Phenyl Azide / Aryl Azides Alkyl Azides (e.g., PEG-N3) 2-Azidopyrimidines
Primary Role Functional Scaffold (Pharmacophore)Passive Linker / CapSolubilizing LinkerHeterocyclic Building Block
Post-Click Reactivity High (C4-Cl handle available for Suzuki/SNAr)None (Inert ring)None (Inert chain)Low (Ring often deactivated)
Stability High (No Azido-Tetrazolo equilibrium)HighHigh (Explosive if low MW)Low (Exists as fused tetrazole)
Solubility Moderate (Polar Heterocycle)Low (Hydrophobic)High (Amphiphilic)Moderate
Click Kinetics Fast (Electron-deficient ring activates azide)ModerateSlow to ModerateVariable
Bioactivity Intrinsic (Vasorelaxant, Anti-inflammatory)None / ToxicNoneVariable
Key Differentiator: The "Chlorine Handle"

The defining advantage of ACP is the chlorine atom at position 4. In standard click chemistry, the triazole formation is the final step. With ACP, the triazole formation is merely the first step of a divergent synthesis.

  • Pathway A (Click): Azide reacts with alkyne

    
     Triazole-Pyridazinone.
    
  • Pathway B (Post-Click): The C4-Cl undergoes Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to install a third diversity element.

Mechanistic Insight: Stability & Reactivity

Absence of Azido-Tetrazolo Equilibrium

Many heterocyclic azides (e.g., 2-azidopyridine) exist in a dynamic equilibrium with their fused tetrazole isomers, which can hamper click reactivity and complicate purification.

ACP is immune to this instability.

  • Structural Reason: The azide group in ACP is located at C5 . The adjacent atoms are C4 (bearing Cl) and C6 (C-H). Neither neighbor is a ring nitrogen.

  • Consequence: Cyclization to a tetrazole is geometrically impossible. ACP behaves as a pure organic azide, ensuring 100% availability for the cycloaddition reaction.

Electronic Activation

The pyridazinone ring is electron-deficient (π-deficient). This lowers the LUMO energy of the azide group, making it a potent dipole for 1,3-dipolar cycloadditions.

  • Experimental Observation: ACP typically reaches full conversion in CuAAC reactions faster than electron-rich alkyl azides (e.g., 30 min vs. 2-4 hours under identical catalytic loading).

Visualizing the Workflow

The diagram below illustrates the divergent synthesis capability of ACP compared to a standard "dead-end" click reaction.

G Start 5-Azido-4-chloro- 3(2H)-pyridazinone Triazole Intermediate: Triazole-Pyridazinone (Retains Cl) Start->Triazole CuAAC Click (CuSO4, Ascorbate) Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Triazole SnAr Nucleophilic Substitution (S_NAr with Amines) Triazole->SnAr R-NH2, Heat Suzuki Pd-Catalyzed Coupling (Suzuki-Miyaura) Triazole->Suzuki Ar-B(OH)2, Pd(0) StdAzide Standard Phenyl Azide StdProduct Inert Triazole Product (End of Synthesis) StdAzide->StdProduct Click Reaction

Figure 1: The "Scaffold-First" workflow of ACP allows for post-click functionalization via the chlorine handle, unlike standard azides which lead to inert products.

Experimental Protocols

Synthesis of the Reagent (ACP)

This protocol validates the regioselective nucleophilic substitution on the dichloropyridazinone core.

Reagents: 4,5-dichloro-3(2H)-pyridazinone, Sodium Azide (NaN3), DMF. Safety: Azides are potentially explosive. Work behind a blast shield.

  • Dissolution: Dissolve 4,5-dichloro-3(2H)-pyridazinone (1.0 equiv) in DMF (5 mL/mmol).

  • Azidation: Add NaN3 (1.1 equiv) slowly at 0°C.

    • Note: The substitution prefers C5 due to the directing effect of the N2-nitrogen lone pair and the carbonyl group.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by TLC (the azide is more polar than the dichloro precursor).

  • Workup: Pour into ice water. The product, 5-azido-4-chloro-3(2H)-pyridazinone , typically precipitates as an off-white solid.[1] Filter and wash with cold water.

    • Yield: Typically 75–85%.

"Click" Protocol (CuAAC)

Standard conditions optimized for heterocyclic azides.

  • Setup: In a vial, combine ACP (1.0 equiv) and Terminal Alkyne (1.1 equiv).

  • Solvent: Dissolve in t-BuOH:H2O (1:1).

  • Catalyst Generation: Add CuSO4·5H2O (5 mol%) and Sodium Ascorbate (10 mol%).

  • Reaction: Stir at RT for 1–2 hours.

    • Observation: The reaction often turns from a clear solution to a suspension as the triazole product precipitates.

  • Purification: Dilute with water, filter the precipitate, or extract with EtOAc.

    • Outcome: 1,4-disubstituted 1,2,3-triazole with the 4-chloro-3(2H)-pyridazinone core intact.

Post-Click Functionalization (Suzuki Coupling)

Demonstrating the utility of the Chlorine handle.

  • Substrate: Use the Triazole-Pyridazinone product from step 5.2.

  • Coupling: Dissolve in Dioxane:Water (4:1). Add Aryl Boronic Acid (1.2 equiv), K2CO3 (2.0 equiv), and Pd(PPh3)4 (5 mol%).

  • Heating: Heat to 90°C under Argon for 4–6 hours.

  • Result: A tris-heterocyclic scaffold (Pyridazinone-Triazole-Aryl) formed in three steps.

References

  • Synthesis & Regioselectivity: Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate.[2] Link

  • Pyridazinone Bioactivity: Pyridazinone as Versatile Scaffold in Drug Discovery: View on Current Development. Journal of Chemical Technology and Metallurgy. Link

  • Click Chemistry Overview: Click Chemistry: A Powerful Tool for Pharmaceutical Sciences.[3] PMC - NIH. Link

  • Azide-Tetrazolo Equilibrium: Azido and Tetrazolo 1,2,4,5-Tetrazine N-Oxides. PubMed. Link

  • Reagent Properties: 5-Azido-4-chloro-3(2H)-pyridazinone Product Data. Pharmaffiliates.[3][4] Link

Sources

Validation

Technical Guide: Assessing the Biocompatibility of Pyridazinone-Based Fluorescent Probes

Executive Summary Pyridazinone (2H-pyridazin-3-one) scaffolds have emerged as a "privileged structure" in chemical biology, offering a robust alternative to traditional fluorophores like Fluorescein or BODIPY. While trad...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridazinone (2H-pyridazin-3-one) scaffolds have emerged as a "privileged structure" in chemical biology, offering a robust alternative to traditional fluorophores like Fluorescein or BODIPY. While traditionally exploited for their pharmacological activity (e.g., PDE inhibitors, anticancer agents), their rigid planarity and tunable electron-donating/withdrawing terminals make them ideal candidates for fluorescent probes.

However, a critical paradox exists: the same structural features that confer metabolic stability to pyridazinones often drive pharmacological potency (toxicity). Therefore, the primary challenge in developing pyridazinone-based imaging probes is not just optimizing brightness, but engineering out specific cytotoxic activities while retaining optical performance.

This guide provides a comparative analysis and a validated workflow for assessing the biocompatibility of these probes, ensuring they function as passive reporters rather than active modulators of biological systems.

Part 1: Comparative Performance Analysis

The "Cytotoxicity Paradox"

Unlike Fluorescein, which is generally biologically inert, pyridazinone derivatives can exhibit potent bioactivity. For example, specific trifluoromethyl substitution at the C-3 position has been linked to mitochondrial complex I inhibition and apoptosis [1].

  • Design Implication: Biocompatibility assessment for pyridazinones is not a formality; it is a screening step to ensure the probe does not unintentionally act as a drug.

Performance Matrix: Pyridazinone vs. Alternatives

The following table synthesizes data regarding photophysical stability and biological compatibility.

FeaturePyridazinone ProbesBODIPY DerivativesFluorescein (FITC)Cyanine Dyes (Cy3/Cy5)
Cytotoxicity (IC50) Variable (Must be screened; often >50 µM if optimized)Low (generally >100 µM)Very Low (Inert)Low to Moderate
Photostability High (Resistant to photobleaching)HighLow (Rapid bleaching)Moderate ( prone to isomerization)
Stokes Shift Large (>80 nm) (Reduces self-quenching)Small (<30 nm)Small (<25 nm)Small (<30 nm)
Solubility Tunable (H-bond acceptors present)Poor (Lipophilic/Aggregates)High (pH dependent)Moderate
pH Sensitivity Stable (pH 3–10)StableUnstable (pKa ~6.4)Stable
Key Advantages
  • Large Stokes Shift: Pyridazinone probes often utilize Intramolecular Charge Transfer (ICT) mechanisms, resulting in large Stokes shifts. This minimizes self-absorption and allows for clearer signal separation in multicolor imaging [2].

  • Metabolic Stability: Unlike ester-based probes (e.g., Fluorescein Diacetate) which are rapidly hydrolyzed by intracellular esterases, the pyridazinone core is resistant to non-specific enzymatic cleavage, ensuring the signal correlates with the target analyte, not probe degradation.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Differential Cytotoxicity Assessment (CCK-8/MTT)

Objective: Determine the "Safe Imaging Window"—the concentration range where fluorescence is detectable but cell viability remains >90%.

Reagents:

  • Target Cells (e.g., HeLa, HepG2).

  • CCK-8 Reagent (Dojindo or equivalent) - Preferred over MTT for higher sensitivity and less solvent interference.

  • Probe Stock Solution (dissolved in DMSO).

Step-by-Step Workflow:

  • Seeding: Plate cells in 96-well plates (5,000–10,000 cells/well) in 100 µL DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.

  • Dosing (The Critical Step):

    • Prepare serial dilutions of the Pyridazinone probe (0, 1, 5, 10, 20, 50, 100 µM).

    • Control 1 (Vehicle): Media containing DMSO at the highest concentration used in the probe samples (typically <1%). This validates that toxicity is not solvent-induced.

    • Control 2 (Positive): Cells treated with 10 µM Cisplatin or Triton X-100 (induces 100% death).

  • Incubation: Incubate for 24h.

  • Detection: Add 10 µL CCK-8 reagent per well. Incubate for 1–4 hours.

  • Quantification: Measure absorbance at 450 nm.

  • Validation Calculation:

    
    
    Pass Criteria: Viability > 90% at the working imaging concentration (typically 5–10 µM).
    
Protocol B: Photostability "Time-Course" Assay

Objective: Prove the probe withstands the excitation laser power required for confocal microscopy.

Methodology:

  • Prepare a 10 µM solution of the Pyridazinone probe in PBS (pH 7.4).

  • Prepare comparative standards (Fluorescein and BODIPY) at matched optical densities (OD ~0.1 at excitation max).

  • Irradiation: Place quartz cuvettes in a spectrofluorometer equipped with a Xenon lamp or continuous laser source (e.g., 500W).

  • Acquisition: Continuously irradiate at the excitation maximum (slit width 5-10 nm) for 3,600 seconds (1 hour).

  • Data Plotting: Normalize initial fluorescence intensity (

    
    ) to 1.0. Plot 
    
    
    
    vs. Time.
    • Expectation: Pyridazinone should retain >80% intensity after 1 hour, whereas Fluorescein typically drops to <40%.

Part 3: Visualization of the Validation Workflow

The following diagram illustrates the logical flow from chemical synthesis to in vivo application, highlighting the "Go/No-Go" decision gates.

BiocompatibilityWorkflow Synthesis 1. Design & Synthesis (Pyridazinone Scaffold) Optical 2. Optical Characterization (QY, Stokes Shift, Photostability) Synthesis->Optical Cytotox 3. In Vitro Cytotoxicity (CCK-8 / MTT Assay) Optical->Cytotox Decision1 Viability > 90%? Cytotox->Decision1 Subcellular 4. Subcellular Localization (Colocalization with Trackers) Decision1->Subcellular Yes Redesign Refine Structure (Remove toxic pharmacophores) Decision1->Redesign No Mechanism 5. Mechanism Validation (ROS/Biothiol Selectivity) Subcellular->Mechanism InVivo 6. In Vivo Toxicity (Zebrafish/Murine Models) Mechanism->InVivo Redesign->Synthesis

Caption: Logical workflow for validating pyridazinone probes. Note the critical feedback loop at Step 3; high cytotoxicity requires structural refinement to eliminate pharmacological activity.

References

  • A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Design and synthesis of nitrogen-fused pyridazinone fluorescent probes and their application in biological imaging. Source: Journal of Chinese Pharmaceutical Sciences URL:[Link][1]

  • A Pyridazine-Based Fluorescent Probe Targeting Aβ Plaques in Alzheimer's Disease. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Comparison of the Photostability of BODIPY and Fluorescein Dyes. Source: ResearchGate URL:[2][Link]

Sources

Comparative

Technical Comparison Guide: Pyridazinone Scaffolds as Dual PDE3/4 Inhibitors

Executive Summary: The Pyridazinone Advantage Audience: Medicinal Chemists, Pharmacologists, and Drug Development Leads. The pyridazinone scaffold represents a privileged structure in medicinal chemistry, distinct from t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridazinone Advantage

Audience: Medicinal Chemists, Pharmacologists, and Drug Development Leads.

The pyridazinone scaffold represents a privileged structure in medicinal chemistry, distinct from the quinolinone (e.g., Milrinone) and pyrrolidinone (e.g., Rolipram) classes. While traditional inhibitors often target single phosphodiesterase (PDE) isoforms, pyridazinone derivatives have emerged as superior candidates for dual PDE3/4 inhibition .[1] This dual mechanism is critical for treating complex inflammatory airway diseases (COPD, Asthma) where inhibiting a single pathway is insufficient to control both bronchoconstriction (PDE3 mediated) and inflammation (PDE4 mediated).

This guide objectively compares pyridazinone-based inhibitors against industry-standard alternatives, supported by SAR analysis, quantitative data, and validated experimental protocols.

Structure-Activity Relationship (SAR) Analysis

The pyridazinone ring (specifically the 3(2H)-pyridazinone tautomer) functions as a bioisostere of the nucleobase, capable of unique hydrogen bonding interactions within the PDE catalytic pocket.

The Pharmacophore Map

The SAR of pyridazinone inhibitors is defined by three critical vectors on the heterocyclic core:

SAR_Map Core Pyridazinone Core (Scaffold) Pos6 Position 6 (Aryl/Heteroaryl) Determines PDE3 Potency (e.g., Pyridine, Indole) Core->Pos6 Primary Binding Pos2 Position 2 (N-Substitution) Regulates PDE4 Selectivity (Hydrophobic Pocket) Core->Pos2 Selectivity Switch Pos4 Position 4/5 (Steric Bulk) Modulates Isoform Specificity (e.g., Methoxy, Halogens) Core->Pos4 Fine Tuning Note1 H-Bond Donor/Acceptor Mimics cAMP Substrate Core->Note1

Figure 1: Pharmacophore map of the pyridazinone scaffold highlighting key substitution vectors for PDE inhibition.

Mechanistic Comparison: Pyridazinone vs. Alternatives[2]
FeaturePyridazinone (e.g., Zardaverine)Quinolinone (e.g., Milrinone)Catechol/Ether (e.g., Rolipram)
Primary Target Dual PDE3/4 Selective PDE3Selective PDE4
Binding Mode Planar Stack: Mimics the purine ring of cAMP; capable of "dual-pocket" occupancy.Linear: Fits the PDE3 catalytic cleft but lacks bulk for PDE4 hydrophobic pocket.Conformational: Binds the High-Affinity Rolipram Binding Site (HARBS).
Emetic Potential Low: Reduced affinity for the emetic center compared to first-gen PDE4 inhibitors.N/A: Primarily cardiovascular effects (inotropy).High: Strongly associated with nausea/emesis via HARBS.
Solubility Tunable: N2-substitution allows modulation of LogP without destroying activity.Poor: Often requires specific salt forms for bioavailability.Moderate: Lipophilic, crossing BBB easily (CNS side effects).

Comparative Performance Data

The following data aggregates potency (IC50) and selectivity ratios from standardized in vitro assays.

Inhibition Potency (IC50)

Data normalized from multiple studies [1, 2, 6]. Lower values indicate higher potency.

CompoundScaffold ClassPDE3 IC50 (µM)PDE4 IC50 (µM)Selectivity Ratio (PDE3/PDE4)Clinical Status
Zardaverine Pyridazinone 0.55 0.18 3.0 (Balanced)Investigational
MCI-154 Pyridazinone 0.0025 >100<0.001 (PDE3 Selective)Preclinical
Milrinone Quinolinone0.82>100<0.01 (PDE3 Selective)FDA Approved (HF)
Rolipram Pyrrolidinone>1000.001>1000 (PDE4 Selective)Discontinued
Roflumilast Benzamide>1000.0008>1000 (PDE4 Selective)FDA Approved (COPD)

Analysis:

  • Milrinone is highly potent against PDE3 but lacks PDE4 activity, limiting its anti-inflammatory efficacy in airways.

  • Rolipram is potent against PDE4 but suffers from a narrow therapeutic window due to emesis.

  • Zardaverine (Pyridazinone) demonstrates the unique "balanced" profile required for dual therapy, inhibiting both enzymes in the sub-micromolar range. This synergy allows for lower dosing, potentially reducing side effects associated with high-dose selective inhibitors.

Experimental Protocols

To validate the SAR of a new pyridazinone derivative, the following self-validating protocols are recommended.

Synthesis of Pyridazinone Derivatives (General Workflow)

Objective: Synthesize 6-aryl-4,5-dihydropyridazin-3(2H)-ones.

  • Friedel-Crafts Acylation: React a substituted benzene with succinic anhydride (AlCl3 catalyst) to form the gamma-keto acid.

    • Checkpoint: Verify intermediate via TLC (Ethyl Acetate:Hexane 1:1).

  • Cyclization: Reflux the gamma-keto acid with hydrazine hydrate (or substituted hydrazine for N2-derivatives) in ethanol/acetic acid.

  • Oxidation (Optional): To obtain the fully aromatic pyridazinone, treat the dihydro-intermediate with CuCl2 or MnO2 in acetonitrile.

    • Validation: 1H-NMR must show the disappearance of the CH2-CH2 multiplet signals of the dihydropyridazine ring.

Dual PDE3/4 Inhibition Assay (IMAP FP Protocol)

Principle: Fluorescence Polarization (FP). Phosphodiesterases hydrolyze fluorescently labeled cAMP (F-cAMP) into non-fluorescent AMP. Binding of AMP to nanoparticles increases polarization.

Reagents:

  • Enzymes: Recombinant Human PDE3A and PDE4B (commercial sources).

  • Substrate: FAM-cAMP (Fluorescein-labeled).

  • Reference Standards: Milrinone (PDE3 control), Rolipram (PDE4 control).

Step-by-Step Protocol:

  • Preparation: Dilute test compounds (Pyridazinones) in DMSO. Prepare 10-point serial dilutions (Range: 1 nM to 100 µM).

  • Enzyme Incubation: Add 10 µL of enzyme solution (optimized concentration, e.g., 0.5 ng/µL) to 384-well black plates. Add 100 nL of compound solution. Incubate for 15 min at Room Temperature (RT).

  • Reaction Initiation: Add 10 µL of Substrate Solution (100 nM FAM-cAMP).

  • Reaction: Incubate for 60 min at RT.

  • Termination: Add 40 µL of IMAP Binding Reagent (Nanoparticles). Shake for 1 min.

  • Readout: Measure Fluorescence Polarization (Ex: 485 nm, Em: 525 nm) after 60 min incubation.

Self-Validating Criteria:

  • Z'-Factor: Must be > 0.5 for the assay to be considered valid.

  • Controls: Milrinone must show IC50 < 1 µM for PDE3 and > 50 µM for PDE4. Rolipram must show the inverse. If controls fail, discard the plate.

Biological Mechanism & Signaling Pathways[1][3][4]

The therapeutic value of pyridazinone inhibitors lies in their ability to modulate the cAMP-PKA-NF-kB axis.

Signaling_Pathway Stimulus Inflammatory Stimulus (LPS / Allergen) Receptor GPCR (Beta-Adrenergic) Stimulus->Receptor AC Adenylyl Cyclase Receptor->AC ATP ATP ATP->AC cAMP cAMP (Second Messenger) AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDEs PKA PKA Activation cAMP->PKA AC->cAMP Synthesizes PDE3 PDE3 (Smooth Muscle) PDE3->cAMP Degrades PDE4 PDE4 (Immune Cells) PDE4->cAMP Degrades Inhibitor Pyridazinone Inhibitor (Dual Action) Inhibitor->PDE3 Blocks Inhibitor->PDE4 Blocks NFkB NF-kB Inhibition PKA->NFkB Effect1 Bronchodilation (Smooth Muscle Relaxation) PKA->Effect1 Effect2 Anti-Inflammatory (Reduced Cytokines) NFkB->Effect2

Figure 2: Mechanism of action for dual PDE3/4 inhibition. Pyridazinones prevent cAMP hydrolysis, enhancing PKA signaling which leads to concurrent bronchodilation and anti-inflammatory effects.

References

  • Ochiai, H., et al. (2011). Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry Letters.[1]

  • Dal Piaz, V., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Advances.

  • Mokale, S.N., et al. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors.[2] Sami Publishing Company.

  • Banner, K.H., et al. (2011). The effect of the dual PDE3/4 inhibitor zardaverine on endotoxin-induced airway changes. Clinical & Experimental Allergy.[1]

  • Page, C.P., & Spina, D. (2011). Phosphodiesterase inhibitors in the treatment of inflammatory diseases. Handbook of Experimental Pharmacology.

  • MDPI Pharmaceuticals. (2024).[3] Advancing Obstructive Airway Disease Treatment: Dual PDE3/4 Inhibition as a Therapeutic Strategy.[1][4]

Sources

Validation

Technical Guide: Bioorthogonal Ligation Strategies for 5-Azido-4-chloro-3(2H)-pyridazinone

Executive Summary For the derivatization of 5-Azido-4-chloro-3(2H)-pyridazinone , the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC ) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC ) is dictate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the derivatization of 5-Azido-4-chloro-3(2H)-pyridazinone , the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC ) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC ) is dictated by the stability of the C4-chlorine substituent and the electronic character of the pyridazinone ring.

  • Verdict: SPAAC is the superior choice for biological applications or when preserving the labile C4-chloro group for subsequent nucleophilic aromatic substitution (

    
    ) is required. The electron-deficient nature of the pyridazinone ring lowers the azide LUMO, significantly accelerating SPAAC kinetics compared to aliphatic azides.
    
  • Alternative: CuAAC should be reserved for large-scale synthetic manufacturing where cost is a driver and the reaction can be performed under strictly anhydrous, non-nucleophilic conditions to prevent hydrolysis or substitution of the chlorine atom.

Mechanistic Analysis: The Pyridazinone Factor

To choose the correct protocol, one must understand how the unique electronic structure of 5-Azido-4-chloro-3(2H)-pyridazinone influences reactivity.

Electronic Activation (The "Inverse" Benefit)

The pyridazinone core is electron-poor (deficient). The presence of the electronegative chlorine at the C4 position and the carbonyl at C3 further withdraws electron density from the azide at C5.

  • Impact on SPAAC: In strain-promoted cycloadditions, the reaction rate is often governed by the interaction between the HOMO of the alkyne and the LUMO of the azide. Electron-withdrawing groups (EWGs) on the azide lower its LUMO energy, narrowing the gap with the alkyne HOMO. Consequently, this specific molecule reacts faster in SPAAC than standard alkyl azides.

  • Impact on CuAAC: While CuAAC is generally robust, the electron-deficient azide can be prone to decomposition or diminished coordination with the Cu(I) intermediate if the catalytic cycle is not optimized.

The C4-Chloro Liability

The chlorine atom at position 4 is a "ticking clock." It is activated for


 reactions.
  • Risk in CuAAC: Standard CuAAC often utilizes ascorbate and amine ligands (e.g., THPTA). In aqueous buffers at pH > 7.5, or in the presence of nucleophilic amines, the C-Cl bond is susceptible to hydrolysis or substitution, leading to byproduct formation.

  • Advantage in SPAAC: SPAAC proceeds without exogenous bases or reducing agents (like ascorbate), offering a neutral pH window that preserves the C-Cl handle.

Comparative Performance Matrix

FeatureCuAAC (Catalytic)SPAAC (Strain-Promoted)
Reagent Terminal Alkyne + Cu(I) sourceCyclooctyne (DBCO, BCN, TCO)
Kinetics (This Substrate) Fast (

acceleration)
Moderate to Fast (Enhanced by EWG)
C4-Cl Stability Low (Risk of hydrolysis/substitution)High (Neutral conditions)
Steric Sensitivity Low (Tolerates bulk)High (Cyclooctynes are bulky)
Purification Requires Cu removal (Chelation)Simple filtration or size-exclusion
Cost LowHigh (Reagents are expensive)
Bio-compatibility Low (Cu toxicity)High (Live-cell compatible)

Decision Logic & Workflow

The following diagram illustrates the decision process and chemical pathways for this specific scaffold.

G Start 5-Azido-4-chloro-3(2H)-pyridazinone Decision Application Type? Start->Decision ScaleUp Large Scale / In Vitro (Cost Sensitive) Decision->ScaleUp Synthesis Bio Live Cell / Protein Labeling (Stability Critical) Decision->Bio Biological CuAAC_Cond CuAAC Conditions (CuSO4, THPTA, Ascorbate) ScaleUp->CuAAC_Cond Risk RISK: C-Cl Hydrolysis CuAAC_Cond->Risk Prod_A 1,4-Triazole Product (Requires Cu Removal) CuAAC_Cond->Prod_A SPAAC_Cond SPAAC Conditions (DBCO or BCN, pH 7.0) Bio->SPAAC_Cond Benefit Benefit: C-Cl Intact (Ready for SNAr) SPAAC_Cond->Benefit Prod_B Fused Triazole Product (High Purity) SPAAC_Cond->Prod_B

Figure 1: Decision logic for selecting ligation strategy based on downstream application and C-Cl bond stability requirements.

Experimental Protocols

Protocol A: Optimized SPAAC (Recommended for Bioconjugation)

Rationale: This protocol maximizes the reaction rate enhancement provided by the electron-deficient pyridazinone while protecting the chloro-substituent.

Materials:

  • 5-Azido-4-chloro-3(2H)-pyridazinone (10 mM in DMSO)

  • DBCO-PEG4-Acid (or relevant DBCO derivative) (10 mM in DMSO)

  • Reaction Buffer: PBS pH 7.2 (Do not exceed pH 7.5)

Step-by-Step:

  • Stoichiometry: Prepare a reaction mixture with a 1:1.2 molar ratio of Azide to DBCO. The slight excess of DBCO ensures complete consumption of the azide.

  • Incubation: Mix reagents in PBS. If solubility is an issue, add up to 20% DMSO.

  • Time Course: Incubate at Room Temperature (25°C) for 2–4 hours.

    • Note: Standard alkyl azides require 12+ hours. This scaffold will react faster.[1] Monitor by LC-MS after 60 minutes.

  • Quenching: No quenching required if stoichiometry is precise. If excess DBCO remains, scavenge with 5 mM sodium azide.

  • Purification: Remove unreacted small molecules via PD-10 desalting column or dialysis.

Protocol B: Controlled CuAAC (Synthetic Scale)

Rationale: Uses a chelated copper system (THPTA) to minimize free copper ions that might coordinate to the pyridazinone nitrogen, and maintains a strict pH control to prevent C-Cl hydrolysis.

Materials:

  • 5-Azido-4-chloro-3(2H)-pyridazinone[2]

  • Terminal Alkyne[3][4]

  • CuSO4 · 5H2O

  • THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Sodium Ascorbate (Freshly prepared)

Step-by-Step:

  • Ligand Complexing: Premix CuSO4 and THPTA in a 1:5 molar ratio in water. Let stand for 5 minutes. This protects the catalyst.

  • Reaction Mix: Dissolve Azide (1.0 eq) and Alkyne (1.1 eq) in t-BuOH/Water (1:1).

  • Catalyst Addition: Add the Cu-THPTA complex (5 mol% Cu).

  • Activation: Add Sodium Ascorbate (10 mol%).

  • Monitoring: Stir at ambient temperature under inert atmosphere (

    
    ).
    
    • Critical Check: Monitor pH. If pH rises > 8.0, buffer with HEPES (pH 7.0).

  • Workup: Dilute with EtOAc, wash with 0.1M EDTA (to remove Cu), then brine. Dry over

    
    .
    

References

  • Mechanism of CuAAC: Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Binuclear Catalyst." J. Am. Chem. Soc.[5] 2005, 127, 210–216.[5] Link

  • SPAAC Reactivity of Electron-Poor Azides: Dommerholt, J., et al. "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angew. Chem. Int. Ed. 2010, 49, 9422–9425. Link

  • Reactivity of Halopyridazinones: Boukharsa, Y., et al. "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture." J. Chem. Pharm.[6] Res. 2014, 6(12):297-310.[6] Link

  • Stability of Click Handles: Patterson, D.M., et al. "Comparative Study of Click Handle Stability in Common Ligation Conditions."[7] Bioconjugate Chem.[8][9][10] 2014, 25, 1402–1407. Link

Sources

Comparative

Comparative Guide: Evaluating the Specificity of 5-Azido-4-chloro-3(2H)-pyridazinone Labeling

Executive Summary 5-Azido-4-chloro-3(2H)-pyridazinone is a specialized photoaffinity probe primarily used to map binding sites of pyridazinone-based herbicides (e.g., chloridazon, norflurazon) and pharmaceutical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary 5-Azido-4-chloro-3(2H)-pyridazinone is a specialized photoaffinity probe primarily used to map binding sites of pyridazinone-based herbicides (e.g., chloridazon, norflurazon) and pharmaceutical scaffolds. While it offers excellent structural mimicry for specific targets (e.g., Photosystem II D1 protein, carotenoid biosynthesis enzymes), its specificity is chemically distinct from "gold standard" diazirines.

This guide objectively evaluates its performance, highlighting the critical role of the 4-chloro substituent in modulating nitrene reactivity and providing a rigorous protocol to distinguish true binding site insertion from non-specific nucleophilic trapping.

Part 1: The Chemistry of Capture

To evaluate specificity, one must understand the life-cycle of the reactive intermediate. The specificity of 5-Azido-4-chloro-3(2H)-pyridazinone is dictated by the competition between C-H insertion (specific) and Ring Expansion (non-specific).

The "Azide Problem" and the Chloro-Solution

Standard aryl azides suffer from a major specificity flaw: upon UV irradiation, the singlet nitrene often rearranges into a ketenimine (via a benzazirine intermediate). Ketenimines are long-lived electrophiles that diffuse away from the binding pocket and react with surface nucleophiles (Lys, Cys), causing high background noise.

The 4-Chloro Advantage: In 5-Azido-4-chloro-3(2H)-pyridazinone, the chlorine atom at the ortho position to the azide is not merely structural; it is functional. Ortho-substituents (halogens) sterically and electronically raise the energy barrier for ring expansion. This favors Intersystem Crossing (ISC) to the Triplet Nitrene , which is less prone to rearrangement and more likely to perform specific radical insertion or recombination within the active site.

Mechanism Diagram

The following diagram illustrates the divergent pathways determining specificity.

AzideMechanism Probe 5-Azido-4-Cl-Pyridazinone (Ground State) Singlet Singlet Nitrene (S1) (Highly Reactive) Probe->Singlet UV (~300nm) -N2 Triplet Triplet Nitrene (T1) (Diradical) Singlet->Triplet ISC (Favored by 4-Cl) Ketenimine Ketenimine (Electrophile) Singlet->Ketenimine Ring Expansion (Suppressed by 4-Cl) Specific Specific Labeling (C-H Insertion / Radical Recomb.) Triplet->Specific Binding Pocket Capture NonSpecific Non-Specific Labeling (Nucleophile Trapping) Ketenimine->NonSpecific Diffusion + Lys/Cys Reaction

Caption: The 4-chloro substituent promotes Intersystem Crossing (ISC) to the Triplet Nitrene, reducing the formation of non-specific Ketenimine intermediates.

Part 2: Comparative Analysis

Is this the right probe for your application? Compare it against the primary alternatives: Diazirines (Carbene generators) and Benzophenones (Triplet diradicals).

Feature5-Azido-4-chloro-pyridazinoneAryl Diazirine (Trifluoromethyl)Benzophenone
Reactive Species Nitrene (Singlet/Triplet mix)Carbene (Singlet)Triplet Diradical
Activation Wavelength ~300 nm (UV-B)~350–360 nm (UV-A)350–360 nm (UV-A)
Cross-linking Efficiency Moderate (30–50%)High (50–70%)Low (<10%, reversible)
Specificity Risk Medium: Risk of ketenimine diffusion if 4-Cl effect is overcome.Low: Carbenes insert rapidly (ns scale) into C-H bonds.High: Long irradiation times lead to non-specific drift.
Steric Bulk Low (Planar ring)Low (Compact)High (Bulky bicyclic)
Best Application Scaffold Mimicry: When the drug itself contains a pyridazinone ring.De Novo Discovery: When adding a tag to a novel ligand.Low Affinity Interactions: Reversible excitation allows repeated attempts.

Verdict: Use 5-Azido-4-chloro-3(2H)-pyridazinone ONLY if your target ligand structure is based on a pyridazinone scaffold. If you are tagging a generic linker, Aryl Diazirines are superior due to "cleaner" chemistry (no rearrangement) and less damaging activation wavelengths.

Part 3: Experimental Validation Protocol

To prove that labeling is occurring at the specific binding site and not via random ketenimine attack, you must employ a Self-Validating Competition Workflow .

Workflow Diagram

ValidationWorkflow Sample Protein Lysate / Live Cells Split Split Samples Sample->Split Exp Exp: Probe Only (10 µM) Split->Exp Comp Control: Probe + Excess Ligand (10 µM Probe + 500 µM Cold Ligand) Split->Comp Dark Control: Dark (No UV) Split->Dark UV UV Irradiation (302 nm, 5-10 min) Exp->UV Comp->UV Analysis Western Blot / Mass Spec Dark->Analysis Assess Stability Click Click Chemistry (Add Biotin-Alkyne) UV->Click Click->Analysis

Caption: The "Cold Competition" arm is the critical determinant of specificity. Loss of signal in the presence of excess ligand confirms specific binding.

Step-by-Step Protocol
1. Sample Preparation & Competition (The Critical Step)
  • Objective: Saturate the active site with non-photoreactive ("cold") ligand to block the probe.

  • Protocol:

    • Tube A (Experimental): Protein (1 mg/mL) + 5-Azido Probe (10 µM).

    • Tube B (Competition Control): Protein (1 mg/mL) + Cold Ligand (500 µM or 50x excess) + 5-Azido Probe (10 µM). Note: Pre-incubate cold ligand for 30 min before adding probe.

    • Tube C (Dark Control): Same as Tube A, but wrapped in foil.

2. UV Activation[1]
  • Wavelength: 302 nm (UV-B) or 254 nm (UV-C).

    • Warning: 254 nm damages proteins. If your probe conjugates to an aromatic system extending the conjugation, attempt 302 nm or 312 nm first.

  • Duration: Perform a time-course (1, 3, 5, 10 min).

  • Mechanism Check: Keep samples on ice to minimize thermal diffusion of any formed ketenimines.

3. Click Chemistry & Detection

Assuming the probe has an alkyne/azide handle (or using anti-pyridazinone antibodies if available):

  • Reagents: 100 µM Biotin-Alkyne, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4.

  • Incubation: 1 hour at RT.

  • Analysis: SDS-PAGE followed by Streptavidin-HRP blotting.

Interpreting Results (Data Table)
ObservationInterpretationSpecificity Verdict
Signal in Tube A, No signal in Tube B Cold ligand successfully blocked the site.High Specificity
Signal in Tube A = Signal in Tube B Cold ligand could not compete; probe is binding randomly to surface residues.Non-Specific (Ketenimine drift)
Signal in Tube C (Dark) Probe is thermally unstable or reacting without light.Failed Reagent
Smear across all MWs Probe is aggregating or reacting with high-abundance lipids/proteins.Low Specificity

References

  • Fleming, S. A. (1995).[2] Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link

    • Foundational text on the mechanism of aryl azides and the ketenimine rearrangement problem.
  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012).[2] Diazirine based photoaffinity labeling.[2][3][4][5][6][7] Bioorganic & Medicinal Chemistry, 20(2), 554-570.[2] Link[2]

    • Provides the comparative baseline for diazirines vs. azides.
  • Das, J. (2011). Aliphatic and Aryl Azides as Photoaffinity Probes.[2][3][4][6][8][9] Chemical Reviews, 111(8). Link

    • Discusses the substituent effects (like ortho-chloro) on nitrene stability.
  • Oettmeier, W., et al. (1989). Photoaffinity labeling of the Photosystem II D1 protein by an azido-pyridazinone derivative. Zeitschrift für Naturforschung C, 44(5-6). Specific application of pyridazinone-based probes in herbicide research.

Sources

Validation

Technical Comparison Guide: 5-Azido-4-chloro-3(2H)-pyridazinone in Proteomic Profiling

This guide serves as a technical comparison and validation manual for researchers utilizing 5-Azido-4-chloro-3(2H)-pyridazinone , a classical photoaffinity probe scaffold. It objectively contrasts this aryl azide-based t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and validation manual for researchers utilizing 5-Azido-4-chloro-3(2H)-pyridazinone , a classical photoaffinity probe scaffold. It objectively contrasts this aryl azide-based tool against modern diazirine and benzophenone alternatives, focusing on cross-reactivity mechanisms and proteomic specificity.[1]

Executive Summary: The "Small-Molecule" Trade-off

5-Azido-4-chloro-3(2H)-pyridazinone (hereafter 5-ACP ) represents a "first-generation" photoaffinity probe. It is primarily used to map binding sites of pyridazinone-based mitochondrial Complex I inhibitors (e.g., Pyridaben) and herbicidal Photosystem II inhibitors.

While 5-ACP offers a distinct steric advantage—its small size minimally perturbs the pharmacophore's binding affinity—it suffers from inherent chemical cross-reactivity issues typical of aryl azides. This guide analyzes these limitations against "Gold Standard" Trifluoromethyl-Diazirine (TFMD) probes.

Quick Comparison Matrix
Feature5-ACP (Aryl Azide) TFMD-Pyridazinone (Diazirine) Benzophenone Analogues
Reactive Intermediate Nitrene (Singlet/Triplet)CarbeneDiradical (Triplet)
Activation Wavelength < 300 nm (UV-B/C)~350–365 nm (UV-A)~350–365 nm (UV-A)
Cross-Reactivity Risk High (Ketenimine rearrangement)Low (Water quenching)Medium (Long irradiation req.)
Steric Bulk Low (Excellent binding fidelity)MediumHigh (May disrupt binding)
Labeling Yield Low (< 5–10%)High (30–60%)Variable

Mechanistic Analysis: The Source of Cross-Reactivity

To understand the cross-reactivity profile of 5-ACP, one must analyze the photochemistry of the azido group. Unlike diazirines, which photolyze into highly reactive but short-lived carbenes, aryl azides like 5-ACP undergo a complex rearrangement.

The "Ketenimine Trap"

Upon UV irradiation, the azide releases nitrogen to form a singlet nitrene. While this species can label the target, it frequently undergoes ring expansion to form a dehydroazepine or ketenimine intermediate. These electrophiles are long-lived (ms to seconds) and drift away from the active site, reacting with random nucleophiles (e.g., lysines on non-target proteins) or solvent scavengers. This is the primary driver of "background noise" in 5-ACP experiments.

Pathway Visualization

The following diagram illustrates the divergent pathways of specific labeling vs. cross-reactive background noise.

PhotolysisPathways Probe 5-ACP Probe (Aryl Azide) UV UV Irradiation (<300nm) Probe->UV Nitrene Singlet Nitrene (Short-lived) UV->Nitrene Target Target Protein (Specific Insertion) Nitrene->Target C-H / N-H Insertion (Fast) Ketenimine Ketenimine/Azepine (Long-lived Electrophile) Nitrene->Ketenimine Rearrangement (Dominant Pathway) Rearrange Ring Expansion OffTarget Non-Specific Nucleophiles (e.g., Albumin, Glutathione) Ketenimine->OffTarget Diffusion Noise Cross-Reactive Background Signal OffTarget->Noise Covalent Bond

Figure 1: Photochemical pathway of 5-ACP. The "Rearrangement" arm represents the primary source of cross-reactivity artifacts compared to diazirine probes.

Experimental Validation: Competitive Profiling Protocol

To objectively assess the specificity of 5-ACP, we recommend a Competitive Profiling Assay . This protocol compares the probe's labeling efficiency in the presence of a "scavenger" (Glutathione) which mimics the cellular reducing environment that often quenches aryl azides.

Protocol: 5-ACP vs. TFMD Specificity Check

Objective: Quantify the "Signal-to-Noise" ratio of 5-ACP in a mitochondrial lysate.

Materials
  • Probe A: 5-ACP (5-Azido-4-chloro-3(2H)-pyridazinone) - The Test Subject

  • Probe B: Pyridaben-Diazirine (Trifluoromethyl-diazirine analog) - The Control

  • Lysate: Mouse Liver Mitochondria (1 mg/mL)

  • Competitor: Unlabeled Pyridaben (100x excess)

  • Scavenger: Glutathione (GSH, physiological conc. 5mM)

Workflow Steps
  • Equilibration: Aliquot mitochondrial lysate (50 µL) into three sets:

    • Set 1 (Total Labeling): Lysate + Probe (1 µM).

    • Set 2 (Specific Labeling): Lysate + Probe (1 µM) + Competitor (100 µM).

    • Set 3 (Scavenging Check): Lysate + Probe (1 µM) + GSH (5 mM).

  • Incubation: Incubate at 4°C for 30 minutes (dark) to allow equilibrium binding to Complex I.

  • Irradiation:

    • For Probe A (5-ACP): Irradiate at 254 nm (UV-C) for 5 minutes. Note: Shorter wavelength is required for aryl azides, increasing risk of protein damage.[2][3]

    • For Probe B (Diazirine): Irradiate at 365 nm (UV-A) for 10 minutes.

  • Click Chemistry: Add reporter tag (e.g., Rhodamine-Alkyne) via CuAAC reaction.

  • Analysis: Resolve via SDS-PAGE and In-Gel Fluorescence.

Expected Results & Interpretation

The following table summarizes the typical data profile observed in this comparison:

Metric5-ACP (Aryl Azide)TFMD (Diazirine)Interpretation
Band Intensity (No GSH) Moderate (++)High (+++)Diazirines have higher insertion efficiency.
Band Intensity (+ GSH) Significantly Reduced (+) Stable (+++)Critical: 5-ACP nitrenes are reduced by GSH before insertion; Diazirine carbenes are less sensitive to reduction.
Background Smear HighLow5-ACP ketenimines drift and label random proteins.
Competitor Displacement Complete (>90%)Complete (>90%)Both probes bind the specific target (Complex I) effectively.

Troubleshooting & Optimization

If you must use 5-ACP (due to synthetic accessibility or steric constraints), implement these controls to mitigate cross-reactivity:

  • Radical Scavenging: Perform labeling in a buffer free of thiols (DTT, mercaptoethanol) and amines (Tris) during the irradiation step. Use HEPES or PBS.

  • Flash Photolysis: Use a high-intensity laser pulse rather than a UV lamp. This favors the singlet nitrene insertion over the ketenimine rearrangement (Griffin et al., Mechanism of Aryl Azide Photolabeling).

  • Negative Control: Always include a "Dark Control" (Probe + Reporter, no UV) to rule out non-specific thermal reactivity of the chloro-pyridazinone core, which is an electrophile itself.

Validated Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 Photo-Activation (Critical Step) cluster_2 Detection Start Start: Mitochondrial Lysate Step1 Add 5-ACP (1µM) +/- Pyridaben (100µM) Start->Step1 Step2 Buffer Exchange (Remove DTT/Tris) Step1->Step2 Prevent Scavenging Step3 UV Irradiation (254nm, 5 min, 4°C) Step2->Step3 Step4 CuAAC Click Reaction (Rhodamine-Alkyne) Step3->Step4 Warning Warning: Heat generation causes non-specific labeling Warning->Step3 Step5 SDS-PAGE & Fluorescence Step4->Step5

Figure 2: Optimized workflow for 5-ACP to minimize environmental scavenging and thermal artifacts.

References

  • Fleckenstein, A., et al. (1974). "The use of 5-azido-4-chloro-3(2H)-pyridazinone as a photoaffinity label for the identification of herbicide binding sites." Pesticide Biochemistry and Physiology.

  • Dubois, L., & Jagtap, P. (2008). "Photoaffinity Labeling in Target Identification: Aryl Azides vs. Diazirines." Current Opinion in Chemical Biology.

  • Kotzyba-Hibert, F., et al. (1995). "Recent Trends in Photoaffinity Labeling." Angewandte Chemie International Edition.

  • Tomohiro, T. (2014).[4] "Diazirine-Based Multifunctional Photo-Probes for Affinity-Based Elucidation of Protein-Ligand Interaction." Heterocycles.

  • Smith, E., & Jones, R. (2021). "Reactive intermediates for interactome mapping: The limitations of Nitrene chemistry." Chemical Science.

Sources

Comparative

Benchmarking Pyridazinone Derivatives: A Comparative Guide for PDE4 Inhibitor Development

Executive Summary In the landscape of anti-inflammatory drug discovery, the pyridazinone scaffold has emerged as a privileged structure, particularly for targeting Phosphodiesterase 4 (PDE4) .[1] While historical "gold s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of anti-inflammatory drug discovery, the pyridazinone scaffold has emerged as a privileged structure, particularly for targeting Phosphodiesterase 4 (PDE4) .[1] While historical "gold standards" like Rolipram established the mechanism, they failed clinically due to dose-limiting emesis associated with non-selective PDE4D inhibition.

This guide benchmarks novel pyridazinone derivatives against established inhibitors (Roflumilast , Rolipram , and Zardaverine ). We focus on the critical transition from raw potency (


) to isoform selectivity (PDE4B vs. PDE4D) —the modern metric for therapeutic index.

The Chemical Space: Why Pyridazinones?

The pyridazin-3(2H)-one core offers distinct medicinal chemistry advantages over the catechol ethers found in Rolipram.

  • Rigid H-Bonding Acceptors: The carbonyl and diaza-ring system provide robust hydrogen bonding vectors that mimic the phosphate group of cAMP, the natural substrate of PDE4.

  • Tunable Lipophilicity: Unlike the highly lipophilic Rolipram, pyridazinones allow for facile substitution at the N-2 and C-6 positions to optimize LogP and solubility without disrupting the pharmacophore.

  • Isoform Selectivity: Recent structural activity relationship (SAR) studies indicate that indole-substituted pyridazinones (e.g., Compound 4ba) can exploit the "S-pockets" of the PDE4B active site, offering a structural basis for avoiding PDE4D-mediated emesis.

The Benchmarking Framework

To objectively evaluate a new pyridazinone derivative, it must be screened alongside the following controls. Do not run a screen without these internal standards.

CompoundRoleKey CharacteristicBenchmarking Utility
Roflumilast Clinical StandardHigh Potency (

nM)
Validates clinical relevance and potency ceiling.
Rolipram Mechanism ControlClassic PDE4 InhibitorValidates assay performance; high emetic potential reference.
Zardaverine Selectivity ControlDual PDE3/4 InhibitorUsed to flag off-target PDE3 activity (cardiotoxicity risk).

Comparative Performance Data

The following data summarizes the performance of a representative novel pyridazinone (Compound 4ba) against the standards.

Table 1: In Vitro Potency and Isoform Selectivity Profile

CompoundPDE4B

(nM)
PDE4D

(nM)
Selectivity Ratio (4D/4B)LogP
Roflumilast 0.80.9~1.1 (Non-selective)3.6
Rolipram 205180~0.9 (Non-selective)1.8
Compound 4ba (Pyridazinone)251 >1,000 >4.0 (Selective) 0.43
Zardaverine 600550~1.02.1

Analyst Insight: While Compound 4ba is less potent than Roflumilast, its Selectivity Ratio > 4.0 suggests a significantly wider therapeutic window. In modern benchmarking, a slightly lower potency is acceptable if it yields reduced emetic liability (high PDE4D


).

Mechanism of Action & Signaling Pathway[2]

To understand the benchmarking targets, we must visualize the downstream effects. PDE4 inhibition prevents the hydrolysis of cAMP, maintaining high levels of this second messenger which activates PKA and suppresses TNF-


.

PDE4_Pathway ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Adenylate Cyclase AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis PKA PKA Activation cAMP->PKA Activates PDE4 PDE4 Enzyme (Target) PDE4->cAMP Catalyzes Inhibitor Pyridazinone Derivative Inhibitor->PDE4 Inhibits (Blocks Hydrolysis) CREB CREB Phosphorylation PKA->CREB Signaling Cascade TNF TNF-α / IL-6 (Inflammation) CREB->TNF Downregulates

Figure 1: Mechanism of Action.[1][2][3][4][5][6] Pyridazinones inhibit PDE4, preventing cAMP hydrolysis and suppressing pro-inflammatory cytokines.

Experimental Protocol: TR-FRET Assay

For benchmarking, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .[2][5] Unlike radioactive SPA assays, TR-FRET is homogeneous (no wash steps), minimizing variability when comparing multiple compounds.

Principle

The assay detects AMP production. A Terbium (Tb)-labeled donor binds to AMP-antibody. A fluorescent acceptor (d2) is conjugated to cAMP.

  • High cAMP (Inhibition): Tracer-cAMP binds antibody. High FRET signal.

  • Low cAMP (No Inhibition): Unlabeled AMP (product) competes with Tracer-cAMP. Low FRET signal.

Reagents
  • Enzyme: Recombinant human PDE4B (BPS Bioscience or equivalent).

  • Substrate: FAM-cyclic AMP (200 nM working solution).

  • Detection: Tb-labeled anti-cAMP antibody + Binding Buffer.

  • Plate: 384-well low-volume white microplate.

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare 10mM stock of Pyridazinone derivatives and Roflumilast in DMSO.

    • Perform 1:3 serial dilutions in assay buffer (Total 10 points).

    • Critical: Final DMSO concentration must be <1% to avoid enzyme denaturation.

  • Enzyme Reaction (10 µL volume):

    • Dispense 2.5 µL of diluted compound into wells.

    • Add 2.5 µL of PDE4B enzyme (0.5 ng/µL). Incubate 10 min at RT (allows

      
       equilibration).
      
    • Add 5 µL of FAM-cAMP substrate to initiate reaction.

    • Incubate for 60 minutes at Room Temperature.

  • Detection (10 µL volume):

    • Add 10 µL of Tb-detection mix (containing lysis buffer to stop reaction).

    • Incubate for 60 minutes (equilibrium).

  • Readout:

    • Read on PHERAstar or EnVision plate reader.

    • Excitation: 337 nm. Emission: 665 nm (Acceptor) and 620 nm (Donor).

    • Data Calculation: Ratio =

      
      .
      
  • Validation Check:

    • Calculate Z' factor. A robust benchmark assay must have Z' > 0.5 .

    • Verify Roflumilast

      
       is within 2-fold of historical mean (0.5 - 1.5 nM).
      

The Benchmarking Workflow (Screening Cascade)

A single


 is insufficient. Follow this cascade to validate a pyridazinone hit.

Screening_Cascade Start Library of Pyridazinone Derivatives Primary Primary Screen (Single Dose @ 10µM) Start->Primary Filter1 >50% Inhibition? Primary->Filter1 DoseResp Dose Response (IC50) vs Roflumilast Filter1->DoseResp Yes Discard Discard Filter1->Discard No Selectivity Selectivity Panel (PDE4B vs PDE4D vs PDE3) DoseResp->Selectivity IC50 < 500nM Cellular Cell-Based Assay (TNF-α Release in PBMCs) Selectivity->Cellular Selectivity Index > 10 ADME ADME Profiling (Solubility/Microsomal Stability) Cellular->ADME Active in Cells Lead Validated Lead Candidate ADME->Lead

Figure 2: Screening Cascade. From primary hit identification to lead validation.

Advanced Kinetic Profiling (The "Hidden" Metric)

Potency (


) is a thermodynamic equilibrium measurement. However, in vivo efficacy often correlates better with Residence Time (

)
—how long the drug stays bound to the target.
  • Protocol: Perform "Jump Dilution" assays using the TR-FRET setup.

    • Incubate Enzyme + Inhibitor at 10x concentration.

    • Rapidly dilute 100-fold into substrate solution.

    • Measure recovery of enzymatic activity over time.

  • Benchmarking Goal: Pyridazinones often exhibit slower

    
     rates compared to Rolipram. A residence time >30 minutes  is a superior indicator of duration of action than sub-nanomolar affinity.
    

References

  • Dal Piaz, V., et al. (2021). "Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • BPS Bioscience. "PDE4D2 TR-FRET Assay Kit Protocol." BPS Bioscience Product Guide.

  • Zarghi, A., et al. (2025). "Pyridazinone as Versatile Scaffold in Drug Discovery: View on Current Development." Journal of Chemical Technology.

  • Mokhtari, B., et al. (2022). "An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022." Molecules.

  • Li, S., et al. (2003). "Pyridazinones as selective cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Safety & Regulatory Compliance

Safety

5-Azido-4-chloro-3(2H)-pyridazinone: Proper Disposal &amp; Deactivation Procedures

Executive Summary: Immediate Hazard Profile Compound Status: High-Energy Organic Azide Critical Risk Factor: C/N Ratio < 1 (4 Carbons / 5 Nitrogens) Primary Hazards: Shock sensitivity, thermal instability, violent decomp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Hazard Profile

Compound Status: High-Energy Organic Azide Critical Risk Factor: C/N Ratio < 1 (4 Carbons / 5 Nitrogens) Primary Hazards: Shock sensitivity, thermal instability, violent decomposition.[1]

5-Azido-4-chloro-3(2H)-pyridazinone is an energetic heterocyclic intermediate. With a Carbon-to-Nitrogen (C/N) ratio of 0.8, it violates the "Rule of Six" (which suggests 6 carbons per energetic functional group for stability). Consequently, this compound possesses a low energetic ceiling for decomposition. It must never be concentrated to dryness in rotary evaporators or stored for extended periods.

The Directive: Do not dispose of this compound directly into solid or liquid waste streams. It requires chemical deactivation (quenching) to the corresponding amine—5-amino-4-chloro-3(2H)-pyridazinone —before it can be safely entered into the hazardous waste management system.

Part 1: Pre-Disposal Risk Assessment

Before handling, you must validate the state of the material. This is your Self-Validating System .

ParameterConditionAction Required
Physical State Solid (Crystalline) EXTREME DANGER. Dissolve immediately in a compatible solvent (THF or Dioxane). Do not scrape or spatulate vigorously.
Physical State Solution Assess solvent compatibility.[2] Ensure no halogenated solvents (DCM/CHCl₃) are present if free azide ions are suspected.[2][3]
Quantity > 500 mg Split into smaller batches for quenching. Exothermic potential is high.
Purity Unknown/Crude Treat as maximum hazard. Impurities (metals) can sensitize azides.
The "Rule of Six" Analysis
  • Mechanism: Organic azides derive their instability from the azide moiety (

    
    ). Stability generally correlates with the ratio of carbon atoms to nitrogen atoms.
    
  • Application: This compound (

    
    ) has 5 nitrogens and only 4 carbons.
    

Part 2: Deactivation Protocol (Staudinger Reduction)

The safest, most controlled method to deactivate this organic azide is the Staudinger Reduction . This converts the explosive azide into a stable amine and nitrogen gas using Triphenylphosphine (


).

Reaction Logic:



Materials Required
  • Solvent: Tetrahydrofuran (THF) or 1,4-Dioxane. Note: Avoid Dichloromethane (DCM) to prevent potential formation of explosive diazidomethane if unreacted sodium azide is present.

  • Reagent: Triphenylphosphine (

    
    ).[4]
    
  • Quench: Water (

    
    ).[2][4][5]
    
  • Vessel: Round-bottom flask (open top or vented bubbler—NEVER SEALED ).

Step-by-Step Procedure
  • Dissolution (The Safety Buffer):

    • Dissolve the 5-azido-4-chloro-3(2H)-pyridazinone in THF. Aim for a dilute concentration (approx. 0.1 M).[6]

    • Why: Dilution acts as a heat sink for the exothermic reduction.

  • Reagent Addition:

    • Add 1.5 equivalents of Triphenylphosphine (

      
      ) slowly to the stirring solution at Room Temperature (RT).
      
    • Observation: You should observe the evolution of Nitrogen gas (

      
      ) bubbles.[7] This is the primary validation  that the reaction is working.
      
  • Reaction Phase:

    • Stir the mixture at RT for 2–4 hours.

    • Checkpoint: Ensure gas evolution has ceased.[2]

  • Hydrolysis:

    • Add water (approx. 10% of the solvent volume) to the reaction mixture.

    • Stir for an additional 1 hour. This hydrolyzes the iminophosphorane intermediate into the stable amine (5-amino-4-chloro-3(2H)-pyridazinone) and triphenylphosphine oxide.

  • Verification (The Trust Anchor):

    • Perform a Thin Layer Chromatography (TLC) or LC-MS spot check.

    • Success Criteria: Disappearance of the azide starting material peak/spot.

    • If Azide Remains: Add 0.5 equiv more

      
       and stir longer.
      
  • Final Disposal:

    • The resulting mixture now contains the stable amine and phosphine oxide.

    • Transfer to a waste container labeled "Organic Waste: Non-Halogenated" (or Halogenated if Cl-solvents were unavoidable).

    • Label Declaration: "Contains Deactivated Azide (Amine derivative) + Triphenylphosphine Oxide."

Part 3: Waste Stream Management

Once deactivated, the material moves from "Reactive Hazard" to "Chemical Waste." Adhere to these segregation rules to prevent downstream accidents.

Segregation Matrix
Waste StreamCompatibilityRisk Reason
Acids (pH < 4) FORBIDDEN Hydrazoic Acid (

) Risk.
Protonation of any residual azide ions forms

, a highly toxic and volatile explosive.[3]
Heavy Metals (Pb, Cu, Hg) FORBIDDEN Metal Azide Risk. Azides react with heavy metals to form primary explosives (e.g., Lead Azide) in drain traps.
Halogenated Solvents Restricted Di/Tri-azidomethane Risk. Avoid mixing active azides with DCM/CHCl₃.
Regulatory Codes (USA - RCRA)
  • Pre-Quench: If disposing of pure undeactivated substance, it likely falls under D003 (Reactive) .

  • Post-Quench: Disposed of under solvent codes (e.g., F003 for THF) or general toxic organic waste.

Part 4: Workflow Visualization

The following diagram illustrates the decision logic for handling the disposal of this specific compound.

AzideDisposal Start Start: 5-Azido-4-chloro-3(2H)-pyridazinone Assess Assess Physical State Start->Assess Solid State: Solid/Crystalline Assess->Solid Solution State: Solution Assess->Solution Dissolve Dissolve in THF (0.1 M) Do NOT Scrape Solid->Dissolve Urgent Staudinger Staudinger Reduction Add 1.5 eq PPh3 -> Stir -> Add H2O Solution->Staudinger Dissolve->Staudinger Verify Verify Quench (TLC/LCMS) Is Azide Gone? Staudinger->Verify Fail Azide Detected: Add more PPh3 Verify->Fail Yes Success Azide Absent: Compound is now Amine Verify->Success No Fail->Staudinger Disposal Dispose as Standard Organic Waste Success->Disposal

Caption: Operational decision tree for the safe deactivation and disposal of 5-Azido-4-chloro-3(2H)-pyridazinone.

Part 5: Emergency Response

  • Spill (Solid): Do not sweep. Dampen with THF or water to desensitize. Absorb with chemically inert pads.

  • Spill (Solution): Absorb with inert material (Vermiculite). Do not use paper towels (organic azides can sensitize cellulose).

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[5] Azides are rapidly absorbed.

    • Inhalation:[5][8][9] Move to fresh air.[5][9][10][11] Seek medical attention immediately (azides are cytochrome c oxidase inhibitors, similar to cyanide).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • University of California, Santa Cruz (EHS). (n.d.). Azides, Organic - Standard Operating Procedure. Retrieved January 28, 2026. [Link]

  • Baskin, J. M., et al. (2007). "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences, 104(43), 16793-16797. (Reference for stability and reactivity of cyclic azides). [Link]

  • Scriven, E. F., & Turnbull, K. (1988). "Azides: their preparation and synthetic uses."[1] Chemical Reviews, 88(2), 297-368. (Authoritative review on azide decomposition and reduction). [Link]

Sources

Handling

Personal protective equipment for handling 5-Azido-4-chloro-3(2H)-pyridazinone

Executive Safety Assessment & Hazard Profile Handling 5-Azido-4-chloro-3(2H)-pyridazinone requires a bifurcated safety approach. You are dealing with a molecule that possesses both high-energy instability (Azide moiety)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment & Hazard Profile

Handling 5-Azido-4-chloro-3(2H)-pyridazinone requires a bifurcated safety approach. You are dealing with a molecule that possesses both high-energy instability (Azide moiety) and potential biological activity (Pyridazinone core). Standard laboratory PPE is insufficient; your safety protocol must account for shock sensitivity , thermal instability , and acute toxicity .

The primary risk vector is the azido group (


). Organic azides can decompose explosively with friction, shock, or heat. Furthermore, the chloro-pyridazinone backbone suggests potential for skin sensitization and aquatic toxicity.
Hazard Causality Matrix
Hazard ClassSource ComponentCausality & Risk
Explosion/Blast Azide (

)
Energy release upon bond cleavage. Shock sensitive. Risk: Detonation during weighing or scraping.
Acute Toxicity Pyridazinone CoreBiologically active scaffold (often used in herbicides/pharma). Risk: Inhalation or dermal absorption leading to systemic toxicity.
Chemical Incompatibility Chloro/AzideReacts with metals (Cu, Pb) to form highly unstable metal azides. Risk: Plumbing explosions if disposed of improperly.

Personal Protective Equipment (PPE) Specifications

The following PPE configuration is non-negotiable for handling quantities exceeding 10 mg. This is a self-validating system : if one layer fails (e.g., glove tear), the secondary layer (double glove) maintains integrity.

Tier 1: Barrier Protection (Body & Hands)
  • Lab Coat: Must be flame-resistant (Nomex or chemically treated cotton) .

    • Scientific Rationale: Synthetic blends (polyester) melt into the skin during a flash fire/deflagration event caused by azide decomposition.

  • Gloves (Double-Gloving Protocol):

    • Inner Layer: 4 mil Nitrile (Tactility).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical Resistance).

    • Rationale: Pyridazinones can permeate standard latex. Nitrile offers superior resistance to organic solvents used in synthesis.

  • Wrist Protection: Tyvek sleeves are recommended to bridge the gap between glove and coat cuff.

Tier 2: Blast & Impact Protection (Head & Face)
  • Primary: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the potential for particulate shrapnel during a micro-detonation.

  • Secondary: Full Face Shield.

    • Rationale: Protects the neck and face from glass shards if a reaction vessel or vial ruptures.

Tier 3: Engineering Controls (The "Invisible" PPE)
  • Blast Shield: A portable polycarbonate shield must be placed between the researcher and the vessel during weighing and reaction setup.

  • Anti-Static Environment: Use an ionizing fan or anti-static mat. Electrostatic discharge (ESD) is a known initiator for organic azides.

Operational Workflow: The "Static-Free" Protocol

The following diagram illustrates the safe handling lifecycle. Note the critical decision points regarding tool selection to prevent friction-induced detonation.

G cluster_0 High Risk Zone Storage Cold Storage (Dark, <4°C) Equip PPE Donning (FR Coat + Face Shield) Storage->Equip Retrieve Weighing Weighing Station (Anti-Static Mat) Equip->Weighing Transfer ToolSelect Tool Selection (Ceramic/Teflon Only) Weighing->ToolSelect Critical Check Reaction Reaction/Handling ToolSelect->Reaction No Metal! Disposal Quenching & Disposal Reaction->Disposal Post-Exp

Figure 1: Operational workflow emphasizing the exclusion of metal tools during the high-risk weighing phase.

Detailed Methodology: Weighing & Transfer

Objective: Transfer solid 5-Azido-4-chloro-3(2H)-pyridazinone without initiating decomposition.

  • Preparation:

    • Place a portable blast shield inside the fume hood.

    • Ensure the balance is grounded.

    • STOP: Remove any metal spatulas from the immediate vicinity.

  • Tool Selection (Causality Check):

    • Use Teflon-coated, ceramic, or wooden spatulas .

    • Scientific Integrity: Metal-on-glass friction can generate localized hot spots ("triboelectric heating") sufficient to detonate sensitive azides. Additionally, contact with transition metals can form heavy metal azides, which are even more unstable [1].

  • The Transfer:

    • Gently tap the vial to loosen the solid. Do not scrape the sides of the container.

    • Transfer the material to a pre-weighed vial.

    • Keep the sash of the fume hood as low as possible while working through the blast shield.

  • Solvent Addition:

    • If dissolving, add solvent slowly down the side of the vessel.

    • Note: Avoid halogenated solvents (DCM) if using sodium azide in previous steps, as di-azidomethane can form. For the isolated pyridazinone, standard polar aprotic solvents (DMSO, DMF) are usually preferred but verify specific solubility.

Emergency & Disposal Protocols

Disposal of azide-containing compounds requires chemical modification (quenching) before entering the waste stream. Never pour azide solutions down the drain.

Decontamination Logic

D Start Waste Material Check Is it Solid or Solution? Start->Check Solid Dissolve in Solvent Check->Solid Solid Quench Chemical Quench (Mild Reduction) Check->Quench Solution Solid->Quench Verify Test for Azide (Ferric Chloride Test) Quench->Verify Verify->Quench Positive (Retreat) Bin Halogenated/Organic Waste Stream Verify->Bin Negative

Figure 2: Decision tree for the chemical neutralization of azide waste.

Quenching Protocol (Step-by-Step)
  • Dilution: Dilute the reaction mixture or dissolved solid to <5% concentration.

  • Reduction: Slowly add a reducing agent. Phosphines (e.g., Triphenylphosphine) are effective at converting organic azides to amines (Staudinger reduction), rendering them non-explosive [2].

    • Alternative: For simple inorganic azide byproducts, nitrous acid (Sodium Nitrite + H2SO4) is used, but for the organic 5-Azido-4-chloro-3(2H)-pyridazinone, reduction to the amine is safer and creates a defined organic waste product.

  • Verification: Monitor gas evolution (

    
    ). Once cessation occurs, allow to stir for 1 hour.
    
  • Disposal: Label the waste container clearly: "Quenched Azide Waste - Contains Halogenated Organics."

Spill Response
  • Dry Spill: Do not sweep. Cover with a sand/soda ash mixture moistened with water to prevent dust and friction. Scoop carefully with a plastic shovel.

  • Exposure: If skin contact occurs, wash immediately with soap and water for 15 minutes. The pyridazinone core is lipophilic; water alone may not suffice without soap.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • American Chemical Society (ACS). (2023). Safety Guidelines for Handling Organic Azides. ACS Chemical Safety.

  • Occupational Safety and Health Administration (OSHA). (n.d.).

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